Nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMMITUMNQMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20, Array | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nonane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nonane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025796 | |
| Record name | Nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nonane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72 | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41 | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NONANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NONANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/131 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nonane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
111-84-2, 61193-19-9, 66039-00-7 | |
| Record name | N-NONANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Melting Point |
-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F | |
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Foundational & Exploratory
n-Nonane molecular structure and formula
An In-depth Technical Guide to the Molecular Structure and Formula of n-Nonane
Introduction: Defining n-Nonane
n-Nonane is a linear-chain, saturated hydrocarbon belonging to the alkane series, characterized by the chemical formula C₉H₂₀.[1][2][3] At standard temperature and pressure, it exists as a clear, colorless liquid with a distinct gasoline-like odor.[4][5] As a non-polar molecule, it is practically insoluble in water but exhibits excellent miscibility with many organic solvents, including alcohols, ethers, and other hydrocarbons.[4][6] Primarily sourced from the fractional distillation of petroleum, n-nonane is a significant component of kerosene, diesel, and jet fuel.[2][7] Its chemical stability and solvent properties make it a versatile compound in industrial processes, laboratory synthesis, and analytical chemistry, where it serves as a solvent, a fuel additive, a distillation chaser, and a component in the formulation of biodegradable detergents.[2][6][7][8]
Molecular Architecture: Formula, Structure, and Isomerism
The defining characteristics of n-nonane stem from its fundamental molecular structure and the combinatorial possibilities of its atomic arrangement.
Chemical Formula and n-Alkane Series
Alkanes adhere to the general formula CₙH₂ₙ₊₂, representing saturated hydrocarbons with single bonds exclusively. For nonane, where 'n' (the number of carbon atoms) is nine, the formula is C₉H₂₀.[1] This formula signifies that the molecule is composed of 9 carbon atoms and 20 hydrogen atoms, with all carbon valencies satisfied by single bonds to either other carbon atoms or hydrogen atoms.
The Linear Structure of n-Nonane
The prefix "n-" in n-nonane denotes the "normal" isomer, which is a straight, unbranched chain of nine carbon atoms. Each internal carbon atom is bonded to two other carbons and two hydrogens, while the two terminal carbon atoms are bonded to one other carbon and three hydrogens. The geometry around each carbon atom is tetrahedral due to sp³ hybridization, resulting in a flexible zigzag chain.
Caption: Skeletal structure of the n-nonane molecule.
Constitutional Isomerism
While the formula C₉H₂₀ uniquely defines the atomic composition, it does not uniquely define the atomic connectivity. This compound exhibits extensive constitutional isomerism, where molecules share the same molecular formula but differ in their structural arrangement. There are 35 distinct constitutional isomers of this compound, ranging from the linear n-nonane to highly branched structures.[9][10][11] This structural diversity significantly influences the physicochemical properties of the isomers; for instance, increased branching generally leads to lower boiling points and higher octane ratings compared to the straight-chain form.[9]
Caption: Comparison of n-nonane with two of its 35 constitutional isomers.
Physicochemical Properties of n-Nonane
The physical and chemical properties of n-nonane are fundamental to its handling, application, and behavior in various systems. These properties are summarized in the table below. The non-polar nature and relatively low reactivity are characteristic of alkanes and dictate its primary use as a solvent and fuel component.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀ | [2][12][13] |
| Molar Mass | 128.26 g/mol | [2][4][12] |
| Appearance | Colorless liquid | [2][4][5] |
| Odor | Gasoline-like | [1][4][5] |
| Boiling Point | ~151 °C (304 °F) | [4][5][14] |
| Melting Point | ~ -53 to -54 °C (-64 °F) | [2][5][14] |
| Density | ~0.718 g/mL at 20 °C | [4][15][16] |
| Flash Point | ~31 °C (88 °F) | [4][5][6] |
| Water Solubility | Insoluble | [1][4][5] |
| Solubility in Organics | Miscible with ethanol, ether, benzene | [4][6] |
| Vapor Pressure | ~4.3 mmHg at 20 °C | [2][6] |
| Refractive Index (n²⁰/D) | ~1.405 | [2][6] |
| Autoignition Temperature | ~205 °C (401 °F) | [5] |
Spectroscopic Characterization
The unambiguous identification of n-nonane and its differentiation from its isomers rely on modern spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation or its behavior in a magnetic field.
-
¹H NMR Spectroscopy : The proton NMR spectrum of n-nonane is relatively simple. It characteristically shows a triplet at approximately 0.88 ppm corresponding to the six protons of the two terminal methyl (CH₃) groups, and a complex multiplet around 1.25 ppm arising from the 14 protons of the seven internal methylene (CH₂) groups.[17][18]
-
¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum of n-nonane displays five distinct signals, one for each unique carbon environment (C1, C2, C3, C4, and C5).
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions characteristic of alkanes. Strong peaks are observed in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations, along with prominent C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹.[19][20]
-
Mass Spectrometry (MS) : Under electron ionization (EI), n-nonane produces a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern is characteristic of straight-chain alkanes, showing a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups), with fragment ions at m/z = 113, 99, 85, 71, 57, and 43 being particularly abundant.
Synthesis and Chemical Reactivity
Source and Synthesis
Industrially, n-nonane is not typically synthesized but is isolated directly from crude oil and natural gas through fractional distillation.[3][6][7] It is a primary constituent of the kerosene fraction.[1][2] For laboratory-scale synthesis, though less common than purification from commercial solvents, methods such as the cross-coupling of Grignard reagents can be employed.[21]
Reactivity Profile
As a saturated alkane, n-nonane is chemically stable and relatively unreactive under normal conditions.[4] Its reactions are generally limited to highly energetic processes:
-
Combustion : Like all hydrocarbons, n-nonane is highly flammable and undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[2] C₉H₂₀ + 14 O₂ → 9 CO₂ + 10 H₂O
-
Free-Radical Halogenation : In the presence of UV light, n-nonane can react with halogens (e.g., Cl₂, Br₂) via a free-radical substitution mechanism to form various halogenated nonanes.
Analytical Methodology: GC-MS Protocol
For researchers and drug development professionals, the accurate quantification and identification of volatile organic compounds like n-nonane, whether as a solvent, standard, or potential impurity, is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[22][23]
Principle of GC-MS Analysis
The methodology leverages the power of two coupled techniques. First, the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. More volatile compounds with weaker interactions elute faster. Second, as each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for positive identification.
Standard Operating Protocol for n-Nonane Quantification
The following protocol outlines a self-validating system for the analysis of n-nonane. The use of an internal standard and a multi-point calibration curve ensures accuracy and precision.
-
Preparation of Standards and Samples:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of pure n-nonane standard into a 100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., carbon disulfide or hexane).
-
Internal Standard (IS) Stock: Prepare a stock solution of an appropriate internal standard (e.g., n-decane) in the same solvent.
-
Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock standard. Spike each calibration standard with a fixed concentration of the internal standard.
-
Sample Preparation: Dilute the test sample with the chosen solvent to bring the expected n-nonane concentration within the range of the calibration curve. Spike the diluted sample with the same fixed concentration of the internal standard.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injector: Splitless mode, 250 °C, 1 µL injection volume.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards followed by the prepared samples.
-
Identify the peaks for n-nonane and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the n-nonane peak area to the internal standard peak area against the concentration of n-nonane.
-
Calculate the concentration of n-nonane in the samples using the regression equation derived from the calibration curve.
-
Caption: A validated workflow for the quantitative analysis of n-nonane using GC-MS.
Applications in Scientific Research and Drug Development
The specific properties of n-nonane make it relevant in several high-technology fields:
-
Organic Synthesis: It serves as a non-polar, aprotic solvent or reaction medium, particularly for reactions involving organometallic reagents or other non-polar substrates.[8]
-
Analytical Chemistry: Due to its high purity and well-characterized properties, n-nonane is frequently used as a chromatographic standard for calibrating analytical instruments and as a component in standard reference materials.[4][8]
-
Pharmaceutical Sciences: While not an active pharmaceutical ingredient (API), n-nonane's relevance in drug development is multifaceted. It can be used as a solvent in early-stage synthesis or formulation processes. More critically, as a component of petroleum-derived products, it can be a potential impurity or a leachable from plastic container closure systems, requiring sensitive analytical methods like the GC-MS protocol described for its detection and control to ensure patient safety.[22][23]
Safety and Handling
Proper handling of n-nonane is essential due to its flammability and potential health effects.
-
Hazards: n-Nonane is a flammable liquid and its vapors can form explosive mixtures with air.[15][24][25] It is a skin, eye, and respiratory tract irritant.[5][25] Inhalation of high concentrations of vapor can cause central nervous system depression, leading to dizziness and drowsiness.[1][25] Aspiration of the liquid into the lungs, if swallowed, can cause severe chemical pneumonitis and may be fatal.[25][26]
-
Precautions: Work should be conducted in a well-ventilated area or fume hood.[15][27] All sources of ignition must be eliminated, and equipment should be properly grounded to prevent static discharge.[15][25] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[1][15]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[6][24]
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The 35 Isomers of Nonane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Nonane (C₉H₂₀) is a saturated hydrocarbon with 35 structural isomers, each possessing unique physicochemical properties that are of significant interest in various scientific disciplines, including organic synthesis, materials science, and pharmacology.[1] This in-depth technical guide provides a comprehensive overview of the 35 isomers of this compound, intended for researchers, scientists, and drug development professionals. The guide will systematically elucidate the structure and nomenclature of each isomer, present a comparative analysis of their physical properties, and explore the critical concept of stereoisomerism as it applies to chiral this compound isomers. Furthermore, we will discuss the practical implications and applications of these isomers in relevant industries. This document is designed to serve as an authoritative reference, grounded in the principles of scientific integrity and supported by comprehensive citations to established literature and chemical databases.
Introduction to Alkane Isomerism
Alkanes are acyclic saturated hydrocarbons with the general formula CₙH₂ₙ₊₂.[2] For alkanes with four or more carbon atoms, multiple arrangements of the atoms are possible, leading to the existence of structural isomers.[3] These isomers share the same molecular formula but differ in the connectivity of their atoms, resulting in distinct physical and chemical properties.[3] The degree of branching in an alkane isomer significantly influences its boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to their straight-chain counterparts.[4] Understanding the nuances of isomerism is fundamental in organic chemistry and is particularly crucial in drug development, where the specific three-dimensional structure of a molecule dictates its biological activity.[5]
Systematic Nomenclature of this compound Isomers
The naming of the 35 this compound isomers follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[6] The IUPAC nomenclature provides a unique and unambiguous name for every organic compound. The fundamental principles for naming branched alkanes include:
-
Identifying the Parent Chain: The longest continuous chain of carbon atoms determines the parent name of the alkane (e.g., octane, heptane, hexane, pentane for the this compound isomers).[7]
-
Numbering the Parent Chain: The carbon atoms in the parent chain are numbered starting from the end that gives the substituents (branches) the lowest possible locants (numbers).[7]
-
Naming the Substituents: Alkyl groups attached to the parent chain are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methyl, ethyl, propyl).[8]
-
Alphabetizing Substituents: If different substituents are present, they are listed in alphabetical order.[7]
-
Using Prefixes for Multiple Identical Substituents: Prefixes such as "di-", "tri-", and "tetra-" are used to indicate the presence of two, three, or four identical substituents, respectively. These prefixes are not considered when alphabetizing.[7]
The 35 Structural Isomers of this compound
The 35 structural isomers of this compound can be systematically categorized based on the length of their parent carbon chain.
This compound (Parent Chain: 9 Carbons)
-
n-Nonane
Methyloctanes (Parent Chain: 8 Carbons)
-
2-Methyloctane
-
3-Methyloctane
-
4-Methyloctane
Dimethylheptanes (Parent Chain: 7 Carbons)
-
2,2-Dimethylheptane
-
2,3-Dimethylheptane
-
2,4-Dimethylheptane
-
2,5-Dimethylheptane
-
2,6-Dimethylheptane
-
3,3-Dimethylheptane
-
3,4-Dimethylheptane
-
3,5-Dimethylheptane
-
4,4-Dimethylheptane
Ethylheptanes (Parent Chain: 7 Carbons)
-
3-Ethylheptane
-
4-Ethylheptane
Trimethylhexanes (Parent Chain: 6 Carbons)
-
2,2,3-Trimethylhexane
-
2,2,4-Trimethylhexane
-
2,2,5-Trimethylhexane
-
2,3,3-Trimethylhexane
-
2,3,4-Trimethylhexane
-
2,3,5-Trimethylhexane
-
2,4,4-Trimethylhexane
-
3,3,4-Trimethylhexane
Ethylmethylhexanes (Parent Chain: 6 Carbons)
-
3-Ethyl-2-methylhexane
-
4-Ethyl-2-methylhexane
-
3-Ethyl-3-methylhexane
-
3-Ethyl-4-methylhexane
Tetramethylpentanes (Parent Chain: 5 Carbons)
-
2,2,3,3-Tetramethylpentane
-
2,2,3,4-Tetramethylpentane
-
2,2,4,4-Tetramethylpentane
-
2,3,3,4-Tetramethylpentane
Diethylpentane (Parent Chain: 5 Carbons)
-
3,3-Diethylpentane
Ethyldimethylpentanes (Parent Chain: 5 Carbons)
-
3-Ethyl-2,2-dimethylpentane
-
3-Ethyl-2,3-dimethylpentane
-
3-Ethyl-2,4-dimethylpentane
Comparative Physical Properties of this compound Isomers
The structural diversity among the 35 this compound isomers leads to a range of physical properties. The following table summarizes the available data for their boiling points, melting points, and densities.
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| n-Nonane | 150.8[9] | -53.5[9] | 0.718[9] |
| 2-Methyloctane | 143.3[10] | -80.6 | 0.713 |
| 3-Methyloctane | 144.2[11] | -107.6[12] | 0.721[12] |
| 4-Methyloctane | 142.4 | -95.2 | 0.72 |
| 2,2-Dimethylheptane | 133.4 | -85.7 | 0.715 |
| 2,3-Dimethylheptane | 140.5 | - | 0.73 |
| 2,4-Dimethylheptane | 132.8 | - | 0.72 |
| 2,5-Dimethylheptane | 135.2 | - | 0.719 |
| 2,6-Dimethylheptane | 135.2 | -70.4 | 0.712 |
| 3,3-Dimethylheptane | 137.1 | -90.6 | 0.729 |
| 3,4-Dimethylheptane | 140.6[13] | - | 0.73[14] |
| 3,5-Dimethylheptane | 136.2 | - | 0.727 |
| 4,4-Dimethylheptane | 135.7 | -88.4 | 0.728 |
| 3-Ethylheptane | 141.1 | -113.2 | 0.73 |
| 4-Ethylheptane | 141[15] | -113.19[15] | 0.73[15] |
| 2,2,3-Trimethylhexane | 134.4 | - | 0.733 |
| 2,2,4-Trimethylhexane | 127.3 | -122.9 | 0.716 |
| 2,2,5-Trimethylhexane | 124.1 | -109.2 | 0.709 |
| 2,3,3-Trimethylhexane | 137.9[16] | -116.79[16] | 0.722[16] |
| 2,3,4-Trimethylhexane | 139.1[17] | -116.79[17] | 0.735[17] |
| 2,3,5-Trimethylhexane | 131.4[18] | -127.9[19] | 0.726[18] |
| 2,4,4-Trimethylhexane | 130.66[20] | -113.37[20] | 0.720[20] |
| 3,3,4-Trimethylhexane | 140.5[21] | -101.2[21] | 0.745[22] |
| 3-Ethyl-2-methylhexane | 139.8 | - | 0.738 |
| 4-Ethyl-2-methylhexane | 134.8 | - | 0.728 |
| 3-Ethyl-3-methylhexane | 141.5 | - | 0.748 |
| 3-Ethyl-4-methylhexane | 140.1 - 140.41[23] | -112.99[23] | - |
| 2,2,3,3-Tetramethylpentane | 140.3[24] | -10[24] | 0.756[24] |
| 2,2,3,4-Tetramethylpentane | 133.9[25] | -121[26] | 0.72[25] |
| 2,2,4,4-Tetramethylpentane | 122.2[27] | -67[27] | 0.72[28] |
| 2,3,3,4-Tetramethylpentane | 141.5[29] | -102.05[29] | 0.734[29] |
| 3,3-Diethylpentane | 146.3[30] | -33.1[30] | 0.755[30] |
| 3-Ethyl-2,2-dimethylpentane | 133.8[31] | -99.47[32] | 0.731[32] |
| 3-Ethyl-2,3-dimethylpentane | 143.5[33] | -99.48[33] | 0.722[33] |
| 3-Ethyl-2,4-dimethylpentane | 136.1[34] | -122.36[35] | 0.719[34] |
Stereoisomerism in this compound Isomers: Implications for Drug Development
Beyond structural isomerism, certain branched this compound isomers can exhibit stereoisomerism. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[36] A key concept in stereoisomerism is chirality. A molecule is chiral if it is non-superimposable on its mirror image.[36] The most common source of chirality in alkanes is the presence of a chiral center, which is a carbon atom bonded to four different groups.[37]
The two non-superimposable mirror images of a chiral molecule are called enantiomers.[36] Enantiomers have identical physical properties, such as boiling point and density, but they rotate plane-polarized light in opposite directions. In the context of drug development, the chirality of a molecule is of paramount importance. The binding sites of biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a drug molecule can exhibit vastly different pharmacological activities, with one enantiomer being therapeutically active while the other may be inactive or even toxic.[5]
Several of the this compound isomers possess chiral centers and therefore exist as pairs of enantiomers. These include:
-
3-Methyloctane
-
2,3-Dimethylheptane
-
2,4-Dimethylheptane
-
2,5-Dimethylheptane
-
3,4-Dimethylheptane
-
3,5-Dimethylheptane
-
2,3,4-Trimethylhexane
-
2,3,5-Trimethylhexane
-
3-Ethyl-2-methylhexane
-
4-Ethyl-2-methylhexane
-
3-Ethyl-4-methylhexane
-
2,2,3,4-Tetramethylpentane
-
3-Ethyl-2,4-dimethylpentane
For drug development professionals, understanding and controlling the stereochemistry of a molecule is a critical aspect of designing safe and effective pharmaceuticals. The synthesis of single-enantiomer drugs, often referred to as a "chiral switch" from a racemic mixture (a 50:50 mixture of enantiomers), is a common strategy to improve the therapeutic index of a drug by eliminating the unwanted effects of the less active or toxic enantiomer.[5]
Visualization of this compound Isomer Classification and Chirality
To visually represent the relationships between the different classes of this compound isomers and the concept of chirality, the following diagrams are provided in the DOT language for Graphviz.
Caption: Classification of the 35 structural isomers of this compound based on their parent carbon chain length.
Caption: Illustration of the enantiomers of the chiral this compound isomer, 3-methyloctane.
Applications in Research and Industry
While n-nonane itself finds application as a solvent and in fuels, the unique properties of its branched isomers make them valuable in various specialized fields.[38] In the pharmaceutical industry, highly branched alkanes can serve as non-polar solvents for the synthesis and purification of active pharmaceutical ingredients (APIs). Their well-defined boiling points also make them suitable for use as distillation chasers to ensure the complete recovery of high-boiling products.
Furthermore, the study of the metabolic pathways of different alkane isomers is relevant to toxicology and drug metabolism research. The specific branching pattern of an alkane can influence how it is processed by metabolic enzymes, such as the cytochrome P450 system. This knowledge is crucial for predicting the potential toxicity and pharmacokinetic profiles of drug candidates that may contain branched alkyl moieties.
In the broader chemical industry, specific this compound isomers are important components of gasoline, where their high degree of branching contributes to a higher octane rating, leading to improved engine performance and reduced knocking.[39] They also serve as starting materials for the synthesis of other organic compounds through processes like cracking and isomerization.
Experimental Protocols: Separation and Identification of this compound Isomers
The separation and identification of a mixture of alkane isomers is a common analytical challenge. Gas chromatography (GC) is the primary technique employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time of each isomer is dependent on its boiling point and its interaction with the stationary phase. The separated isomers are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
Experimental Workflow:
Caption: A generalized workflow for the separation and identification of this compound isomers using GC-MS.
Conclusion
The 35 structural isomers of this compound represent a fascinating case study in the structural diversity of alkanes. Their varied physical properties, arising from differences in their carbon skeletons, underscore the importance of molecular architecture in determining chemical behavior. For professionals in drug development and chemical research, a thorough understanding of the nomenclature, properties, and stereochemistry of these isomers is essential for applications ranging from solvent selection to the design of new therapeutic agents. This guide has provided a comprehensive and authoritative overview to serve as a valuable resource for these endeavors.
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The Definitive Guide to the Thermodynamic Properties of n-Nonane
An In-depth Technical Resource for Researchers and Drug Development Professionals
Abstract
n-Nonane (C₉H₂₀), a straight-chain alkane, serves as a crucial component in a multitude of scientific and industrial applications, ranging from a solvent in organic chemistry to a reference compound in combustion research.[1] A comprehensive understanding of its thermodynamic properties is paramount for process design, optimization, and safety in these fields. This technical guide provides a detailed exploration of the key thermodynamic characteristics of n-nonane, including its equation of state, heat capacity, vapor pressure, density, transport properties, and phase behavior. The information presented herein is a synthesis of critically evaluated data from authoritative sources, intended to equip researchers, scientists, and drug development professionals with the essential knowledge for their work.
Fundamental Properties and Equation of State
At its core, the thermodynamic behavior of a substance is described by its equation of state (EoS), which establishes the relationship between pressure, volume, and temperature. For n-nonane, a highly accurate fundamental equation of state has been developed, providing a robust framework for calculating its thermodynamic properties over a wide range of conditions.[2] This EoS is valid for temperatures between 220 K and 600 K at pressures up to 800 MPa.[2]
The molecular structure of n-alkanes, including n-nonane, influences their intermolecular interactions and, consequently, their thermodynamic behavior.[3] While simple in structure, n-alkanes exhibit complex phase behavior and polymorphism.[4] Theoretical models, such as the Statistical Associating Fluid Theory (SAFT), have been extended to branched alkanes to predict how molecular architecture affects thermodynamic properties.[3]
Key Identifiers and Physical Properties of n-Nonane:
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ | [5] |
| Molecular Weight | 128.2551 g/mol | [5] |
| CAS Registry Number | 111-84-2 | [5] |
| Normal Boiling Point | 150.763 °C (423.913 K) | [6] |
| Melting Point | -53.5 °C (219.65 K) | [7] |
| Critical Temperature | 321.4 °C (594.55 K) | [8] |
| Critical Pressure | 2.28 MPa | [8] |
| Critical Density | 232.16 kg/m ³ | [8] |
| Acentric Factor | 0.4433 | [8] |
Heat Capacity: A Measure of Energy Storage
The heat capacity of a substance quantifies the amount of heat required to raise its temperature by a certain amount. It is a fundamental thermodynamic property that is crucial for energy balance calculations in chemical processes. The heat capacity of n-nonane has been determined for both its liquid and gaseous phases.
Liquid Phase Heat Capacity
The constant pressure heat capacity (Cₚ) of liquid n-nonane varies with temperature. Experimental data for the liquid phase heat capacity is available from various sources, including the NIST Chemistry WebBook.[9]
Experimental Determination of Liquid Heat Capacity:
The heat capacity of liquids is commonly measured using calorimetry techniques, with Differential Scanning Calorimetry (DSC) being a widely used method.[10][11]
Protocol: Measurement of Liquid n-Nonane Heat Capacity using DSC
Objective: To determine the specific heat capacity of liquid n-nonane as a function of temperature.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
n-Nonane (high purity)
-
Sapphire standard for calibration
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified sapphire standard.
-
Sample Preparation: Accurately weigh a small amount of n-nonane (typically 10-20 mg) into a hermetic aluminum pan and seal it to prevent evaporation.[12] An empty, sealed pan is used as a reference.
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at the starting temperature (e.g., 0 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to the final temperature (e.g., 70 °C).[11]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The specific heat capacity is calculated from the measured heat flow, sample mass, and heating rate.[11]
Self-Validation:
-
The use of a sapphire standard for calibration ensures the accuracy of the measurements.
-
Running multiple cycles of heating and cooling can verify the reproducibility of the results.[11]
Gas Phase Heat Capacity
The ideal gas heat capacity of n-nonane has also been well-characterized and is a function of temperature.[13] This property is essential for thermodynamic calculations involving n-nonane in the vapor phase.
Vapor Pressure and Phase Behavior
The vapor pressure of a liquid is the pressure exerted by its vapor when the liquid and vapor phases are in equilibrium. It is a critical parameter for understanding and modeling phase transitions.
Vapor Pressure
The vapor pressure of n-nonane increases with temperature. The relationship between vapor pressure and temperature can be accurately described by the Antoine equation over specific temperature ranges.[5][14]
Antoine Equation: log₁₀(P) = A − (B / (T + C)) Where P is the vapor pressure, T is the temperature, and A, B, and C are substance-specific constants.[5]
Phase Diagram and Transitions
The phase behavior of n-nonane can be visualized through its phase diagram, which illustrates the conditions of pressure and temperature at which its different phases (solid, liquid, and gas) exist.
Caption: A simplified phase diagram of n-nonane.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. For n-nonane, the enthalpy of vaporization at standard conditions (298.15 K) is approximately 46.5 kJ/mol.[15]
Density and Transport Properties
Density and transport properties, such as viscosity and thermal conductivity, are crucial for fluid dynamics and heat and mass transfer calculations.
Density
The density of liquid n-nonane is dependent on both temperature and pressure, decreasing with increasing temperature and increasing with increasing pressure.[16][17] At 15 °C, the density of n-nonane is approximately 0.72 g/cm³.[1]
Viscosity
Viscosity is a measure of a fluid's resistance to flow. The viscosity of liquid n-nonane decreases as temperature increases. At 25 °C, the dynamic viscosity of n-nonane is 0.6696 cP.[18] Correlations for the viscosity of n-nonane are available for a range of temperatures.[8]
Thermal Conductivity
Thermal conductivity is the property of a material to conduct heat. The thermal conductivity of n-nonane is also temperature-dependent. Correlations have been developed to predict the thermal conductivity of n-nonane, which are important for heat transfer applications.[8][19]
Conclusion
This technical guide has provided a comprehensive overview of the key thermodynamic properties of n-nonane, grounded in authoritative data and established scientific principles. A thorough understanding of these properties is indispensable for professionals in research, development, and various industrial sectors where n-nonane is utilized. The data and methodologies presented here serve as a valuable resource for accurate modeling, process optimization, and ensuring safe handling of this important alkane.
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A Researcher's Guide to the Synthesis and Purification of High-Purity n-Nonane
Abstract
High-purity n-nonane (C₉H₂₀) is a critical component in advanced research and development, serving as a non-polar solvent, a chromatographic standard, and a reference fuel.[1][2][3] Its utility in pharmaceuticals, environmental analysis, and materials science is contingent on the near-complete absence of isomeric, unsaturated, or functionalized impurities.[4][5] This technical guide provides an in-depth exploration of robust methodologies for the synthesis of n-nonane, focusing on strategies that yield high-purity products. We will dissect the causality behind the selection of specific synthetic routes, provide detailed experimental protocols, and outline rigorous purification and analytical validation techniques essential for research applications.
Strategic Considerations for n-Nonane Synthesis
The synthesis of a simple n-alkane like n-nonane is a foundational exercise in organic chemistry, yet achieving the requisite >99% purity for research applications demands a careful selection of methodology. The ideal synthesis must be high-yielding, minimize the formation of difficult-to-separate byproducts (such as structural isomers), and utilize readily available starting materials. We will evaluate three principal strategies: catalytic hydrogenation of alkenes, reduction of C9 carbonyl compounds, and carbon-carbon bond-forming reactions.
The choice of synthetic route is governed by the nature of the available precursors and the acid/base sensitivity of any other functional groups present in a more complex molecule.
Caption: Decision workflow for selecting an n-nonane synthesis method.
Synthesis Methodologies: A Comparative Analysis
Catalytic Hydrogenation of 1-Nonene (Preferred Method)
This is arguably the most efficient and cleanest route to high-purity n-nonane. The reaction involves the addition of molecular hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst.[6]
Causality: The reaction is highly specific and typically proceeds to completion with minimal side reactions, making the subsequent purification straightforward. The direct conversion of 1-nonene to n-nonane avoids the formation of structural isomers.[7]
Caption: Reaction scheme for the hydrogenation of 1-nonene to n-nonane.
Experimental Protocol: Hydrogenation of 1-Nonene
-
System Preparation: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a balloon filled with hydrogen gas, and a rubber septum for substrate addition. The entire apparatus is thoroughly flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool.
-
Catalyst Addition: To the flask, add 10% Palladium on carbon (Pd/C, ~150 mg, catalytic amount) suspended in 150 mL of absolute ethanol.
-
Reactant Addition: Add 1-nonene (12.6 g, 0.1 mol) to the flask via syringe through the septum.
-
Reaction Execution: The mixture is stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically exothermic and can be monitored by the uptake of hydrogen (deflation of the balloon). For laboratory scale, the reaction is often left to stir overnight at room temperature to ensure completion.[6]
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with a small amount of ethanol (2 x 20 mL) to recover any adsorbed product.
-
Isolation: The ethanol is removed from the filtrate using a rotary evaporator. The resulting crude n-nonane is then ready for purification.
Table 1: Typical Reaction Parameters for Hydrogenation
| Parameter | Value | Rationale |
| Substrate | 1-Nonene | Readily available, direct precursor to the desired linear alkane. |
| Catalyst | 10% Pd/C | Highly efficient and selective for alkene hydrogenation.[6] |
| Solvent | Absolute Ethanol | Good solvent for the substrate and does not interfere with the reaction. |
| Temperature | Room Temperature | The reaction is typically efficient without heating. |
| Pressure | ~1 atm (H₂ balloon) | Sufficient for lab-scale synthesis; avoids high-pressure apparatus.[6] |
| Expected Yield | >95% (Crude) | The reaction is known for its high conversion efficiency. |
Reduction of C9 Carbonyl Precursors
When an alkene is unavailable, aldehydes or ketones can be deoxygenated to form the corresponding alkane. Two classical methods are the Wolff-Kishner and Clemmensen reductions.[8][9]
-
Wolff-Kishner Reduction: This method reduces a carbonyl group to a methylene (CH₂) group using hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[10][11][12] It is the method of choice for substrates that are sensitive to strong acids.[11] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and practical variant that allows the reaction to be performed in a single pot at the required high temperatures.[9][10]
-
Clemmensen Reduction: This reaction achieves the same transformation using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[8][13][14] Its primary drawback is the harsh acidic conditions, which can degrade or cause side reactions with many functional groups.[13]
Causality: The choice between these two methods is dictated entirely by the substrate's stability. For a simple precursor like 2-nonanone, either method is viable. However, in a drug development context where molecules often contain sensitive functional groups, the basic conditions of the Wolff-Kishner reduction are generally more forgiving.
Carbon-Carbon Coupling: The Grignard Approach
The synthesis of n-nonane (a C9 alkane) can be envisioned by coupling smaller alkyl fragments, for example, a C4 and a C5 unit. A Grignard reaction, involving the reaction of an alkylmagnesium halide with an alkyl halide, can form this C-C bond. For instance, reacting butylmagnesium chloride with 1-chloropentane.
Causality and Limitations: While conceptually straightforward, this approach is often plagued by side reactions. The highly basic Grignard reagent can cause elimination reactions in the alkyl halide.[15] More significantly, Wurtz-type self-coupling of the Grignard reagent (butylmagnesium chloride reacting with another molecule of butyl chloride) and the alkyl halide (1-chloropentane reacting with sodium, if formed) can lead to the formation of octane (C8) and decane (C10) as byproducts.[16][17] The similar boiling points of these alkanes make their separation from n-nonane by distillation extremely challenging, rendering this method unsuitable for producing high-purity n-nonane.
Rigorous Purification of n-Nonane
Regardless of the synthetic method, achieving research-grade purity requires a multi-step purification protocol to remove residual reagents, solvents, and reaction byproducts.
Caption: Workflow for the purification of synthesized n-nonane.
Detailed Purification Protocol
-
Acid Wash (Optional but Recommended): The crude n-nonane is transferred to a separatory funnel and shaken vigorously with an equal volume of cold, concentrated sulfuric acid for 10-15 minutes. This step removes any residual alkenes or other acid-soluble impurities. The acid layer (bottom) is drained. This process is repeated until the acid layer remains colorless.[18]
-
Neutralization: The organic layer is then washed successively with water, 5% aqueous sodium bicarbonate solution, and finally with water again until the washings are neutral to litmus paper.
-
Drying: The washed n-nonane is dried over anhydrous magnesium sulfate or calcium chloride. The drying agent is then removed by filtration.
-
Fractional Distillation: The dried, crude n-nonane is subjected to careful fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column). The fraction boiling at 150-151 °C is collected.[18][19] The initial and final fractions (foreruns and tails) should be discarded as they are likely to contain lower and higher boiling impurities, respectively.
Analytical Validation of Purity
Final confirmation of purity is a non-negotiable step. A combination of analytical techniques provides a comprehensive assessment of the sample's integrity.
Table 2: Comparison of Analytical Methods for Purity Validation
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) |
| Primary Use | Quantifies purity and detects volatile impurities. | Identifies unknown impurities by mass fragmentation. | Confirms structure and detects proton-containing impurities. |
| Sensitivity | High (ppm level) | Very High (ppb level) | Moderate (~0.1%)[20] |
| Information | Purity (%) based on peak area. | Molecular weight and fragmentation pattern of impurities. | Chemical environment of protons, structural confirmation. |
| Rationale | The primary method for certifying the purity percentage of a volatile compound like n-nonane.[19] | Essential for troubleshooting a synthesis by identifying specific byproducts.[20] | A crucial check to ensure the correct isomeric structure was synthesized and to spot non-volatile impurities. |
For a research-grade sample, a GC chromatogram showing a single major peak (>99.5% area) and an NMR spectrum consistent with the n-nonane structure would constitute a validated, high-purity product.
Conclusion
While several classical organic reactions can produce n-nonane, the synthesis of a high-purity sample suitable for demanding research applications necessitates a strategic approach. The catalytic hydrogenation of 1-nonene stands out as the superior method, offering high yield and minimal byproduct formation. Reductive methods like the Wolff-Kishner reaction serve as viable alternatives when starting from carbonyl compounds, particularly for acid-sensitive substrates. Regardless of the synthetic route, a rigorous, multi-step purification protocol centered around fractional distillation, followed by comprehensive analytical validation using GC and NMR, is indispensable for ensuring the quality and reliability required by the scientific community.
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Clemmensen reduction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
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Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]
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Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. (2025, December 3). WebofPharma. Retrieved January 7, 2026, from [Link]
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Clemmensen reduction. (n.d.). Unacademy. Retrieved January 7, 2026, from [Link]
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Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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C9H18 + H2 → C9H20. (2022, June 12). You-iggy. Retrieved January 7, 2026, from [Link]
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Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. (2025, May 22). JoVE. Retrieved January 7, 2026, from [Link]
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Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen Overseas. Retrieved January 7, 2026, from [Link]
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A Short On Preparation Of Alkanes By Grignard Reagents. (n.d.). Unacademy. Retrieved January 7, 2026, from [Link]
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Clemmensen Reduction of Ketones/Aldehydes to Alkanes. (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
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N-Nonane (CAS 111-84-2): A Versatile Hydrocarbon Solvent for Organic Synthesis and Chromatography. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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N-Nonane Applications: From Synthesis to Industrial Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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N-Nonane: A Versatile Solvent for HPLC & Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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N-Nonane: Your Go-To Solvent for Chromatography and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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How can alkane prepare by grignard reagent? (2018, October 15). Quora. Retrieved January 7, 2026, from [Link]
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Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. (n.d.). ADICHEMISTRY. Retrieved January 7, 2026, from [Link]
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Wurtz reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
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Wurtz Reaction. (n.d.). ChemTalk. Retrieved January 7, 2026, from [Link]
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n-Nonane, 95%. (n.d.). Ottokemi. Retrieved January 7, 2026, from [Link]
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Wurtz reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Hydrogenation (Reduction) of Alkenes = Double Bond Eraser. (2023, October 6). Organic Chemistry Tutor. Retrieved January 7, 2026, from [Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to Nonane Solubility in Organic Solvents
Abstract
This compound (C₉H₂₀), a non-polar aliphatic hydrocarbon, serves as a crucial component and solvent in numerous chemical and industrial processes, including organic synthesis, cleaning applications, and as a component of fuels. Its solubility characteristics are of paramount importance for process design, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the principles governing this compound's solubility in organic solvents, detailed experimental methodologies for its determination, and a curated set of solubility data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Theoretical Framework: The Principles of this compound Solubility
The solubility of this compound is primarily dictated by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principles governing solute-solvent interactions. As a non-polar molecule, this compound's intermolecular forces are limited to weak London dispersion forces. Consequently, it exhibits high solubility in solvents with similar characteristics.
Intermolecular Forces and Enthalpy of Mixing
The dissolution of a solute in a solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, this can be summarized as:
-
Breaking this compound-Nonane Interactions (ΔH₁ > 0): Energy is required to overcome the van der Waals forces between this compound molecules.
-
Breaking Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to separate the solvent molecules.
-
Forming this compound-Solvent Interactions (ΔH₃ < 0): Energy is released when new interactions are formed.
The overall enthalpy of mixing (ΔHₘᵢₓ) is the sum of these energy changes (ΔH₁ + ΔH₂ + ΔH₃). For dissolution to be favorable, the energy released in forming new interactions should be comparable to the energy required to break existing ones, resulting in a small or negative ΔHₘᵢₓ.
In non-polar solvents like hexane or toluene, the intermolecular forces are also predominantly London dispersion forces. Therefore, the energy required to break the existing interactions is closely matched by the energy released in forming new this compound-solvent interactions, leading to a high degree of miscibility.
Conversely, in polar solvents such as ethanol or water, strong dipole-dipole interactions or hydrogen bonds exist between the solvent molecules. The energy required to break these strong interactions is significantly greater than the energy released from the formation of weak London dispersion forces between this compound and the polar solvent. This large positive enthalpy of mixing makes this compound sparingly soluble or immiscible in highly polar solvents.
Entropy of Mixing
The entropy of mixing (ΔSₘᵢₓ) generally favors the dissolution process, as the random mixing of solute and solvent molecules leads to an increase in the disorder of the system. However, the overall spontaneity of dissolution is determined by the Gibbs free energy of mixing (ΔGₘᵢₓ):
ΔGₘᵢₓ = ΔHₘᵢₓ - TΔSₘᵢₓ
For dissolution to be spontaneous, ΔGₘᵢₓ must be negative. In the case of this compound in polar solvents, the large positive ΔHₘᵢₓ outweighs the favorable TΔSₘᵢₓ term, resulting in a positive ΔGₘᵢₓ and thus, poor solubility.
Quantitative Solubility Data of this compound
The following table summarizes the solubility of this compound in a range of common organic solvents at standard temperature and pressure. The data is presented in various units to facilitate its application in different contexts.
| Solvent | Chemical Formula | Polarity Index | Solubility of this compound ( g/100g solvent) at 25°C | Mole Fraction Solubility (x₁) at 25°C | Classification |
| Hexane | C₆H₁₄ | 0.1 | Miscible | Not Applicable | Non-polar |
| Heptane | C₇H₁₆ | 0.1 | Miscible | Not Applicable | Non-polar |
| Toluene | C₇H₈ | 2.4 | Miscible | Not Applicable | Non-polar (Aromatic) |
| Diethyl Ether | C₄H₁₀O | 2.8 | Highly Soluble | > 0.5 | Slightly Polar |
| Acetone | C₃H₆O | 5.1 | 35.2 | 0.12 | Polar Aprotic |
| Ethanol | C₂H₅OH | 5.2 | 10.6 | 0.03 | Polar Protic |
| Methanol | CH₃OH | 6.6 | 3.4 | 0.008 | Polar Protic |
| Water | H₂O | 10.2 | 0.00022 | 3.1 x 10⁻⁶ | Highly Polar |
Note: "Miscible" indicates that the components form a homogeneous solution in all proportions. Data is compiled from various sources and may vary slightly depending on experimental conditions.
Experimental Determination of this compound Solubility
The accurate determination of solubility is critical for many applications. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent.
Isothermal Equilibrium Method
This method involves preparing a saturated solution of this compound in the solvent of interest at a constant temperature and then determining the concentration of this compound in the solution.
Materials:
-
This compound (≥99% purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Syringes and filters (0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Analytical balance
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of a separate this compound phase ensures that the solution is saturated.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation.
-
Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes. Immediately filter the sample through a 0.22 µm PTFE filter to remove any undissolved micro-droplets of this compound.
-
Quantification: Accurately weigh the collected sample. Dilute the sample with a suitable solvent (e.g., hexane) to a concentration within the linear range of the GC-FID.
-
GC-FID Analysis: Inject a known volume of the diluted sample into the GC-FID. Compare the peak area of this compound to a pre-established calibration curve to determine its concentration in the sample.
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mole fraction).
Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Equilibrium Confirmation: The solubility should be measured at different equilibration times (e.g., 24, 36, and 48 hours). Consistent results across these time points indicate that equilibrium has been reached.
-
Calibration Verification: The GC-FID calibration should be verified with known standards before, during, and after the analysis of the experimental samples.
-
Mass Balance: The total mass of the system before and after the experiment should be monitored to ensure no loss of volatile components.
Experimental Workflow Diagram
Caption: Workflow for the isothermal equilibrium method.
Factors Influencing this compound Solubility
Temperature
The solubility of this compound in most organic solvents increases with temperature. This is because the dissolution process is typically endothermic (ΔHₘᵢₓ > 0), and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the dissolution of more solute.
Pressure
For liquid-liquid systems, the effect of pressure on solubility is generally negligible at pressures close to atmospheric pressure.
Applications in Drug Development
In the pharmaceutical industry, understanding the solubility of non-polar compounds like this compound is relevant in several areas:
-
Excipient Selection: this compound can be used as a model compound to understand the behavior of non-polar moieties of active pharmaceutical ingredients (APIs) in different solvent systems.
-
Cleaning Validation: this compound and other hydrocarbons are sometimes used as cleaning agents. Determining their solubility in various solvents is crucial for developing effective cleaning protocols.
-
Pre-formulation Studies: The solubility of APIs in non-polar excipients can be a critical factor in the development of lipid-based drug delivery systems.
Conclusion
The solubility of this compound in organic solvents is a fundamental property governed by the principles of intermolecular forces and thermodynamics. Its non-polar nature dictates its high solubility in non-polar solvents and poor solubility in polar solvents. The accurate determination of this compound solubility requires robust experimental methods, such as the isothermal equilibrium method coupled with GC-FID analysis. This guide provides the theoretical background, quantitative data, and practical methodologies to aid researchers, scientists, and drug development professionals in their work with this compound and other non-polar compounds.
References
A Guide to the Spectral Analysis of n-Nonane: Infrared and Mass Spectrometry Data
This technical guide provides an in-depth exploration of the spectral characteristics of n-nonane (C9H20), a straight-chain alkane, with a focus on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques for structural elucidation and compound identification. We will delve into the theoretical underpinnings of these methods as they apply to alkanes, present detailed experimental protocols, and interpret the resulting spectral data.
Introduction to the Spectroscopic Characterization of Alkanes
N-nonane, as a simple saturated hydrocarbon, provides an excellent model for understanding the fundamental principles of IR and MS analysis of alkanes. While seemingly simple, the unambiguous identification of such molecules is critical in various applications, from petrochemical analysis to the identification of impurities in pharmaceutical manufacturing. Spectroscopic techniques offer a molecular fingerprint, allowing for precise structural confirmation.
Infrared spectroscopy probes the vibrational modes of molecules. For n-nonane, this primarily involves the stretching and bending of C-H and C-C bonds. Mass spectrometry, on the other hand, involves ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments. The fragmentation pattern is highly reproducible and provides valuable information about the molecule's structure and connectivity.
Infrared (IR) Spectroscopy of n-Nonane
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. In the case of n-nonane, the absence of polar functional groups results in a relatively simple spectrum dominated by C-H and C-C vibrations.
Theoretical Principles of Alkane IR Spectra
The absorption of infrared radiation by n-nonane excites specific vibrational modes within the molecule. The primary modes observed for alkanes are:
-
C-H Stretching: Alkanes exhibit strong C-H stretching absorptions from their methyl (CH3) and methylene (CH2) groups. These typically occur in the 2850-3000 cm⁻¹ region.[1] Specifically, sp³ hybridized C-H bonds absorb at frequencies less than 3000 cm⁻¹.[1]
-
C-H Bending: The bending vibrations of C-H bonds occur at lower frequencies. Methylene groups show a characteristic scissoring (bending) absorption around 1465 cm⁻¹.[1] Methyl groups have a characteristic umbrella (asymmetric) bending mode around 1375 cm⁻¹.
-
C-C Stretching and Rocking: Carbon-carbon bond stretching vibrations are generally weak and appear in the fingerprint region (800-1200 cm⁻¹). A characteristic rocking motion of long methylene chains can be observed around 720-725 cm⁻¹.[2]
Characteristic IR Absorption Bands for n-Nonane
The expected IR absorption bands for n-nonane are summarized in the table below. These values are based on typical alkane spectra and data available from sources such as the NIST Chemistry WebBook.[3][4]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Asymmetric Stretch (CH₃) | ~2960 | Strong |
| C-H Asymmetric Stretch (CH₂) | ~2925 | Strong |
| C-H Symmetric Stretch (CH₃) | ~2870 | Medium |
| C-H Symmetric Stretch (CH₂) | ~2850 | Medium |
| C-H Scissoring (CH₂) | ~1465 | Strong |
| C-H Asymmetric Bend (CH₃) | ~1450 | Strong |
| C-H Symmetric Bend (Umbrella) (CH₃) | ~1375 | Medium |
| CH₂ Rocking | ~720 | Medium |
Experimental Protocol: Acquiring an FTIR Spectrum of n-Nonane
This protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid n-nonane using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).[2]
-
-
Sample Application:
-
Place a few drops of n-nonane onto the center of the ATR crystal, ensuring the entire surface is covered.[2]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the n-nonane sample.
-
Workflow for FTIR Analysis of n-Nonane
Sources
An In-depth Technical Guide to the Health and Safety Considerations of Nonane Exposure
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nonane (C₉H₂₀), a straight-chain alkane, is a colorless, flammable liquid with a characteristic gasoline-like odor.[1][2] It is predominantly found as a component in petroleum distillates such as kerosene, jet fuel, and gasoline, and sees use as a solvent, fuel additive, and an intermediate in the manufacturing of biodegradable detergents.[1][3] Given its prevalence in industrial and laboratory settings, a thorough understanding of its toxicological profile and associated safety measures is paramount for professionals who may encounter it. This guide provides a comprehensive overview of the health and safety considerations for this compound exposure, detailing its toxicokinetics, acute and chronic health effects, established exposure limits, and protocols for monitoring and control. It is designed to serve as a critical resource for ensuring a safe working environment through informed risk assessment and management.
Physicochemical Properties of n-Nonane
A foundational understanding of this compound's physical and chemical properties is essential for evaluating its behavior in the workplace and the environment, which directly informs safety protocols and exposure risk.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ | [1] |
| Molecular Weight | 128.25 g/mol | [4] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Gasoline-like | [2][5] |
| Boiling Point | 150.8°C (303.4°F) | [4][6] |
| Melting Point | -51°C (-60°F) | [4][6] |
| Flash Point | 31°C (88°F) | [5][6] |
| Vapor Pressure | 3 mmHg | [5] |
| Solubility in Water | Insoluble | [4][5] |
| Explosive Limits | 0.8% - 2.9% by volume in air | [5] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of a substance describes its journey through the body, a critical aspect for understanding its potential for causing harm.[7][8] For this compound, the primary routes of occupational exposure are inhalation and dermal contact.[4][5]
-
Absorption: this compound can be absorbed into the body following inhalation of its vapor or through skin contact.[4][6] Ingestion is a less common route in occupational settings but can lead to significant toxicity.[4] Due to its lipophilic nature, it is readily absorbed.
-
Distribution: Once absorbed, this compound is distributed throughout the body via the bloodstream.[7] As a lipid-soluble compound, it has a tendency to accumulate in adipose (fat) tissue.[9] The liver is a key organ involved in processing this compound.[7]
-
Metabolism: The metabolism of this compound primarily occurs in the liver, where it is biotransformed by enzymes.[10] This process generally converts the lipid-soluble this compound into more water-soluble metabolites.[11]
-
Excretion: The more water-soluble metabolites are then eliminated from the body, primarily through urine and feces.[9][10] A portion of absorbed this compound can also be eliminated unchanged via exhalation.[9]
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An In-Depth Technical Guide to the Environmental Fate and Ecotoxicity of Nonane Spills
Prepared by: Gemini, Senior Application Scientist
Introduction
Nonane (C₉H₂₀) is a straight-chain alkane, a colorless, flammable liquid with a characteristic gasoline-like odor.[1][2][3] It is a significant component of petroleum products such as gasoline, kerosene, and various industrial solvents like Stoddard solvent.[4][5] Its widespread use in fuels, chemical synthesis, and as a constituent of biodegradable detergents means that accidental releases or spills are a credible environmental concern.[3][5] Understanding the environmental partitioning, persistence, and toxicological profile of this compound is paramount for developing effective risk assessment frameworks, monitoring protocols, and remediation strategies. This guide provides a detailed examination of the physicochemical properties of this compound that govern its environmental behavior, its fate in various environmental compartments, its biodegradation pathways, and its toxicological impact on ecological and human health.
Section 1: Physicochemical Properties Governing Environmental Behavior
The environmental fate of a chemical is fundamentally dictated by its physical and chemical properties. For this compound, its non-polar nature, low water solubility, and high volatility are the primary drivers of its behavior following a spill. These properties determine how it partitions between air, water, and soil, and its persistence in each compartment.
Intermolecular interactions in this compound are dominated by weak London dispersion forces, which accounts for its relatively low boiling point compared to polar compounds of similar molecular weight.[6] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of n-Nonane
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₉H₂₀ | [1] |
| Molecular Weight | 128.26 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Gasoline-like | [2][3] |
| Boiling Point | 150.8 °C (303.4 °F) | [1][2] |
| Melting Point | -53.1 °C (-63.6 °F) | [1][2] |
| Flash Point | 31 °C (88 °F) | [1][2][3] |
| Water Solubility | Very low (Insoluble) | [1][2] |
| Vapor Pressure | 0.59 kPa (4.4 mmHg) at 25 °C | [1][7] |
| Density | 0.72 g/mL at 20 °C | [3] |
| Octanol-Water Partition Coeff. (log Kow) | 5.65 | [2][8] |
| Henry's Law Constant | 2.32 atm·m³/mol at 25 °C |[3] |
The high log Kow value of 5.65 indicates that this compound is highly lipophilic, meaning it has a strong tendency to partition into organic matter (like soil carbon or fatty tissues in organisms) rather than water.[2][8] Its high vapor pressure and Henry's Law constant confirm its high volatility, suggesting that evaporation is a major pathway for its removal from water or soil surfaces.[1][3][7]
Section 2: Environmental Fate and Transport
Following a spill, this compound will rapidly partition into the primary environmental compartments: the atmosphere, surface water, and soil/sediment. The overall process is governed by its physicochemical properties as detailed above.
Caption: Environmental partitioning and fate of a this compound spill.
2.1. Fate in the Atmosphere Due to its high volatility, a significant portion of a this compound spill will evaporate into the atmosphere.[5] This process is a primary mechanism for its removal from soil and water surfaces. Once in the atmosphere, this compound does not persist indefinitely. Its atmospheric fate is dominated by photochemical oxidation reactions, primarily with hydroxyl radicals (•OH).[5] These reactions break down the this compound molecule, preventing long-range atmospheric transport and deposition.
2.2. Fate in Water When spilled on water, this compound's low water solubility and density (less than water) cause it to form a slick on the surface.[2][9] From this slick, two primary fate processes occur:
-
Volatilization: As discussed, evaporation from the water surface to the atmosphere is a rapid and significant process.
-
Biodegradation: Indigenous microbial communities in the water can degrade this compound, although this is generally a slower process than evaporation.
Because it remains primarily on the surface and is highly volatile, significant migration into the water column or groundwater from a surface spill is limited. However, it can still pose a threat to aquatic life at the surface and shoreline.[10]
2.3. Fate in Soil and Sediment If spilled on land, this compound will penetrate the soil. Its high octanol-water partition coefficient (log Kow) causes it to adsorb strongly to soil organic matter.[8] This adsorption can retard its movement downwards, reducing the immediate risk of groundwater contamination.[11] However, like in water, volatilization from the soil surface remains a key dissipation pathway. The most significant degradation process within the soil is microbial biodegradation, which can mineralize this compound over time.[8]
2.4. Bioaccumulation The high log Kow of this compound (5.65) suggests a potential for bioaccumulation in organisms.[2][8] Chemicals with a log Kow between 2 and 11 are often considered to have a high potential for environmental bioaccumulation.[12] this compound can accumulate in the fatty tissues of organisms exposed through contaminated water, soil, or food sources. This process can lead to the transfer of the contaminant up the food chain. However, the tendency of many organisms to metabolize alkanes can mitigate the extent of biomagnification.
Section 3: Biodegradation Pathways
Biodegradation is the primary mechanism for the ultimate breakdown and removal of this compound from soil and aquatic environments. A wide variety of bacteria and fungi possess the enzymatic machinery to utilize n-alkanes as a source of carbon and energy.[13] This process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though aerobic pathways are generally faster and more common.[14]
3.1. Aerobic Biodegradation Under aerobic conditions, the degradation of this compound is typically initiated by an alkane hydroxylase enzyme, which introduces an oxygen atom.[14][15] The most common pathway is monoterminal oxidation, where a terminal methyl group is oxidized.[14]
This process proceeds in a series of steps:
-
Hydroxylation: An alkane monooxygenase enzyme converts n-nonane to the corresponding primary alcohol, 1-nonanol.
-
Dehydrogenation: The alcohol is then oxidized to an aldehyde, nonanal, by an alcohol dehydrogenase.
-
Aldehyde Oxidation: The aldehyde is further oxidized to a carboxylic acid, nonanoic acid, by an aldehyde dehydrogenase.
-
Beta-Oxidation: The resulting fatty acid (nonanoic acid) is then metabolized through the well-established β-oxidation pathway, progressively shortening the carbon chain by two carbons at a time to generate acetyl-CoA, which enters the central metabolic cycles of the cell.[15]
Caption: Aerobic monoterminal oxidation pathway for n-nonane.
3.2. Anaerobic Biodegradation While less common, anaerobic degradation of alkanes can occur, typically using nitrate or sulfate as the terminal electron acceptor instead of oxygen.[14] Two primary mechanisms have been identified: addition to fumarate and carboxylation.[14] These pathways are generally slower than aerobic degradation but are crucial for contaminant removal in anoxic environments like deep sediments or contaminated aquifers.
Section 4: Ecotoxicity and Human Health Effects
This compound exhibits a low to moderate order of toxicity.[5] The primary hazards are associated with its physical properties (flammability) and effects from acute high-level exposure, such as inhalation of concentrated vapors or direct contact.
4.1. Aquatic Toxicity this compound is classified as very toxic to aquatic life with long-lasting effects.[16] Due to its low water solubility, the primary risk is to organisms at the water's surface or in the sediment-water interface. The physical action of an oil slick can also be harmful to waterfowl and surface-dwelling insects.
4.2. Terrestrial Toxicity In soil, high concentrations of this compound can be harmful to plants and soil microorganisms, disrupting normal ecosystem function. However, this compound has not been shown to have an adverse effect on plants at moderate levels.[5]
4.3. Human Health Effects Exposure to this compound can occur via inhalation, ingestion, and dermal contact.[7]
-
Inhalation: This is the most common route of exposure. Breathing this compound vapors can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[4] High concentrations can depress the central nervous system (CNS), leading to symptoms such as dizziness, headache, confusion, incoordination, and nausea.[4][5][7] Very high exposures can lead to pulmonary edema, a medical emergency.[4]
-
Dermal Contact: Prolonged or repeated skin contact can cause irritation, drying, and cracking because the substance defats the skin.[4][8]
-
Eye Contact: Direct contact with liquid this compound can cause irritation.[4][9]
-
Ingestion: If swallowed, this compound can cause irritation of the mouth and stomach.[9] A significant danger is aspiration, where the liquid enters the lungs during ingestion or vomiting, which can cause severe lung irritation and chemical pneumonitis.[7][9]
-
Chronic Effects: Repeated exposure may affect the liver.[4] Currently, this compound has not been classified as a human carcinogen.[5][17]
Table 2: Summary of Toxicological Data and Exposure Limits for n-Nonane
| Parameter | Value / Finding | Source(s) |
|---|---|---|
| Primary Target Organs | Central Nervous System, Respiratory System, Skin, Eyes | [7] |
| Acute Effects | CNS depression, irritation of eyes, skin, and respiratory tract | [4][7] |
| Aspiration Hazard | May be fatal if swallowed and enters airways | [16] |
| ACGIH TLV-TWA | 200 ppm | [17][18] |
| NIOSH REL-TWA | 200 ppm (1,050 mg/m³) |[17] |
Section 5: Analytical Methodologies for Environmental Monitoring
Accurate quantification of this compound in environmental matrices is essential for site assessment, risk management, and evaluating the efficacy of remediation efforts. The standard analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity.[19][20]
Caption: General workflow for the analysis of this compound in environmental samples.
Experimental Protocol: Determination of n-Nonane in Water by GC-MS
This protocol describes a standard method for quantifying n-nonane in water samples using liquid-liquid extraction (LLE) followed by GC-MS analysis.
1. Sample Collection and Preservation: 1.1. Collect water samples in 40 mL glass vials with PTFE-lined septa. 1.2. Fill vials completely to eliminate any headspace, which would allow the volatile this compound to partition out of the water. 1.3. Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation. 1.4. Store samples at 4 °C until extraction.
2. Sample Extraction (Liquid-Liquid Extraction): 2.1. In a separatory funnel, add a known volume of the water sample (e.g., 20 mL). 2.2. Spike the sample with an appropriate internal standard (e.g., deuterated alkanes) to correct for extraction efficiency and instrumental variability. 2.3. Add a small volume of a water-immiscible organic solvent, such as dichloromethane (DCM) or hexane (e.g., 2 mL). 2.4. Seal the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. 2.5. Allow the layers to separate. The denser DCM layer will be at the bottom. 2.6. Drain the organic layer into a collection vial. 2.7. Repeat the extraction process two more times with fresh solvent, combining the organic extracts. 2.8. Dry the combined extract by passing it through a small column of anhydrous sodium sulfate to remove residual water.
3. Sample Concentration and Analysis: 3.1. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. 3.2. Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis. 3.3. Inject 1 µL of the extract into the GC-MS system. 3.4. GC Conditions (Typical):
- Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film).
- Inlet Temperature: 250 °C.
- Oven Program: Initial temp 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium. 3.5. MS Conditions (Typical):
- Mode: Electron Ionization (EI).
- Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
4. Quality Control: 4.1. Analyze a method blank, a laboratory control spike, and a matrix spike/duplicate with each batch of samples to ensure data quality and accuracy.
Section 6: Remediation Strategies for this compound Spills
The choice of remediation strategy depends on the location and scale of the spill. The primary goal is to contain the spill and remove the source material as quickly as possible to minimize environmental impact.
-
Physical Containment and Recovery: For water spills, floating booms are used to contain the slick, and skimmers are employed to physically remove the this compound from the surface.[21][22] On both land and water, sorbent materials (pads, booms) can be used to absorb the liquid.[22]
-
Bioremediation: This strategy involves enhancing the activity of naturally occurring microorganisms that degrade hydrocarbons. This can be achieved by adding nutrients (biostimulation) or introducing specialized microbial cultures (bioaugmentation). This is often used as a longer-term polishing step after gross contamination has been removed.
-
Nanoremediation: Emerging technologies using nanomaterials offer potential for more efficient and rapid cleanup.[23][24] For example, nanosponges made of hydrophobic polymers can selectively absorb oils like this compound from water with high capacity and can often be reused.[25] Nano-scale zero-valent iron (nZVI) can be used to create reactive barriers for degrading contaminants in soil and groundwater.[23]
Conclusion
This compound, a common component of fuels and solvents, poses a distinct set of environmental challenges when spilled. Its high volatility leads to rapid partitioning into the atmosphere, where it is degraded by photochemical reactions. In soil and water, it is primarily removed through a combination of volatilization and microbial biodegradation. While it has a low to moderate toxicity profile, high concentrations can cause CNS depression in humans and harm aquatic ecosystems. Effective management of this compound spills requires rapid physical containment and removal, followed by monitoring to ensure natural attenuation processes, potentially enhanced by bioremediation, are effective. Continued research into advanced analytical methods and novel remediation techniques like nanoremediation will further improve our ability to respond to and mitigate the environmental impact of these events.
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A Comprehensive Technical Guide to the Natural Occurrence of Nonane and Its Isomers
Executive Summary
Nonane (C9H20) and its 35 structural isomers are saturated hydrocarbons that, while components of fossil fuels, are also synthesized by a diverse array of living organisms.[1][2][3] In nature, these alkanes function as critical signaling molecules (semiochemicals), structural components of cuticular waxes, and constituents of essential oils.[4][5] Their roles in chemical communication, particularly in insects, make them a subject of intense interest for the development of sustainable pest management strategies.[6][7][8] This guide provides a technical overview of the biosynthesis, natural distribution, and ecological significance of this compound and its isomers. Furthermore, it details the analytical methodologies requisite for their extraction, identification, and quantification from complex biological matrices, offering a vital resource for researchers in chemical ecology, natural product chemistry, and drug development.
Introduction to this compound and Its Isomers
This compound is a straight-chain alkane with the chemical formula C9H20.[1][4] It is a colorless, flammable liquid with a characteristic gasoline-like odor.[1][4] Beyond the linear n-nonane, there exist 34 structural isomers, which are compounds with the same molecular formula but different arrangements of atoms.[1][2][3] These isomers, such as 2-methyloctane and various dimethylheptanes, possess distinct physical properties and, more importantly, can exhibit unique biological activities.[2] The study of their natural occurrence is paramount for understanding ecological interactions and harnessing their potential in various applications.
Biosynthesis of Alkanes
The production of this compound and other short-chain alkanes in organisms is intrinsically linked to fatty acid metabolism.[9][10] While specific pathways can vary between kingdoms, a common route involves a two-step enzymatic process.[10][11]
Pillar of Causality: The biosynthesis of alkanes from fatty acid precursors is a decarboxylation strategy employed by organisms to produce stable, non-polar compounds for purposes ranging from waterproofing to chemical signaling. The chain length of the resulting alkane is determined by the initial fatty acid substrate.
A widely studied pathway, particularly in cyanobacteria, involves two key enzymes:
-
Acyl-Acyl Carrier Protein (ACP) Reductase (AAR): This enzyme catalyzes the reduction of a fatty acyl-ACP (an intermediate in fatty acid synthesis) to a corresponding fatty aldehyde.[11]
-
Aldehyde-Deformylating Oxygenase (ADO): This enzyme then converts the fatty aldehyde into an alkane (or alkene) that is one carbon shorter, with the release of formate.[11]
This AAR-ADO pathway is a cornerstone of microbial alkane biosynthesis and provides a framework for understanding how organisms like bacteria and microalgae produce hydrocarbons.[11][12] In plants and insects, similar pathways exist involving aldehyde decarbonylases that convert fatty aldehydes to alkanes.[11]
Caption: Generalized pathway for alkane biosynthesis from fatty acid precursors.
Natural Distribution of this compound and Its Isomers
This compound and its isomers are widespread in the natural world, from the essential oils of plants to the chemical arsenals of insects.
Occurrence in Plants
n-Nonane is a common volatile organic compound (VOC) found in a variety of plants.[4] It is a constituent of the essential oils of species like common oregano (Origanum vulgare) and limes.[1][13] The presence of this compound contributes to the characteristic aroma and flavor profile of these plants. It is also found in the leaves of plants such as Annona senegalensis.[14] The primary function of these volatile alkanes in plants is believed to be defensive, repelling herbivores and pathogens, or attracting pollinators and predators of herbivores.
Role in Insects as Semiochemicals
In the insect world, hydrocarbons, including this compound and its branched isomers, are pivotal as semiochemicals—chemicals that mediate interactions between organisms.[5][6] They can function as:
-
Pheromones: For intraspecific communication, such as alarm signals or aggregation cues.[5] For example, certain aphids release the sesquiterpene (E)-β-farnesene as an alarm pheromone, and alkanes can be part of these complex blends.[8]
-
Kairomones: Interspecific signals that benefit the receiver. For instance, a predator may use the scent of this compound emanating from its prey to locate it.[5]
-
Allomones: Interspecific signals that benefit the emitter, such as a defensive secretion that repels predators.[5]
Branched alkanes, like the isomers of this compound, are particularly important for conveying species-specific information due to the vast number of possible structures. While specific roles for many this compound isomers are still under investigation, their presence in insect cuticular hydrocarbons—the waxy layer that prevents desiccation and mediates chemical communication—is well-documented.[5][15]
Table 1: Selected Occurrences of n-Nonane in Natural Sources
| Compound | Species | Source/Tissue | Reported Function/Use | Reference(s) |
| n-Nonane | Origanum vulgare | Essential Oil | Flavor, Aroma, Antimicrobial | [13] |
| n-Nonane | Citrus aurantiifolia | Essential Oil | Flavor, Aroma | [1] |
| n-Nonane | Various insects | Cuticular Wax | Semiochemical, Waterproofing | [5] |
| n-Nonane | Hypericum foliosum | Plant Metabolite | Volatile Oil Component | [4] |
| n-Nonane | Aristolochia triangularis | Plant Metabolite | Volatile Oil Component | [4] |
Analytical Methodologies for Isolation and Characterization
The study of naturally occurring this compound requires robust analytical techniques capable of handling volatile compounds present in trace amounts within complex matrices.[16][17] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.[18][19][20]
Pillar of Trustworthiness: A self-validating protocol for VOC analysis involves meticulous sample preparation to avoid contamination, separation using a well-characterized GC column, and identification based on two independent criteria: mass spectral matching against a known library and retention time matching with an authentic chemical standard.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This protocol describes a common, non-destructive method for analyzing volatile compounds like this compound from a biological sample (e.g., plant leaves or insect headspace).
Objective: To extract, separate, and identify volatile alkanes from a biological sample.
Materials:
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)
-
Gas-tight vials with septa (e.g., 20 mL)
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Authentic n-nonane standard
-
Helium carrier gas (high purity)
Methodology:
-
Sample Preparation:
-
Place a known quantity of the biological material (e.g., 1 g of fresh leaves, or a live insect) into a gas-tight vial.
-
Seal the vial immediately with the septum cap. For dynamic headspace sampling of live organisms, specialized aeration chambers are used.
-
-
Extraction (HS-SPME):
-
Gently heat the vial (e.g., to 40-60°C) for a set period (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.[18]
-
Carefully insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the sample.
-
Expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[18]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C).
-
The high temperature of the inlet desorbs the trapped analytes from the fiber onto the GC column.
-
Initiate the GC temperature program and MS data acquisition. A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a high temperature (e.g., 280°C) to elute all compounds.
-
The mass spectrometer scans a mass range (e.g., m/z 40-400) continuously throughout the GC run.
-
-
Identification and Quantification:
-
Identify n-nonane by comparing its mass spectrum with a reference library (e.g., NIST) and by matching its retention time to that of an injected authentic n-nonane standard.[21]
-
Quantification can be achieved by creating a calibration curve with the authentic standard or by using an internal standard added during sample preparation.
-
Caption: Workflow for HS-SPME-GC-MS analysis of volatile organic compounds.
Ecological Significance and Future Directions
The natural occurrence of this compound and its isomers is not a random phenomenon but a result of evolutionary pressures that have shaped chemical communication and defense systems.[5] Understanding these roles offers significant opportunities for practical applications, particularly in agriculture. Semiochemical-based strategies, such as using pheromones for monitoring, mass trapping, or mating disruption of insect pests, are powerful tools in integrated pest management (IPM) programs.[6][7][8]
Future research should focus on:
-
Isomer-Specific Bioassays: Elucidating the specific ecological roles of the 34 this compound isomers.
-
Biosynthetic Pathway Engineering: Modifying microbial pathways to produce specific alkanes for biofuel or chemical feedstock applications.[9][10]
-
Synergistic Effects: Investigating how this compound and its isomers work in concert with other volatile compounds to produce a specific biological response.
By continuing to explore the subtle chemical language of the natural world, scientists and researchers can unlock novel and sustainable solutions to pressing challenges in agriculture, medicine, and industry.
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An In-Depth Technical Guide to the Chemical Identifiers of Nonane
For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of chemical substances is paramount. This guide provides a comprehensive overview of the various chemical identifiers for nonane, a straight-chain alkane with nine carbon atoms. Understanding these identifiers is crucial for database searches, regulatory submissions, and clear communication within the scientific community.
This compound (C₉H₂₀) is a colorless, flammable liquid that serves as a solvent, a component in fuels, and a reference standard in various analytical applications.[1][2] Its straightforward structure makes it an excellent model for understanding the principles and applications of chemical informatics and standardized nomenclature.
The Foundation of Chemical Identity: CAS Registry Number®
The most widely used and recognized identifier for any chemical substance is its CAS Registry Number, assigned by the Chemical Abstracts Service. This unique numerical identifier ensures that a specific substance can be reliably identified, irrespective of the various naming conventions or languages used.
For this compound, the primary CAS Registry Number is:
This number is the key to accessing a wealth of information in databases such as SciFinder®, PubChem, and various regulatory inventories. It is essential to note that while other CAS numbers may be associated with specific isotopic forms or isomers of this compound, 111-84-2 refers to the unbranched, normal (n-) this compound.
A Deeper Dive into this compound's Chemical Identifiers
Beyond the CAS number, a suite of alphanumeric identifiers provides structured, machine-readable information about the molecule's composition and topology. Each of these serves a distinct purpose in chemical data management and informatics.
IUPAC Nomenclature: The Universal Language
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the straight-chain alkane with nine carbon atoms, the preferred IUPAC name is simply:
Synonyms such as n-nonane are also commonly used to specify the linear isomer.[3][4][7]
InChI and InChIKey: The Digital Signature for Molecules
The IUPAC International Chemical Identifier (InChI) is a non-proprietary, textual identifier that encodes the molecular structure in a layered format.[8][9] This allows for a detailed and unique representation of a chemical substance. The corresponding InChIKey is a hashed, fixed-length version of the InChI, ideal for web searches and database indexing.[10]
The InChI string for this compound indicates a molecule with the formula C₉H₂₀, followed by the connectivity of the carbon atoms and the location of hydrogen atoms.
SMILES: A Simplified Line Notation
The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of a chemical species using short ASCII strings.[11][12] Its human-readability and widespread software support make it a popular choice for chemical database entry and manipulation.[13][14]
This simple string elegantly represents the linear chain of nine carbon atoms in this compound.
Other Important Identifiers
Several other identifiers are crucial for regulatory and commercial purposes:
Summary of this compound's Chemical Identifiers
The following table provides a quick reference for the key chemical identifiers of this compound.
| Identifier Type | Identifier |
| CAS Number | 111-84-2[1][3][4][5] |
| IUPAC Name | This compound[4][6] |
| Synonyms | n-Nonane, Shellsol 140[3][4][7] |
| InChI | InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3[3][4][7] |
| InChIKey | BKIMMITUMNQMOS-UHFFFAOYSA-N[3][6][7] |
| SMILES | CCCCCCCCC[1][4][7] |
| EC Number | 203-913-4[1][5][7] |
| UN Number | 1920[1][3][4] |
| PubChem CID | 8141[1][4] |
The Interconnectivity of Chemical Identifiers
The various identifiers for a chemical substance are not isolated pieces of information but are interconnected. A CAS number can be used to retrieve all other identifiers from a database. Similarly, an InChI or SMILES string can be used to generate a 2D or 3D representation of the molecule, from which other properties and identifiers can be derived. This network of identifiers ensures that researchers can seamlessly navigate the vast landscape of chemical information.
Caption: Interrelationship of this compound's Chemical Identifiers.
Conclusion
A thorough understanding and correct application of chemical identifiers are fundamental to modern chemical research and development. For a seemingly simple molecule like this compound, the array of identifiers from the universal CAS number to the descriptive InChI and SMILES strings provides a robust framework for its unambiguous identification and the seamless exchange of scientific data. This guide serves as a foundational reference for professionals who require precision and clarity in their chemical information management.
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An In-depth Technical Guide to the Phase Transition and Equilibrium Data of n-Nonane
This guide provides a comprehensive technical overview of the phase transition and equilibrium data for n-nonane (C₉H₂₀), a straight-chain alkane with significant applications in organic synthesis, as a biodegradable detergent component, and as a distillation chaser.[1] This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of n-nonane's physical behavior under varying thermodynamic conditions.
Introduction to n-Nonane: Physicochemical Properties
n-Nonane is a colorless liquid at room temperature with a characteristic gasoline-like odor.[2][3] As a non-polar solvent, it is practically insoluble in water but exhibits excellent solubility in many organic solvents such as alcohols, ethers, and hydrocarbons.[2] This lipophilic nature makes it an effective solvent for non-polar substances.[2] Chemically, n-nonane is a relatively unreactive alkane under normal conditions.[2]
Table 1: Key Physicochemical Properties of n-Nonane
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀ | [1][3][4][5] |
| Molecular Weight | 128.26 g/mol | [1][2][4] |
| Density | ~0.72 g/cm³ at 20°C | [2] |
| Melting Point | -53 °C (-63.4 °F) | [1][4] |
| Boiling Point | 151 °C (303.8 °F) at 1013 hPa | [1][2][4] |
| Flash Point | 31 °C (87.8 °F) | [2][4] |
| Autoignition Temperature | 205 °C | |
| Vapor Pressure | 5 hPa at 20 °C |
Phase Transitions of n-Nonane
Understanding the phase transitions of n-nonane is critical for its safe handling, storage, and application in various processes. The primary phase transitions are solid-liquid (melting/freezing) and liquid-vapor (boiling/condensation).
Solid-Liquid Phase Transition
The transition from a solid to a liquid state for n-nonane occurs at its melting point, which is approximately -53°C.[1][4] The enthalpy of fusion, the energy required for this phase change, has been reported to be around 15.468 kJ/mol at 219.66 K.[6] Below its melting point, n-nonane can exist in different crystalline solid phases, with a solid-solid phase transition observed at 217.2 K.[6]
Liquid-Vapor Phase Transition
The liquid-vapor transition occurs at the boiling point, which is 151°C at standard atmospheric pressure.[1][2][4] The vapor pressure of n-nonane increases with temperature, a relationship that can be described by the Antoine equation. The NIST Chemistry WebBook provides Antoine equation parameters for n-nonane over specific temperature ranges.[7] For instance, between 343.49 K and 424.94 K, the parameters are A = 4.06245, B = 1430.377, and C = -71.355 for vapor pressure in bar and temperature in Kelvin.[7]
The enthalpy of vaporization, the energy required for the liquid to vaporize, is a key parameter in many engineering calculations. For n-nonane, this value is dependent on temperature.[6]
Caption: Phase transitions of n-nonane.
Phase Equilibrium Data
Phase equilibrium data are essential for designing and optimizing separation processes such as distillation and crystallization. This section covers the solid-liquid and liquid-vapor equilibrium of n-nonane.
Solid-Liquid Equilibrium (SLE)
The solid-liquid equilibrium of n-nonane has been studied in binary systems with other n-alkanes to understand their behavior at low temperatures, which is relevant for applications like thermal energy storage.[8][9] Studies on mixtures of n-nonane with n-decane and n-undecane have shown complex phase behaviors, including the formation of solid solutions and peritectic systems.[8][10] The phase diagrams for these binary systems are often constructed using techniques like Differential Scanning Calorimetry (DSC).[8][9]
Vapor-Liquid Equilibrium (VLE)
Vapor-liquid equilibrium data for n-nonane, particularly in mixtures with other components, are crucial for distillation column design. Experimental VLE data for binary systems such as nitrogen-n-nonane and ethanol-n-nonane have been measured over various temperature and pressure ranges.[11][12] These experimental data are often correlated using thermodynamic models like the Peng-Robinson (PR) or PC-SAFT equations of state for the vapor phase and activity coefficient models like NRTL for the liquid phase.[11][12]
Experimental Determination of Phase Equilibrium
Accurate determination of phase equilibrium data requires precise experimental techniques. This section outlines the methodologies for investigating solid-liquid and vapor-liquid equilibria.
Protocol for Solid-Liquid Equilibrium Determination using Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to study the melting and crystallization behavior of substances.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the n-nonane sample (typically 5-10 mg) into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium) before the experiment.
-
Thermal Program:
-
Cool the sample to a temperature well below its expected melting point (e.g., -100 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 0 °C).
-
-
Data Analysis: The DSC thermogram will show a peak corresponding to the melting of n-nonane. The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for DSC analysis of n-nonane.
Protocol for Vapor-Liquid Equilibrium Determination using a Static-Analytic Apparatus
A static-analytic apparatus is commonly used to measure VLE data at various temperatures and pressures.
Methodology:
-
Apparatus Preparation: The core of the apparatus is a thermostatted equilibrium cell, often equipped with sapphire windows for visual observation. The system must be thoroughly cleaned and evacuated to remove any contaminants.
-
Component Injection: A known amount of degassed n-nonane is introduced into the equilibrium cell. For binary systems, a known amount of the second component is subsequently added.
-
Equilibrium Attainment: The cell is maintained at a constant temperature, and the contents are agitated (e.g., with a magnetic stirrer) to facilitate the attainment of equilibrium, which is indicated by a stable pressure reading.
-
Sampling and Analysis: Once equilibrium is reached, small samples of the liquid and vapor phases are withdrawn using capillary samplers. The composition of these samples is then determined using a gas chromatograph (GC).
-
Data Collection: This process is repeated at different temperatures and pressures to generate a comprehensive VLE dataset.
Caption: Workflow for VLE determination.
Conclusion
This guide has provided a detailed overview of the phase transition and equilibrium data for n-nonane, underpinned by authoritative sources. The presented data and experimental protocols offer a solid foundation for researchers and professionals working with this important alkane. A thorough understanding of its physical behavior is paramount for its effective and safe utilization in scientific and industrial applications.
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Understanding the Chemical Properties of N-Nonane for Informed Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Silva-Oliver, G., et al. (2007). High-pressure vapor–liquid equilibria in the nitrogen–n-nonane system. Fluid Phase Equilibria, 254(1-2), 49-54. Retrieved from [Link]
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Lvo, D., et al. (2020). Solid–Liquid Phase Equilibrium of the n-Nonane + n-Undecane System for Low-Temperature Thermal Energy Storage. International Journal of Thermophysics, 41(10), 1-16. Retrieved from [Link]
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Lvo, D., et al. (2021). Phase Equilibrium of n-Nonane + n-Decane for Low-Temperature Thermal Energy Storage. Spectroscopy Letters, 54(1), 1-11. Retrieved from [Link]
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Vapor–Liquid Equilibrium Measurements of Ethanol and n-Nonane or n-Decane Binary Mixtures with Large Relative Volatility. (2018). Journal of Chemical & Engineering Data, 63(5), 1534-1543. Retrieved from [Link]
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Vapor–Liquid Equilibrium Measurements of Ethanol and n-Nonane or n-Decane Binary Mixtures with Large Relative Volatility. (2018). Journal of Chemical & Engineering Data, 63(5), 1534-1543. Retrieved from [Link]
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This compound (CAS 111-84-2) Properties. (n.d.). Chemcasts. Retrieved from [Link]
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Carmichael, L. T., Sage, B. H., & Lacey, W. N. (1953). Phase Equilibria in Hydrocarbon Systems. Volumetric Behavior of n-Nonane. Industrial & Engineering Chemistry, 45(11), 2697-2699. Retrieved from [Link]
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Experimental Liquid Densities of n-Pentane, n-Octane, and n-Nonane and Their Binary Mixtures from (273.15 to 363.15) K at 0.1 MPa. (2018). Journal of Chemical & Engineering Data, 63(10), 3844-3853. Retrieved from [Link]
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n-Nonane. (n.d.). CoolProp. Retrieved from [Link]
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Phase Equilibrium of n-Nonane + n-Decane for Low-Temperature Thermal Energy Storage: Insights into Odd–Even Effects. (2021). International Journal of Thermophysics, 42(4), 1-19. Retrieved from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved from [Link]
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Solid–fluid and solid–solid phase equilibrium in a model of n-alkane mixtures. (2004). The Journal of Chemical Physics, 120(6), 2929-2938. Retrieved from [Link]
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Understanding the combustion reaction of nonane
An In-Depth Technical Guide to the Combustion of Nonane
Abstract
This compound (C₉H₂₀) is a linear alkane that serves as a significant component in various fuels, including diesel, kerosene, and jet fuel.[1] Its combustion characteristics are therefore of critical interest to researchers in energy, environmental science, and chemical engineering. This guide provides a detailed examination of the combustion reaction of this compound, covering its stoichiometric principles, thermodynamics, reaction products, and the standard methodologies for its experimental analysis. We will explore the fundamental differences between complete and incomplete combustion, the energetic implications of the reaction, and the environmental context of its products. This document is intended for scientists and technical professionals seeking a comprehensive understanding of the core principles governing this compound combustion.
Introduction to this compound
N-nonane is a saturated hydrocarbon with the chemical formula C₉H₂₀.[2] As a member of the alkane series, it consists of nine carbon atoms joined in a single chain, with all remaining valencies satisfied by hydrogen atoms. Under standard conditions, it is a colorless, flammable liquid with a characteristic gasoline-like odor.[1][3] Its primary relevance stems from its role as a component in petroleum distillates, where its high energy density makes it a valuable constituent of fuels used for transportation and heating.[4][5] Understanding its combustion behavior is crucial for optimizing engine efficiency, developing cleaner-burning fuel formulations, and mitigating pollutant emissions.
A summary of key physical and chemical properties of n-nonane is presented in Table 1.
Table 1: Physicochemical Properties of n-Nonane
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₀ | [1][2] |
| Molar Mass | 128.26 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.718 g/mL | [1] |
| Boiling Point | 150.4 to 151.0 °C | [1] |
| Melting Point | -54.1 to -53.1 °C | [1] |
| Autoignition Temp. | 205 °C (401 °F) | [1][6][7] |
Stoichiometry of this compound Combustion
The combustion of this compound, like other hydrocarbons, is an exothermic oxidation-reduction reaction. The nature and ratio of the products are entirely dependent on the availability of oxygen during the reaction. This leads to two primary combustion pathways: complete and incomplete.
Complete Combustion
In the presence of sufficient or excess oxygen, this compound undergoes complete combustion to yield carbon dioxide (CO₂) and water (H₂O).[1][8] This is the ideal and most energy-efficient combustion scenario. The balanced chemical equation for the complete combustion of liquid this compound is:
C₉H₂₀(l) + 14 O₂(g) → 9 CO₂(g) + 10 H₂O(g) [8][9][10]
This equation dictates that for every mole of this compound combusted, 14 moles of oxygen are required to produce 9 moles of carbon dioxide and 10 moles of water.
Incomplete Combustion
When the supply of oxygen is insufficient to fully oxidize the this compound, incomplete combustion occurs.[1][11] This inefficient process results in a mixture of products, including water, carbon monoxide (CO), and elemental carbon in the form of soot.[11][12] Carbon monoxide is a toxic gas, and soot particles are a significant environmental pollutant.
There is no single balanced equation for incomplete combustion, as the product ratio varies with conditions. However, a representative reaction showing the formation of carbon monoxide is:
2 C₉H₂₀(l) + 19 O₂(g) → 18 CO(g) + 20 H₂O(g)
The key takeaway is that an oxygen deficit prevents the full oxidation of carbon to carbon dioxide, leading to the formation of CO and/or solid carbon.[12]
The following diagram illustrates the divergence between these two pathways based on oxygen availability.
Caption: Inputs and outputs of this compound combustion pathways.
Table 2: Stoichiometric Summary of this compound Combustion
| Combustion Type | Oxygen Requirement | Carbon Products | Hydrogen Product |
| Complete | Sufficient (≥14 moles O₂ per mole C₉H₂₀) | Carbon Dioxide (CO₂) | Water (H₂O) |
| Incomplete | Insufficient (<14 moles O₂ per mole C₉H₂₀) | Carbon Monoxide (CO), Soot (C) | Water (H₂O) |
Thermodynamics of Combustion
The primary purpose of combustion is to release energy. The standard enthalpy of combustion (ΔH°c) is the heat released when one mole of a substance undergoes complete combustion at standard conditions (25 °C and 1 atm).
For liquid this compound, the combustion reaction is highly exothermic. The standard enthalpy of formation for liquid this compound is approximately -274.7 kJ/mol.[13] Using Hess's Law and the standard enthalpies of formation for the products (CO₂(g) = -393.5 kJ/mol; H₂O(g) = -241.8 kJ/mol), the standard enthalpy of combustion can be calculated.[13] The overall enthalpy of combustion for this compound is approximately -6125 kJ/mol , signifying a substantial release of energy.
Another critical thermodynamic parameter is the autoignition temperature , which is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source. For this compound, this temperature is 205 °C (401 °F).[1][6] This value is vital for safety protocols and for understanding the conditions required for engine ignition.
Experimental Protocol: Combustion Analysis of this compound
To empirically determine the composition of combustion products and verify the stoichiometry, a technique known as combustion analysis is employed.[14][15] This method allows for the quantitative determination of the carbon and hydrogen content of an organic compound.
Objective: To determine the empirical formula of this compound by quantifying the mass of CO₂ and H₂O produced upon its complete combustion.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small sample (typically 1-3 mg) of high-purity liquid this compound into a sample container (e.g., a tin capsule).
-
-
Apparatus Setup:
-
The core of the apparatus is a high-temperature combustion furnace capable of reaching >1000 °C.
-
A stream of pure oxygen (O₂) is passed through the furnace.
-
The exit gas from the furnace is directed sequentially through two absorption traps. The first trap contains a dehydrating agent (e.g., magnesium perchlorate) to absorb the H₂O produced. The second trap contains a substance (e.g., sodium hydroxide on a solid support) that absorbs CO₂.[14][15]
-
Both absorption traps are weighed precisely before the experiment begins.
-
-
Combustion Procedure:
-
Introduce the this compound sample into the pre-heated furnace.
-
The sample combusts instantaneously in the oxygen-rich atmosphere.
-
The gaseous products (CO₂ and H₂O) are carried by the oxygen stream through the absorption traps.
-
-
Data Collection:
-
After combustion is complete and all products have been swept through the traps, the traps are cooled to room temperature and weighed again.
-
The increase in mass of the first trap corresponds to the mass of H₂O produced.
-
The increase in mass of the second trap corresponds to the mass of CO₂ produced.
-
-
Data Analysis and Interpretation:
-
Mass to Moles Conversion: Convert the mass of H₂O and CO₂ to moles using their respective molar masses (H₂O ≈ 18.015 g/mol ; CO₂ ≈ 44.01 g/mol ).
-
Moles of Elements: From the moles of H₂O and CO₂, calculate the moles of hydrogen and carbon atoms present in the original sample. Note that 1 mole of H₂O contains 2 moles of H, and 1 mole of CO₂ contains 1 mole of C.[14]
-
Empirical Formula: Determine the simplest whole-number ratio of moles of carbon to moles of hydrogen. This ratio gives the empirical formula of the hydrocarbon, which for this compound should be C₉H₂₀.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for combustion analysis of this compound.
Applications and Environmental Context
This compound's combustion properties make it a key ingredient in fuels. It is found in gasoline, where it contributes to the overall octane rating, and is a major component of diesel and jet fuel.[1][4] The efficiency of its combustion directly impacts fuel economy and power output in internal combustion engines and gas turbines.
However, the products of its combustion have significant environmental consequences.
-
Carbon Dioxide (CO₂): A primary greenhouse gas produced during complete combustion, contributing to climate change.
-
Incomplete Combustion Products: Carbon monoxide (CO) is a toxic air pollutant, and soot particles contribute to particulate matter (PM2.5) pollution, which has adverse health effects.[16] Furthermore, unburned hydrocarbons can react in the atmosphere in the presence of sunlight to form tropospheric ozone, a key component of smog.[16]
Therefore, research into optimizing combustion conditions to ensure completeness is paramount for mitigating the environmental impact of using this compound-based fuels.
Conclusion
The combustion of this compound is a well-defined yet multifaceted chemical process of immense practical importance. The reaction pathway is critically dependent on oxygen availability, bifurcating between an efficient, complete combustion that produces carbon dioxide and water, and an inefficient, incomplete combustion that generates harmful pollutants like carbon monoxide and soot. The significant exothermic nature of the reaction underscores this compound's utility as a fuel component. Standardized analytical techniques, such as combustion analysis, provide robust and reliable means to experimentally verify the stoichiometric principles governing the reaction. A thorough understanding of these fundamentals is essential for professionals working to enhance fuel efficiency and reduce the environmental footprint of hydrocarbon-based energy systems.
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Chemical reactivity of nonane with strong oxidizing agents
An In-depth Technical Guide to the Chemical Reactivity of Nonane with Strong Oxidizing Agents
Authored by: Gemini, Senior Application Scientist
Preamble: The Paradox of Alkane Inertness and Oxidative Potential
This compound (C₉H₂₀), a straight-chain saturated hydrocarbon, epitomizes the characteristic chemical stability of alkanes.[1][2] Its structure, composed solely of robust, nonpolar carbon-carbon and carbon-hydrogen single bonds, renders it largely inert to a wide array of chemical reagents under ambient conditions. However, this very stability presents a significant challenge and an area of profound interest in synthetic chemistry: the controlled, selective oxidation of its C-H bonds. Effecting this transformation requires potent chemical reagents—strong oxidizing agents—that can overcome the high activation energy associated with C-H bond scission.
This technical guide provides a comprehensive exploration of the chemical reactivity of this compound with common classes of strong oxidizing agents. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these reactions. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, the inherent challenges of selectivity, and the critical, non-negotiable safety protocols that must govern this work. The narrative is grounded in the principle that any described protocol must be a self-validating system, where an understanding of the mechanism informs and justifies the procedure.
The Fundamental Challenge: Activating the C-H Bond in this compound
The oxidation of an alkane is thermodynamically favorable; the complete combustion of this compound to carbon dioxide and water is highly exothermic.[2][3] The kinetic barrier, however, is substantial. The core of the challenge lies in the high bond dissociation energy of primary (~423 kJ/mol) and secondary (~413 kJ/mol) C-H bonds. Strong oxidizing agents overcome this barrier, typically by initiating a free-radical chain reaction or through direct, aggressive chemical attack.
General Mechanistic Paradigm: Free-Radical Abstraction
Most oxidation reactions of alkanes with strong oxidants proceed, at least initially, through a free-radical mechanism. This process can be generalized into three key stages:
-
Initiation: The oxidizing agent generates a highly reactive species (e.g., a hydroxyl radical, •OH, or a metal-oxo species) that is capable of abstracting a hydrogen atom from the this compound backbone. This creates a nonyl radical (C₉H₁₉•).
-
Propagation: The nonyl radical reacts with other species in the medium (e.g., O₂, the oxidant itself) to form new products and regenerate radical species, continuing the chain reaction. This is the stage where oxidation products like alcohols, ketones, and hydroperoxides are formed.[4]
-
Termination: Two radical species combine to form a stable, non-radical product, ending the chain.
The inherent lack of selectivity is the primary drawback of this mechanism. This compound has multiple secondary C-H bonds and two primary C-H bonds, all of which are susceptible to attack, leading to a complex mixture of isomers and oxidation products.
Caption: Generalized free-radical oxidation pathway for this compound.
Reactivity with Permanganate Systems
Potassium permanganate (KMnO₄) is a potent oxidizing agent whose reactivity is highly dependent on pH.[5] It can oxidize alkanes, but the reaction typically requires harsh conditions and often results in C-C bond cleavage.
Mechanistic Considerations
In acidic media, the permanganate ion (MnO₄⁻) is protonated to form permanganic acid (HMnO₄) or other highly reactive manganese species. The reaction with this compound is thought to be initiated by hydrogen abstraction, leading to a nonyl radical.[6][7] Due to the extreme oxidizing power of acidic permanganate, the initially formed alcohols and ketones are rapidly further oxidized. This over-oxidation often leads to the cleavage of the carbon chain, producing a mixture of shorter-chain carboxylic acids, and ultimately, carbon dioxide.
Under alkaline or neutral conditions, the reaction is milder but often slower. While it can be used to oxidize alkenes to diols, its reaction with a saturated alkane like this compound is generally not synthetically useful due to low conversion rates and lack of selectivity.[8]
Expected Products
| Oxidizing System | Typical Conditions | Primary Products | Secondary Products |
| Acidic KMnO₄ | Hot, Concentrated H₂SO₄ | Mixture of shorter-chain carboxylic acids (e.g., octanoic, heptanoic acids) | Ketones, CO₂, H₂O |
| Neutral/Alkaline KMnO₄ | Cold, Dilute | Low to no reaction | Traces of nonanols/nonanones |
Protocol: Exploratory Oxidation of this compound with Acidic Permanganate
WARNING: This reaction is highly exothermic and can lead to uncontrolled oxidation or explosion. It must be performed in a chemical fume hood behind a blast shield, with appropriate PPE.
-
System Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of a 1:1 mixture of acetic acid and water. This solvent system helps to solubilize both the this compound and the permanganate.[6]
-
Reactant Addition: Add 5.0 g (0.039 mol) of this compound to the flask. Begin vigorous stirring.
-
Oxidant Preparation: In a separate beaker, carefully dissolve 15.8 g (0.1 mol) of KMnO₄ in 100 mL of water. Cautiously add 10 mL of concentrated sulfuric acid. The solution will become very hot. Allow it to cool to near room temperature.
-
Reaction Execution: Cool the reaction flask in an ice-water bath to 10°C. Slowly add the acidified permanganate solution from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 20°C. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) may form.
-
Workup: After the addition is complete, continue stirring for an additional hour. Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes colorless.
-
Extraction & Analysis: Transfer the solution to a separatory funnel. Extract the aqueous phase three times with 50 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and analyze by GC-MS to identify the complex mixture of carboxylic acid and ketone products.
Causality Note: The slow addition of the oxidant at low temperatures is a critical control measure. It is designed to dissipate the significant heat of reaction and prevent a runaway reaction that would lead to complete combustion. The acetic acid/water co-solvent system is chosen for its relative oxidative stability and ability to create a single phase for the reactants.[6]
Reactivity with Dichromate and Chromic Acid
Potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like H₂SO₄ forms chromic acid (H₂CrO₄), a powerful and hazardous oxidizing agent.[9][10][11] While renowned for the oxidation of alcohols, its reaction with alkanes is possible but generally less efficient than with permanganate under comparable conditions.[12][13]
Mechanistic Considerations
Similar to permanganate, the mechanism is believed to involve the formation of a highly reactive chromium-oxo species that initiates oxidation. However, chromic acid is generally considered less reactive towards unactivated C-H bonds than permanganate. The reaction requires significant thermal energy, and the yields are often poor. Primary alcohols formed in situ would be oxidized to carboxylic acids, and secondary alcohols to ketones.[9][14]
Protocol: High-Temperature Oxidation with Chromic Acid
WARNING: Chromium(VI) compounds are highly toxic and carcinogenic. All handling must be done in a fume hood with appropriate PPE, including heavy-duty gloves.
-
Reagent Preparation (Jones Reagent): In a beaker, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated H₂SO₄. Cautiously dilute this mixture with water to a final volume of 100 mL.
-
System Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5.0 g (0.039 mol) of this compound and 50 mL of acetone. Acetone serves as a co-solvent.
-
Reaction Execution: Heat the this compound/acetone mixture to a gentle reflux. Slowly add the prepared Jones reagent dropwise through the condenser over 1 hour. An immediate color change from orange to green/blue-green indicates the reduction of Cr(VI) to Cr(III) and thus, a positive reaction.[14]
-
Workup and Analysis: After addition, maintain reflux for 2 hours. Cool the mixture, dilute with 100 mL of water, and extract with diethyl ether. Analyze the organic phase by GC-MS. The expected products are a mixture of nonanones, with minimal carboxylic acids due to the difficulty of oxidizing the alkane chain.
Causality Note: The use of reflux conditions is necessary to provide the activation energy for the sluggish reaction between chromic acid and the alkane C-H bonds. Acetone is a common solvent for Jones oxidations, though it can be oxidized itself under prolonged heating, which complicates the product mixture.
Reactivity with Peroxide-Based Systems
Hydrogen peroxide (H₂O₂) itself is a mild oxidant, but its reactivity can be dramatically enhanced by catalysts, typically transition metal salts. These systems can generate highly reactive radical species capable of oxidizing this compound under relatively mild conditions.
Mechanistic Considerations
The oxidation of alkanes by H₂O₂ can be catalyzed by various metal complexes.[15] A common approach involves using systems that generate hydroxyl radicals (•OH). These radicals readily abstract hydrogen atoms from this compound, initiating a free-radical chain. The primary products are often alkyl hydroperoxides, which can then decompose or be reduced to the corresponding alcohols and ketones.[4][15][16] Low-temperature oxidation studies of this compound have confirmed the formation of numerous oxidized species, including hydroperoxides.[4]
Expected Products
| Oxidizing System | Typical Conditions | Primary Products | Secondary Products |
| H₂O₂ / Metal Catalyst | 20-60 °C, Acetonitrile | Alkyl hydroperoxides (e.g., nonyl hydroperoxide) | Nonanols, Nonanones |
Protocol: Manganese-Catalyzed Hydroperoxidation of this compound
This protocol is adapted from studies on the catalytic oxidation of higher alkanes.[15]
-
System Setup: In a 100 mL Schlenk flask under an air atmosphere, combine 5.0 g (0.039 mol) of this compound, 20 mL of acetonitrile, and 1.0 mL of acetic acid. Acetonitrile is the solvent of choice, and acetic acid is an essential component of the catalytic system.[15]
-
Catalyst Addition: Add a catalytic amount of a manganese complex, such as ₂ (where L = 1,4,7-trimethyl-1,4,7-triazacyclothis compound), typically 0.01 mol%.
-
Reaction Execution: To the stirring solution, add 10 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 30 minutes at room temperature. The reaction is often mildly exothermic.
-
Monitoring and Workup: Stir the reaction for 2-4 hours. The primary product, nonyl hydroperoxide, is unstable. For analysis, a portion of the reaction mixture can be treated with triphenylphosphine (PPh₃) to reduce the hydroperoxide to the more stable nonanol, which can then be quantified by GC.
-
Analysis: The final mixture will contain unreacted this compound, nonanols (after reduction), and nonanones. Analysis is performed via GC-MS.
Causality Note: This catalytic system offers a pathway to alkane oxidation under much milder conditions than permanganate or chromate. The catalyst facilitates the decomposition of H₂O₂ into reactive species that can attack the C-H bond without requiring high temperatures, potentially offering greater control and selectivity.
Critical Safety Protocols and Risk Mitigation
The combination of a flammable, volatile hydrocarbon like this compound with a strong oxidizing agent creates a significant fire and explosion hazard.[17][18][19] Strict adherence to safety protocols is not optional; it is a prerequisite for conducting this research.
Caption: Mandatory workflow for safe execution of oxidation reactions.
Core Directives
-
Segregation is Key: Store oxidizers and flammable organic compounds like this compound in separate, designated cabinets. Never store oxidizers on wooden shelves or use organic materials (e.g., paper towels) to clean up spills.[20][21][22]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker neoprene for transfers) must be worn.[20][23][24]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood. For reactions with a high risk of energetic decomposition, a blast shield is mandatory.[22][23]
-
Scale and Control: Always begin with small-scale reactions to assess reactivity and exothermicity. The addition of the oxidizing agent must always be slow and controlled, with continuous monitoring of the reaction temperature and immediate access to a cooling bath.
-
Waste Disposal: All reaction residues and contaminated materials are considered hazardous waste. They must be collected in properly labeled containers and disposed of according to institutional guidelines. Do not mix waste streams indiscriminately.[20][22]
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Methodological & Application
The Unseen Workhorse: A Guide to n-Nonane as a High-Performance Solvent in Organic Synthesis
In the diverse landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a reaction. While polar aprotic solvents and aromatic hydrocarbons often take center stage, high-boiling aliphatic hydrocarbons like n-nonane offer a unique set of properties that make them indispensable for specific, yet crucial, applications. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of n-nonane's utility as a solvent, complete with detailed application notes and protocols. We will explore its role in high-temperature reactions, nanoparticle synthesis, and polymerization processes, moving beyond simple procedural steps to elucidate the underlying chemical principles that make n-nonane a powerful tool in the synthetic chemist's arsenal.
The Physicochemical Landscape of n-Nonane: More Than Just an Inert Medium
n-Nonane (C₉H₂₀) is a linear alkane characterized by its low polarity, high boiling point, and chemical inertness.[1] These properties are not merely incidental; they are the very reasons for its selection in specific synthetic contexts.[2][3]
Table 1: Key Physicochemical Properties of n-Nonane
| Property | Value | Significance in Synthesis |
| Boiling Point | 151 °C[4] | Enables reactions at elevated temperatures, increasing reaction rates and overcoming activation energy barriers.[5] |
| Melting Point | -53 °C[4] | Wide liquid range, suitable for a broad spectrum of reaction temperatures. |
| Density | 0.718 g/cm³ at 20 °C | Less dense than water, facilitating aqueous workups. |
| Solubility in Water | Insoluble[1] | Facilitates phase separation and purification. |
| Dielectric Constant | ~1.97 | Non-polar nature, ideal for dissolving non-polar reactants and avoiding interference with ionic or highly polar intermediates. |
| Chemical Reactivity | Low | Generally unreactive under common synthetic conditions, providing an inert environment for the desired transformation.[1] |
The high boiling point of n-nonane is arguably its most valuable asset. Many organic reactions are kinetically slow at room temperature and require significant thermal energy to proceed at a practical rate. n-Nonane provides a stable, high-temperature environment without the need for pressurized reaction vessels. Its non-polar, alkane structure ensures it remains inert, minimizing the potential for solvent-derived side products that can complicate reactions in more reactive high-boiling solvents like DMF or DMSO.[3]
High-Temperature Applications: Driving Reactions to Completion
The ability to perform reactions above 150 °C opens up a realm of synthetic possibilities. n-Nonane is an excellent solvent for such transformations, particularly in decarboxylation and certain metal-catalyzed cross-coupling reactions where high activation barriers must be overcome.
Application Note: Catalytic Decarboxylation of Fatty Acids
The conversion of biomass-derived fatty acids into alkanes is a key reaction in the production of biofuels.[6] This transformation often proceeds via a catalytic decarboxylation at high temperatures. n-Nonane serves as an ideal solvent due to its high boiling point and ability to dissolve the long-chain fatty acid substrates.[7]
The Causality Behind Solvent Choice:
-
Thermal Stability: n-Nonane's stable C-C and C-H bonds are resistant to thermal degradation at the temperatures required for decarboxylation (often >250 °C).
-
Solubility: Its non-polar nature effectively dissolves the hydrophobic fatty acid chains, ensuring a homogeneous reaction mixture.
-
Inertness: n-Nonane does not interfere with the catalytic cycle of common decarboxylation catalysts (e.g., supported palladium or nickel).[3]
Nanoparticle Synthesis: A Controlled Environment for Crystal Growth
The synthesis of high-quality semiconductor nanoparticles, such as cadmium selenide (CdSe) quantum dots, requires precise control over nucleation and growth kinetics.[8][9] High-boiling, non-coordinating solvents like n-nonane (often in combination with other high-boiling alkanes like octadecene) play a crucial role in these "hot-injection" methods.[8]
Application Note: Synthesis of CdSe Quantum Dots
In a typical hot-injection synthesis, a selenium precursor is rapidly injected into a hot solution of a cadmium precursor dissolved in a high-boiling solvent mixture. The sudden increase in selenium concentration induces rapid nucleation, followed by slower crystal growth.
The Role of n-Nonane in Nanoparticle Synthesis:
-
High-Temperature Medium: n-Nonane and similar alkanes provide the high temperatures (200-300 °C) necessary for the thermal decomposition of organometallic precursors and the subsequent crystallization of the inorganic nanoparticles.
-
Non-Coordinating Nature: Unlike solvents with Lewis basic sites (e.g., ethers, amines), n-nonane does not strongly coordinate to the surface of the growing nanoparticles. This allows for the controlled addition of capping ligands (e.g., oleic acid, trioctylphosphine) to direct crystal growth and prevent aggregation.
-
Inert Atmosphere: The low reactivity of n-nonane ensures that the synthesis is not compromised by solvent-related side reactions.
Detailed Protocol: Hot-Injection Synthesis of CdSe Nanoparticles
This protocol is adapted from established literature procedures and is intended for researchers experienced in handling air-sensitive and hazardous materials.[8]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
n-Nonane (or octadecene)
-
Selenium powder
-
Trioctylphosphine (TOP)
-
Anhydrous toluene
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line for inert atmosphere operations
-
Syringes and needles
Workflow Diagram:
Caption: Logical relationship in free-radical polymerization using n-nonane.
The Rationale for Using n-Nonane:
-
Solubility: n-Nonane is a good solvent for non-polar monomers and the resulting polyolefin chains, preventing precipitation during the reaction.
-
Low Chain Transfer: As an alkane with strong C-H bonds, n-nonane has a low tendency to participate in chain transfer reactions, which can limit the molecular weight of the polymer. [8]* Thermal Control: The solvent helps to dissipate the heat generated during the exothermic polymerization reaction, allowing for better temperature control.
Safety and Handling of n-Nonane
n-Nonane is a flammable liquid and its vapors can form explosive mixtures with air. [10]It is also an irritant to the skin and eyes, and inhalation of high concentrations of vapor can cause respiratory irritation and central nervous system depression. [7] Table 2: Hazard and Safety Information for n-Nonane
| Hazard | Precaution |
| Flammability | Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably in a fume hood. Grounding and bonding are necessary when transferring large quantities to prevent static discharge. |
| Inhalation | Avoid breathing vapors. Use with adequate ventilation or a respirator if necessary. |
| Skin/Eye Contact | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other suitable material), and a lab coat. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. |
In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste according to local regulations.
Conclusion
n-Nonane is a highly versatile, non-polar, high-boiling solvent that offers distinct advantages in specific areas of organic synthesis. Its chemical inertness and thermal stability make it an excellent choice for high-temperature reactions such as decarboxylations. In the synthesis of nanomaterials, its non-coordinating nature allows for precise control over crystal growth. Furthermore, it can serve as an effective medium for certain polymerization reactions. By understanding the fundamental physicochemical properties of n-nonane and the causal relationships behind its use in these applications, researchers can leverage this "unseen workhorse" to achieve their synthetic goals, particularly when high temperatures and an inert reaction environment are required. As with all chemical reagents, proper safety precautions must be observed when handling and using n-nonane.
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van den Berg, T. A., et al. (2004). Catalyst Stability Determines the Catalytic Activity of Non‐Heme Iron Catalysts in the Oxidation of Alkanes. ResearchGate. ([Link])
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D. D. D., et al. (2018). Catalytic decarboxylation of fatty acids to hydrocarbons over non‐noble metal catalysts: the state of the art. ResearchGate. ([Link])
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Hossain, S. K., et al. (2020). Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al2O3 Catalyst. ACS Omega. ([Link])
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de la Torre, E., et al. (2019). Selective Decarboxylation of Fatty Acids Catalyzed by Pd-Supported Hierarchical ZSM-5 Zeolite. ACS Publications. ([Link])
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Shimpi, M. M., & Mahulikar, P. P. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. TSI Journals. ([Link])
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Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. ([Link])
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n-Nonane as a mobile phase component in HPLC
An Application Guide to n-Nonane as a Mobile Phase Component in High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide serves as a detailed application note and protocol for the use of n-nonane as a mobile phase component in High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the unique physicochemical properties of n-nonane and its strategic application in normal-phase chromatography. We will explore the causality behind its selection over other alkanes, provide detailed experimental protocols for method development, and offer insights into its use for the separation of highly non-polar and lipophilic compounds.
Introduction: The Role of n-Nonane in the Chromatographer's Toolkit
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet the separation of highly non-polar compounds remains a significant challenge. While reversed-phase chromatography is the most prevalent mode, its polar mobile phases and non-polar stationary phases are often unsuitable for analytes with very low polarity, such as lipids, fat-soluble vitamins, and hydrocarbon mixtures.[1] In these instances, normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, becomes the technique of choice.[2][3]
n-Nonane (C₉H₂₀), a straight-chain aliphatic hydrocarbon, emerges as a valuable, albeit less common, component of the non-polar mobile phase.[4] Its high purity, predictable behavior, and specific elution characteristics offer a unique tool for chromatographers to achieve separations that may be difficult with more conventional solvents like n-hexane.[4][5] This guide will provide the foundational knowledge and practical protocols to effectively integrate n-nonane into your HPLC workflows.
Physicochemical Properties and Chromatographic Relevance
The utility of any solvent in HPLC is dictated by its physical and chemical properties. n-Nonane's characteristics make it an excellent, very weak solvent for normal-phase chromatography.
| Property | Value | Significance in HPLC |
| Chemical Formula | C₉H₂₀ | A saturated alkane, rendering it chemically inert and non-reactive with analytes. |
| Molecular Weight | 128.26 g/mol | Influences viscosity and boiling point. |
| Polarity | Non-polar | Dictates its use in normal-phase chromatography for eluting non-polar compounds. |
| Boiling Point | ~151 °C | Low volatility reduces the risk of mobile phase composition changes due to evaporation. |
| Viscosity (at 25°C) | ~0.71 cP | Low viscosity results in lower system backpressure, allowing for higher flow rates or the use of smaller particle columns. |
| UV Cutoff | ~200 nm (estimated) | Suitable for UV detection at wavelengths above 200 nm. The UV cutoff for similar alkanes like hexane and heptane are 195 nm and 200 nm, respectively.[3] |
| Miscibility | Immiscible with water; miscible with many organic solvents. | Must be miscible with the polar modifiers (e.g., isopropanol, ethyl acetate) used to adjust mobile phase strength.[1][6] |
The Rationale for Choosing n-Nonane over Other Alkanes
While n-hexane is the most common non-polar solvent in normal-phase HPLC, n-nonane presents subtle but important advantages in specific scenarios. The choice between straight-chain alkanes allows for fine-tuning of solvent strength and selectivity.
| Solvent | Elution Strength (Eluotropic Series) | Boiling Point (°C) | Key Considerations |
| n-Hexane | Very Weak | 69 | Most common, but higher volatility can lead to composition changes. |
| n-Heptane | Very Weak (Slightly stronger than Hexane) | 98 | Lower volatility than hexane, providing more stable mobile phases. |
| n-Nonane | Very Weak (Slightly stronger than Heptane) | 151 | Lowest volatility, ensuring highly stable mobile phase composition and consistent retention times, especially during long analytical runs. |
The slightly higher elution strength of n-nonane compared to hexane means it can elute non-polar compounds slightly faster, which can be advantageous for reducing run times for very strongly retained analytes. However, its primary benefit lies in its low volatility . This property is critical for maintaining a consistent mobile phase composition, thereby ensuring reproducible retention times and robust analytical methods, a cornerstone of method validation in the pharmaceutical industry.
Core Applications: Separating the Non-Polar World
n-Nonane-based mobile phases are ideal for the analysis of lipophilic and non-polar compounds that exhibit poor retention in reversed-phase systems.
Lipid and Fat-Soluble Vitamin Analysis
The analysis of lipids is a prime application for normal-phase HPLC.[7][8] n-Nonane, as the main component of the mobile phase, allows for the separation of different lipid classes based on the polarity of their head groups.
Typical Lipid Classes Separable with n-Nonane Mobile Phases:
-
Sterols and Sterol Esters: (e.g., Cholesterol, Cholesteryl Esters)
-
Glycerolipids: (e.g., Mono-, Di-, and Triglycerides)
-
Free Fatty Acids
-
Fat-Soluble Vitamins: (e.g., Vitamins A, D, E, K)
-
Hydrocarbons: (e.g., Paraffins, Waxes)
In these separations, a polar modifier is essential to elute the compounds from the polar stationary phase. The less polar the analyte, the less modifier is required for elution.
Isomer Separations
Normal-phase chromatography often provides superior selectivity for the separation of structural isomers (including positional and geometric isomers) compared to reversed-phase chromatography.[9] The rigid structure of the silica stationary phase and the specific interactions with polar functional groups of the analytes can resolve subtle structural differences.
Experimental Protocols
Scientific integrity requires protocols that are self-validating. The following sections provide detailed, step-by-step methodologies for using n-nonane in HPLC.
Safety and Handling
n-Nonane is a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of n-nonane waste according to local, state, and federal regulations for hazardous chemical waste.
Protocol 1: Mobile Phase Preparation
The key to successful normal-phase chromatography is the precise control of the mobile phase composition, particularly the small amount of polar modifier, which dictates retention and selectivity.
Objective: To prepare a 1000 mL mobile phase of n-Nonane with a polar modifier.
Materials:
-
HPLC-grade n-Nonane
-
HPLC-grade polar modifier (e.g., Isopropanol (IPA), Ethyl Acetate)
-
1000 mL volumetric flask (Class A)
-
Graduated cylinders or pipettes
-
Solvent filtration apparatus (0.45 µm or 0.2 µm PTFE filter)
-
Ultrasonic bath for degassing
Procedure:
-
Measure the Polar Modifier: Using a clean, dry graduated cylinder or pipette, accurately measure the required volume of the polar modifier. For an initial scouting run, a common starting point is 0.5% to 2% v/v. For example, for 1 L of 1% IPA in n-Nonane, measure 10 mL of IPA.
-
Transfer to Volumetric Flask: Transfer the measured polar modifier into the 1000 mL volumetric flask.
-
Add n-Nonane: Add approximately 900 mL of HPLC-grade n-Nonane to the flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the polar modifier is fully dissolved and the solution is homogeneous.
-
Bring to Volume: Carefully add n-Nonane to the 1000 mL mark.
-
Final Mixing: Cap and invert the flask again at least 10-15 times to ensure a completely uniform mobile phase.
-
Filter the Mobile Phase: Filter the prepared mobile phase through a 0.2 µm PTFE filter to remove any particulate matter that could damage the HPLC pump or column.
-
Degas the Mobile Phase: Degas the mobile phase for 10-15 minutes in an ultrasonic bath or using an online degasser to prevent bubble formation in the pump and detector, which can cause baseline instability.[10]
Protocol 2: HPLC System Preparation and Method Development
Objective: To establish a robust normal-phase HPLC method using an n-nonane-based mobile phase for the separation of a non-polar sample.
Workflow Diagram:
Caption: Workflow for HPLC method development using n-nonane.
Procedure:
-
Column Selection: Choose a normal-phase column. A bare silica column is a good starting point. Cyano (CN) or Diol bonded phases can offer alternative selectivity.[2]
-
System Flush: Crucially , ensure the entire HPLC system is free of any reversed-phase solvents (e.g., water, methanol, acetonitrile). Alkanes are immiscible with water, and any residual water will severely affect chromatography. Flush the system thoroughly with a mutually miscible solvent like isopropanol, followed by the n-nonane mobile phase.
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 99.5% n-Nonane / 0.5% IPA) for at least 30-50 column volumes. The retention times in normal-phase are highly sensitive to the hydration level of the stationary phase, so a stable baseline is paramount.[10]
-
Sample Preparation: Dissolve the sample in a non-polar solvent, ideally the mobile phase itself or n-hexane. Avoid using polar solvents for sample injection as they will cause severe peak distortion.
-
Initial Scouting Gradient:
-
Mobile Phase A: 100% n-Nonane
-
Mobile Phase B: 95% n-Nonane / 5% Isopropanol
-
Gradient: Start with 100% A, and run a linear gradient to 100% B over 20-30 minutes. This will help determine the approximate concentration of modifier needed to elute your compounds of interest.
-
-
Method Optimization:
-
Isocratic Analysis: If the scouting run shows that all peaks elute within a narrow range of modifier concentration, an isocratic method is preferred for its simplicity and robustness. Based on the scouting run, prepare a single mobile phase with the optimal percentage of the polar modifier.
-
Gradient Analysis: If the sample contains compounds with a wide range of polarities, a gradient method is necessary. Optimize the gradient slope and duration to achieve the best resolution between critical pairs.
-
Modifier Choice: If resolution is poor, try a different polar modifier. Ethyl acetate, for example, can offer different selectivity compared to isopropanol.
-
Troubleshooting
Common issues when working with n-nonane-based mobile phases often relate to the unique properties of normal-phase chromatography.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inconsistent mobile phase composition due to evaporation of a more volatile component (less of an issue with nonane).2. Changes in water content of the mobile phase or on the stationary phase. 3. Insufficient column equilibration. | 1. Prepare fresh mobile phase daily.2. Ensure solvents are dry. Consider adding a very small, controlled amount of water (e.g., 0.05%) to the polar modifier to maintain a consistent level of silica hydration.3. Increase equilibration time significantly.[10] |
| Poor Peak Shape (Splitting, Tailing) | 1. Sample solvent is more polar than the mobile phase.2. Column overload.3. Contamination on the column frit or head. | 1. Dissolve the sample in the mobile phase or a weaker non-polar solvent.2. Reduce injection volume or sample concentration.3. Use a guard column and filter all samples. Flush the column with a strong solvent (e.g., 100% IPA).[11] |
| High System Backpressure | 1. Buffer precipitation (not common in NP).2. Particulate contamination from sample or mobile phase. | 1. Ensure mobile phase is fully miscible.2. Filter mobile phase and samples. Check for blocked frits or tubing.[12] |
Conclusion
n-Nonane is a powerful tool in the chromatographer's arsenal for tackling the separation of highly non-polar compounds. Its primary advantage of extremely low volatility translates directly to more stable and reproducible analytical methods. While requiring careful system preparation to exclude water, the principles of its use are straightforward extensions of normal-phase chromatography. By understanding its properties and following robust protocols, researchers can leverage n-nonane to achieve reliable and high-resolution separations of lipids, fat-soluble vitamins, and other challenging lipophilic analytes.
References
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-Nonane: A Versatile Solvent for HPLC & Organic Synthesis. Retrieved from [Link]
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Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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Grace Davison Discovery Sciences. (n.d.). Analysis of Lipids by HPLC-CAD. Retrieved from [Link]
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Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(5). Retrieved from [Link]
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Kagan, M., et al. (2004). Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry applications with methanol gradients. Journal of Chromatography A, 1032(1-2), 193-200. Retrieved from [Link]
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Ibrahim, A., & Ghanem, A. (2018). Effect of n-hexane versus n-heptane on resolution (Rs) and separation... ResearchGate. Retrieved from [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 596-606. Retrieved from [Link]
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Waters. (2025, November 21). Wavelength cutoffs for mixed mobile phases. Retrieved from [Link]
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Pesek, J. J., Matyska, M. T., & Fischer, S. M. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2012). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
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Wagner, C., et al. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. MethodsX, 12, 102652. Retrieved from [Link]
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Wagner, C., et al. (2024). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Pharmaceutics, 16(9), 1269. Retrieved from [Link]
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Nouryon. (n.d.). [Kromasil®] F.A.Q. - Which mobile phases work with my detection wavelength? Retrieved from [Link]
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Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
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ResearchGate. (2012, July 18). How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC? Retrieved from [Link]
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Al-kassas, R., et al. (2020). RP-HPLC method development for quantitation of valsartan in nano-structured lipid carrier formulation and in vitro release studies. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-43. Retrieved from [Link]
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The Role of Nonane as a Cornerstone Standard in Gas Chromatography: Applications and Protocols
In the landscape of analytical chemistry, the precision and reliability of quantitative measurements are paramount. Gas chromatography (GC), a cornerstone technique for separating and analyzing volatile and semi-volatile compounds, relies on meticulous method validation and control to ensure data integrity.[1][2] A critical component of robust quantitative GC analysis is the use of an internal standard (IS), a compound of known concentration added to samples, standards, and blanks to correct for variations in sample injection, instrument response, and sample preparation.[3][4][5] This technical guide delves into the multifaceted applications of nonane as an internal and external standard in gas chromatography, providing detailed protocols for researchers, scientists, and drug development professionals.
The Principle of the Internal Standard Method
The internal standard method is a powerful technique in chromatography for improving the precision and accuracy of quantitative analysis.[3][4][5][6] Unlike external standard methods that rely on the reproducibility of injection volumes, the internal standard method utilizes the ratio of the analyte's response to the internal standard's response.[3][7] This approach effectively mitigates errors arising from minor variations in injection volume, solvent evaporation, and instrument drift.[3][5]
The fundamental criteria for an effective internal standard are stringent. The chosen compound must be:
-
Chemically similar to the analyte(s) of interest.
-
Well-resolved from the analytes and any matrix components in the chromatogram.
-
Not naturally present in the sample matrix.
-
Stable and non-reactive with the sample components and the chromatographic system.[3][6]
This compound (C9H20), a straight-chain alkane, fulfills these criteria for a wide range of applications, making it a versatile and reliable choice as a standard in gas chromatography. Its non-polar nature and predictable elution behavior make it particularly suitable for the analysis of hydrocarbons, fatty acid methyl esters (FAMEs), and volatile organic compounds (VOCs).
Why this compound? The Rationale Behind the Standard
The selection of this compound as a standard is a deliberate choice rooted in its physicochemical properties and chromatographic behavior.
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert, ensuring it does not react with analytes or the stationary phase of the GC column.
-
Elution Characteristics: this compound has a boiling point of 151 °C, which allows it to elute within a reasonable time frame in many GC methods, making it suitable for analyzing compounds with a wide range of volatilities.
-
Availability in High Purity: Analytical standard grade this compound is readily available at high purity (≥99.8%), which is crucial for accurate quantitative work.
-
Predictable Retention: As part of the homologous series of n-alkanes, this compound's retention time is predictable and can be used in the calculation of Kovats retention indices, a standardized method for reporting retention times.[8][9][10]
Key Applications of this compound in Gas Chromatography
This compound's utility as a standard spans various industries and research fields.
Detailed Hydrocarbon Analysis (DHA) in the Petroleum Industry
A significant application of this compound is in the detailed analysis of petroleum naphthas, as outlined in ASTM D5134 .[11][12][13][14][15][16] This standard test method utilizes capillary gas chromatography to determine the hydrocarbon components of petroleum naphthas up to n-nonane.[11][13][16] The knowledge of the hydrocarbon composition is vital for assessing crude oil value, controlling refining processes, and ensuring product quality.[11]
Quantification of Volatile Organic Compounds (VOCs)
In environmental analysis and industrial hygiene, the accurate measurement of VOCs is crucial for regulatory compliance and risk assessment.[17][18] this compound can be used as an internal standard for the quantification of various VOCs in air, water, and soil samples, often in conjunction with methods like headspace or purge-and-trap GC-MS.[19][20] Its intermediate volatility allows it to be a suitable standard for a broad range of VOCs.
Analysis of Fatty Acid Methyl Esters (FAMEs)
In the food industry and biomedical research, the analysis of fatty acid profiles is essential. Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) before GC analysis.[21][22] While longer-chain alkanes like nonadecane are also used, this compound can serve as an effective internal standard for the analysis of shorter-chain FAMEs, ensuring accurate quantification.
Calculation of Kovats Retention Indices
A series of n-alkanes, including this compound, is used to calculate Kovats retention indices (I).[8][9][10] This system provides a normalized retention time that is largely independent of instrumental variables, allowing for inter-laboratory comparison of GC data. The retention index of a compound is calculated based on its retention time relative to the retention times of two n-alkanes that elute before and after it.[8]
Protocols and Methodologies
The following sections provide detailed protocols for the application of this compound as a standard in gas chromatography.
Protocol 1: Quantitative Analysis of Toluene and Ethylbenzene in a Hydrocarbon Mixture using this compound as an Internal Standard
This protocol describes the quantification of toluene and ethylbenzene in a simulated industrial solvent mixture.
Objective: To determine the concentration of toluene and ethylbenzene in a sample using the internal standard method with this compound.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Analytical grade this compound (≥99.8% purity)
-
Analytical grade toluene, ethylbenzene, and a suitable solvent (e.g., hexane)
-
Volumetric flasks and pipettes
-
GC vials with septa
Experimental Workflow:
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Application Notes & Protocols: Nonane as a Key Component in Jet Fuel Surrogate Mixtures
Introduction: The Critical Role of Surrogate Fuels in Aviation Research
Conventional aviation turbine fuels, such as Jet A and JP-8, are complex blends of hundreds of hydrocarbon species, including linear alkanes (n-paraffins), branched alkanes (iso-paraffins), cycloalkanes (naphthenes), and aromatics.[1][2][3] This intricate and variable composition presents significant challenges for combustion modeling and experimental research aimed at improving engine efficiency and reducing emissions.[2][4] To overcome these hurdles, researchers rely on jet fuel surrogates – simpler, well-defined mixtures of a few key hydrocarbon components designed to emulate the physical and chemical properties of real jet fuel.[2][4]
This guide focuses on the application of n-nonane, a straight-chain alkane (C9H20), as a fundamental component in the formulation of jet fuel surrogate mixtures. Nonane is a colorless, flammable liquid with a gasoline-like odor.[5][6][7] Its properties make it a representative compound for the alkane fraction of jet fuel, influencing critical combustion characteristics. These application notes provide a comprehensive overview, detailed protocols for surrogate formulation and validation, and insights into the causality behind these experimental choices for researchers, scientists, and professionals in the field.
Physicochemical Properties of this compound
Understanding the properties of n-nonane is essential for its effective use in surrogate mixtures. The following table summarizes key physicochemical characteristics of n-nonane relevant to its role in emulating jet fuel behavior.
| Property | Value | Source |
| Chemical Formula | C9H20 | [5][8] |
| Molecular Weight | 128.26 g/mol | [7] |
| Boiling Point | 150.4–151.0 °C | [6][8] |
| Melting Point | -53.1 to -54.1 °C | [8] |
| Density | 0.72 g/mL at 20 °C | [7] |
| Flash Point | 31.0 °C | [6][8] |
| Solubility in Water | Insoluble | [5][8] |
Formulation of a this compound-Containing Jet Fuel Surrogate Mixture
The formulation of a jet fuel surrogate is a multi-step process that involves selecting appropriate components to represent the different hydrocarbon classes present in real jet fuel and determining their optimal proportions to match key target properties.[9][10][11][12]
Rationale for Component Selection
A typical jet fuel surrogate mixture aims to replicate the combustion behavior of the target fuel. To achieve this, a combination of components representing the main hydrocarbon families is necessary. A common approach is to formulate a multi-component surrogate. For this protocol, we will focus on a three-component surrogate for Jet-A, a widely used commercial jet fuel.[13][14][15] The components are selected to represent the n-alkane, iso-alkane, and aromatic fractions of the fuel.
-
n-Nonane (n-alkane): Represents the straight-chain alkanes, which are crucial for ignition characteristics.
-
Iso-octane (iso-alkane): Represents the branched alkanes, which influence the octane and cetane numbers of the fuel.
-
Toluene (aromatic): Represents the aromatic content, which significantly impacts sooting tendency and flame properties.[9]
Protocol for Surrogate Mixture Preparation
This protocol outlines the steps for preparing a 100 mL stock of a this compound-based Jet-A surrogate.
Materials:
-
n-Nonane (≥99% purity)
-
Iso-octane (≥99% purity)
-
Toluene (≥99% purity)
-
100 mL volumetric flask (Class A)
-
Calibrated pipettes or graduated cylinders
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE at all times. All components are flammable and should be handled with care.
-
Component Calculation: Based on established surrogate models that aim to match the derived cetane number (DCN) and hydrogen/carbon (H/C) ratio of a target Jet-A fuel, a common molar composition is approximately 42.67% n-decane, 33.02% iso-octane, and 24.31% toluene.[16] For our this compound-based surrogate, we will adapt this to a volumetric composition for ease of preparation, targeting similar chemical characteristics. A representative volumetric composition is:
-
n-Nonane: 45 mL
-
Iso-octane: 30 mL
-
Toluene: 25 mL
-
-
Mixing: a. Carefully measure 45 mL of n-nonane using a calibrated pipette or graduated cylinder and transfer it to the 100 mL volumetric flask. b. Measure 30 mL of iso-octane and add it to the volumetric flask containing the n-nonane. c. Measure 25 mL of toluene and add it to the flask. d. Add a magnetic stir bar to the flask. e. Cap the flask and place it on a magnetic stirrer. f. Stir the mixture at a moderate speed for 15-20 minutes to ensure homogeneity.
-
Storage: Store the prepared surrogate mixture in a tightly sealed, clearly labeled amber glass bottle in a flammable materials storage cabinet.
Caption: Workflow for the preparation of a this compound-containing jet fuel surrogate.
Experimental Validation of the Surrogate Mixture
Validation is a critical step to ensure that the surrogate accurately mimics the combustion properties of the target jet fuel.[9][14][17] This involves comparing key combustion metrics of the surrogate with those of the real fuel under controlled experimental conditions.
Key Validation Metrics
The selection of validation metrics depends on the intended application of the surrogate. For general combustion studies, the following are crucial:
-
Ignition Delay Time (IDT): A fundamental parameter that characterizes the auto-ignition propensity of a fuel under engine-relevant conditions.[12][18]
-
Laminar Flame Speed: A measure of the propagation rate of a flame through a premixed fuel-air mixture, which is important for understanding flame stability and pollutant formation.
-
Sooting Propensity: The tendency of a fuel to form soot during combustion, often quantified by the Threshold Sooting Index (TSI).[9]
Protocol for Ignition Delay Time Measurement
This protocol describes the measurement of ignition delay time using a shock tube, a common apparatus for studying high-temperature auto-ignition.
Apparatus:
-
Shock Tube
-
High-speed pressure transducer
-
Optical diagnostics (e.g., chemiluminescence sensor)
-
Gas mixing system
-
Data acquisition system
Procedure:
-
Mixture Preparation: Prepare a lean, stoichiometric, and rich mixture of the surrogate fuel vapor and an oxidizer (typically "air," a mixture of O2 and N2) in the driven section of the shock tube. The exact fuel/air ratio should be carefully controlled using the gas mixing system.
-
Shock Wave Generation: A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that propagates through the fuel-air mixture in the driven section.
-
Heating and Compression: The shock wave rapidly heats and compresses the mixture to conditions representative of those in an engine cylinder.
-
Ignition Detection: The onset of ignition is detected by a sharp rise in pressure, measured by the high-speed pressure transducer, and/or a sudden increase in light emission from radical species like OH*, detected by the chemiluminescence sensor.
-
IDT Calculation: The ignition delay time is the time interval between the passage of the shock wave and the onset of ignition.
-
Data Analysis: Repeat the experiment over a range of temperatures and pressures to map the ignition behavior of the surrogate. Compare the results with existing data for the target jet fuel (e.g., Jet-A). The surrogate is considered validated if its IDT matches that of the real fuel within an acceptable margin of error.[14][15]
Caption: Workflow for the experimental validation of a jet fuel surrogate using a shock tube.
Conclusion
The use of well-characterized surrogate fuels is indispensable for advancing our understanding of jet fuel combustion. N-nonane serves as a crucial building block in the formulation of these surrogates, representing the n-alkane fraction that significantly influences ignition behavior. By following systematic protocols for formulation and validation, researchers can develop reliable surrogate mixtures that accurately emulate the properties of complex aviation fuels. This enables more precise computational modeling and detailed experimental investigations, ultimately contributing to the development of more efficient and cleaner aviation propulsion systems. The methodologies outlined in these application notes provide a robust framework for the successful implementation of this compound-containing surrogates in combustion research.
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ASTM D1655 - 23, Standard Specification for Aviation Turbine Fuels, ASTM International, West Conshohocken, PA, 2023, [Link]
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The ANSI Blog, Jet Fuel Specifications [ASTM Standards], [Link]
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UK SAF Clearing House, Standards for aviation fuel, [Link]
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Brender, A., Understanding ASTM Turbine Fuel Standard Specifications, International Review of Aerospace Engineering (IREASE), [Link]
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Wang, H., et al., Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel, Molecules, 2022, [Link]
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Cheméo, Chemical Properties of this compound (CAS 111-84-2), [Link]
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Commercial Aviation Alternative Fuels Initiative (CAAFI), Fuel Qualifications, [Link]
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National Center for Biotechnology Information, PubChem Compound Summary for CID 8141, this compound, [Link]
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Luning Prak, D. J., et al., Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine, ACS Omega, 2022, [Link]
-
Huber, M. L., et al., Surrogate Mixture Models for the Thermophysical Properties of Aviation Fuel Jet-A, Energy & Fuels, 2010, [Link]
-
Luning Prak, D. J., et al., Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine, ACS Omega, 2022, [Link]
-
Dooley, S., et al., A jet fuel surrogate formulated by real fuel properties, Combustion and Flame, 2010, [Link]
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Dooley, S., et al., A Jet Fuel Surrogate Formulated by Real Fuel Properties, University of Dayton, 2008, [Link]
-
Zhang, Y., et al., Comparative Analysis of Jet Fuel Surrogates Based on a Comprehensive Kinetic Scheme, Energy & Fuels, 2017, [Link]
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Luning Prak, D. J., et al., Physical and Chemical Analysis of Alcohol-to-Jet (ATJ) Fuel and Development of Surrogate Fuel Mixtures, Energy & Fuels, 2015, [Link]
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Wikipedia, this compound, [Link]
-
Kim, D., et al., A surrogate for emulating the physical and chemical properties of conventional jet fuel, Combustion and Flame, 2013, [Link]
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Colket, M., et al., Development of an Experimental Database and Kinetic Models for Surrogate Jet Fuels, 45th AIAA Aerospace Sciences Meeting and Exhibit, 2007, [Link]
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Stagni, A., et al., Jet fuel surrogates formulation and metamodeling of fuel mixtures properties, POLITesi, 2016, [Link]
-
Dryer, F. L., et al., SURROGATE JET FUEL MIXTURE FORMULATION AND DEVELOPMENT OF EXPERIMENTAL DATABASES*, ResearchGate, 2007, [Link]
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Li, Y., et al., An experimental study on spray auto-ignition of RP-3 jet fuel and its surrogates, Fuel, 2020, [Link]
-
Dooley, S., et al., A jet fuel surrogate formulated by real fuel properties, Princeton University, 2010, [Link]
-
Shepherd, J. E., Thermal Ignition of Surrogate Jet Fuels, California Institute of Technology, 2010, [Link]
-
Kim, D., et al., Experimental Validation of Jet Fuel Surrogates in an Optical Engine, SAE International, 2017, [Link]
-
Kim, D., et al., Hydrocarbons for the next generation of jet fuel surrogates, Progress in Energy and Combustion Science, 2020, [Link]
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YouTube, C9H20+O2=CO2+H2O Balance Equation ||balanced equation for complete combustion of this compound|, 2018, [Link]
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YouTube, How to Balance C9H20 + O2 = CO2 + H2O: this compound Combustion Reaction, 2017, [Link]
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Lee, C-M., and Kundu, K., Simplified Jet-A Kinetic Mechanism for Combustor Application, NASA Technical Reports Server, 1994, [Link]
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The Role of n-Nonane in Petrochemical Analysis: Applications and Standardized Protocols
In the intricate landscape of petrochemical analysis, the selection of appropriate solvents and standards is paramount to achieving accurate and reproducible results. Among the myriad of hydrocarbons utilized, n-nonane (C9H20), a linear alkane, holds a significant position due to its well-defined physical properties and its representative nature of components within crucial petroleum fractions like kerosene and naphtha.[1] This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the multifaceted applications of n-nonane in petrochemical analysis, with a primary focus on its role as a chromatographic standard and a precipitating agent.
This guide will delve into the theoretical underpinnings and provide detailed, field-proven protocols for two key applications: the detailed hydrocarbon analysis (DHA) of petroleum naphthas using gas chromatography, where n-nonane serves as a critical marker, and the precipitation of asphaltenes, a critical process in understanding and mitigating flow assurance issues in crude oil production.
Core Properties of n-Nonane
A thorough understanding of n-nonane's physicochemical properties is essential for its effective application in analytical protocols.
| Property | Value | Reference |
| Molecular Formula | C9H20 | |
| Molecular Weight | 128.26 g/mol | |
| Boiling Point | 151 °C | |
| Melting Point | -53 °C | |
| Density | 0.718 g/mL at 25 °C | |
| Vapor Pressure | 0.18 psi at 37.7 °C | |
| Assay (by GC) | ≥99.8% |
Application 1: Detailed Hydrocarbon Analysis (DHA) of Petroleum Naphthas via Capillary Gas Chromatography (ASTM D5134)
The detailed hydrocarbon analysis of petroleum naphthas is crucial for valuing crude oils, controlling refining processes like alkylation and reforming, and ensuring product quality.[2][3][4][5] The standardized method, ASTM D5134, provides a robust protocol for determining the individual hydrocarbon components in olefin-free petroleum naphthas, with n-nonane serving as the upper boiling point marker for the analysis.[2][3][5][6] Components eluting after n-nonane are typically grouped and reported as C10+.[3][6]
The causality behind this choice lies in the boiling point of n-nonane (150.8 °C), which serves as a practical cutoff for the detailed characterization of the more volatile and economically significant components of naphtha.[2][5][6] The method's trustworthiness is established through stringent specifications for the gas chromatography column and operating conditions, ensuring consistent elution order and reproducible retention times.[6]
Experimental Workflow for ASTM D5134
Caption: Workflow for ASTM D5134 analysis.
Detailed Protocol for ASTM D5134
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary Column: A 50 m x 0.21 mm fused silica capillary column with a methyl silicone stationary phase (e.g., CP-Sil PONA CB™) is recommended.[7]
-
Carrier Gas: Helium (99.999% purity).
-
Gases for FID: Hydrogen (high purity) and compressed air.
-
Syringes: Appropriate for GC injection.
-
Vials: Standard 2 mL GC vials with caps and septa.
-
Reference Standards: A mixture of known n-alkanes is used to determine retention indices.[7] Qualitative reference materials such as characterized naphtha, reformate, and alkylate are also used to establish analytical conditions and retention times.[8]
2. GC Operating Conditions:
The following table outlines the typical GC parameters for the ASTM D5134 method. The precise conditions, particularly the carrier gas flow rate, should be adjusted to achieve the specified retention time for a known compound, such as toluene.[7]
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation of components. |
| Split Ratio | Typically 100:1 to 200:1 | Prevents column overloading and ensures sharp peaks. The ratio may need optimization based on sample concentration. |
| Carrier Gas (Helium) | Adjusted to achieve a specific retention time for a reference compound (e.g., Toluene at 29.9 ± 0.2 min at 35 °C) | Precise control of the carrier gas flow is critical for reproducible retention times and accurate component identification.[7] |
| Oven Temperature Program | Initial: 35 °C, hold for 15 minRamp: 2 °C/min to 200 °C, hold for 10 min | The initial hold at a low temperature allows for the separation of highly volatile components. The slow ramp rate is crucial for resolving the numerous isomers present in naphtha.[9] The final hold ensures that all components up to and beyond n-nonane are eluted. |
| Detector (FID) Temperature | 250 °C | Maintains all eluted components in the gas phase and ensures a stable detector response. |
3. Sample Preparation:
-
Ensure the petroleum naphtha sample is representative and homogenous.
-
If the sample is highly concentrated, dilution with a suitable solvent (e.g., pentane) may be necessary to avoid detector saturation and column overload.
4. Calibration and Component Identification:
-
Inject a reference mixture of n-alkanes to determine their retention times.
-
Calculate the Kovats retention indices for all peaks in the sample chromatogram.
-
Identify the components by comparing their retention indices to a database of known values for the specific column and conditions used.[7]
5. Quantification:
-
The mass concentration of each identified component is determined by area normalization with response factors.[6]
-
All peaks eluting after n-nonane are summed and reported as a single group (C10+).[3][6]
Application 2: Asphaltene Precipitation from Crude Oil
Asphaltenes are complex, high-molecular-weight hydrocarbon molecules found in crude oil that are insoluble in n-alkanes but soluble in aromatic solvents like toluene.[10] Their precipitation during oil production, transportation, and processing can lead to significant operational challenges, including pipeline blockage and equipment fouling. The standardized precipitation of asphaltenes is therefore a critical analytical procedure for assessing the stability of crude oils and developing mitigation strategies.
While n-heptane is the most commonly used precipitant in standard methods, n-nonane can also be employed. The choice of the n-alkane precipitant influences the amount and composition of the precipitated asphaltenes.[10] Using a higher molecular weight alkane like n-nonane generally results in the precipitation of a smaller, more aromatic, and more condensed asphaltene fraction. This is because n-nonane is a slightly better solvent for the less polar components of the asphaltene fraction compared to n-heptane. Understanding the asphaltene fraction precipitated by different alkanes provides a more comprehensive picture of the crude oil's stability.
Experimental Workflow for Asphaltene Precipitation
Caption: Workflow for asphaltene precipitation.
Detailed Protocol for Asphaltene Precipitation using n-Nonane
This protocol is adapted from standard procedures for asphaltene precipitation using n-alkanes.[11]
1. Materials and Equipment:
-
Crude Oil Sample: A representative sample of the crude oil to be analyzed.
-
n-Nonane: High purity (≥99%).
-
Toluene: Reagent grade, for cleaning and dissolving asphaltenes if necessary.
-
Conical Flasks or Beakers: Appropriate size for the sample and solvent volumes.
-
Magnetic Stirrer and Stir Bars.
-
Vacuum Filtration Apparatus: Including a filter funnel, filter flask, and vacuum source.
-
Membrane Filters: 0.45 µm pore size, solvent-resistant (e.g., PTFE).
-
Drying Oven: For drying the precipitated asphaltenes.
-
Analytical Balance: Accurate to at least four decimal places.
2. Precipitation Procedure:
-
Accurately weigh approximately 1 g of the crude oil sample into a clean, dry conical flask.
-
Add n-nonane to the crude oil in a 40:1 volume-to-weight ratio (e.g., 40 mL of n-nonane for 1 g of crude oil).[11]
-
Place a stir bar in the flask and stir the mixture vigorously for at least 6 hours at room temperature.
-
Allow the mixture to stand undisturbed for 24 hours in the dark to ensure complete precipitation.
3. Filtration and Washing:
-
Set up the vacuum filtration apparatus with a pre-weighed 0.45 µm membrane filter.
-
Carefully decant the supernatant liquid from the precipitation flask through the filter.
-
Transfer the precipitated asphaltenes to the filter using a spatula and wash the flask with fresh n-nonane to ensure all the precipitate is collected.
-
Wash the precipitate on the filter with several small portions of n-nonane until the filtrate runs clear. This step is crucial to remove any co-precipitated maltenes (the n-nonane soluble fraction of the crude oil).
4. Drying and Quantification:
-
Carefully remove the filter paper with the asphaltene precipitate and place it in a pre-weighed watch glass or petri dish.
-
Dry the precipitate in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.
-
The weight of the asphaltenes is determined by subtracting the initial weight of the filter paper (and watch glass) from the final weight.
-
The weight percentage of asphaltenes in the crude oil is calculated as:
wt% Asphaltenes = (Weight of dry asphaltenes / Initial weight of crude oil) * 100
Expected Results and Interpretation
The amount of asphaltenes precipitated will vary depending on the crude oil source. The use of n-nonane as the precipitant will provide valuable data on the stability of the crude oil with respect to heavier n-alkanes. This information is particularly relevant for processes involving the mixing of crude oil with condensates or other lighter hydrocarbon streams.
| Crude Oil Type | Typical n-Heptane Asphaltene Content (wt%) | Expected n-Nonane Asphaltene Content (wt%) |
| Light Crude | < 4% | Slightly lower than n-heptane value |
| Medium Crude | 4 - 10% | Lower than n-heptane value |
| Heavy Crude / Bitumen | > 10% | Significantly lower than n-heptane value |
Note: The expected values are illustrative. The actual difference between n-heptane and n-nonane precipitated asphaltenes is dependent on the specific composition of the crude oil.
Safety Considerations
n-Nonane is a flammable liquid and vapor.[12] It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation and central nervous system depression.[12] It is imperative to handle n-nonane in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All sources of ignition should be eliminated from the work area. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
n-Nonane is a versatile and indispensable hydrocarbon in the field of petrochemical analysis. Its well-defined properties make it an excellent chromatographic standard, as exemplified by its critical role in the ASTM D5134 method for the detailed analysis of petroleum naphthas. Furthermore, its use as a precipitant in asphaltene analysis provides valuable insights into the stability of crude oils. The protocols detailed in this guide provide a robust framework for the accurate and reproducible application of n-nonane in these key areas of petrochemical research and quality control. Adherence to these standardized methods, coupled with a strong understanding of the underlying scientific principles and safety precautions, will ensure the generation of high-quality, reliable data.
References
-
ASTM D5134-21, Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, West Conshohocken, PA, 2021, [Link]
-
ASTM D5134-13, Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, West Conshohocken, PA, 2013, [Link]
-
Standard Procedure for Separating Asphaltenes from Crude Oils, Petroleum Recovery Research Center, New Mexico Tech, [Link]
-
D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, [Link]
-
D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, [Link]
-
Safety data sheet, n-Nonane, CPAChem, [Link]
-
Precipitation of Heavy Organics (Asphaltenes) from Crude Oil Residue Using Binary Mixtures of n-Alkanes, Scientific Research Publishing, [Link]
-
Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, [Link]
-
Precipitation of Heavy Organics (Asphaltenes) from Crude Oil Residue Using Binary Mixtures of n-Alkanes, ResearchGate, [Link]
-
Asphaltene Precipitation From Bitumen Diluted With n-Alkanes, ResearchGate, [Link]
-
Methodology for the Characterization and Modeling of Asphaltene Precipitation from Heavy Oils Diluted with n-Alkanes, ResearchGate, [Link]
-
Application Note SI-01286, Detailed Hydrocarbon Analysis of Petroleum Naphthas through n-Nonane using ASTM D 5134, CliniChrom, [Link]
-
Nonane, Wikipedia, [Link]
-
What is Temperature Programming in Gas Chromatography?, Chromatography Today, [Link]
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Investigating the Influence of n-Heptane versus n-Nonane upon the Extraction of Asphaltenes, PubMed, [Link]
-
GC Temperature Program Development, Element Lab Solutions, [Link]
-
GC Method Development, Agilent, [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know, LCGC Europe, [Link]
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Application of Nonane in the Formulation of Industrial Lubricants: A Technical Guide
Introduction
In the competitive landscape of industrial lubrication, the pursuit of enhanced performance, efficiency, and operational range is perpetual. Formulators are continually exploring novel components to meet the increasing demands of modern machinery. Nonane (C9H20), a straight-chain alkane, has emerged as a versatile component in the formulation of specialized industrial lubricants. Traditionally utilized as a solvent and in fuels, its unique physicochemical properties offer intriguing possibilities for tailoring the rheological and performance characteristics of lubricants.[1][2] This technical guide provides an in-depth exploration of the application of this compound in industrial lubricants, offering detailed protocols for formulation and performance evaluation. It is intended for researchers, scientists, and drug development professionals seeking to innovate in the field of lubrication technology.
Physicochemical Properties of this compound and Rationale for Use
This compound is a colorless liquid with a characteristic gasoline-like odor.[3] Its utility in lubricant formulations stems from a combination of key properties:
-
Low Viscosity and Pour Point: this compound's low intrinsic viscosity and very low pour point make it an effective diluent for reducing the viscosity of lubricant base oils, particularly at low temperatures. This is crucial for applications requiring reliable start-up and operation in cold environments.[4][5][6]
-
Solvency: As a non-polar solvent, this compound can aid in the dissolution of additives and help maintain the cleanliness of lubricated systems by preventing the formation of deposits.[1]
-
Volatility: this compound's relatively high volatility compared to traditional base oils can be strategically utilized in applications where a temporary reduction in viscosity is desired, or where rapid evaporation of a carrier fluid is beneficial. However, this property must be carefully managed to control lubricant consumption and changes in viscosity during operation.[7]
-
Influence on Viscosity Index (VI): The addition of this compound can positively impact the Viscosity Index of a lubricant, indicating a smaller change in viscosity with temperature fluctuations.[1]
These properties position this compound as a valuable tool for formulators aiming to create lubricants with enhanced low-temperature fluidity, specific solvency characteristics, and controlled volatility.
Table 1: Key Physicochemical Properties of n-Nonane
| Property | Value | Unit | Source |
| Molecular Formula | C9H20 | - | [2] |
| Molar Mass | 128.26 | g/mol | [2] |
| Boiling Point | 150.8 | °C | [2] |
| Melting Point | -53.5 | °C | [2] |
| Density at 20°C | 0.718 | g/cm³ | [2] |
| Kinematic Viscosity at 25°C | ~0.7 | cSt | [8] |
| Flash Point | 31 | °C | [3] |
| Solubility in Water | Insoluble | - | [3] |
Formulation Protocol for this compound-Containing Industrial Lubricants
The following protocol outlines a systematic approach to incorporating this compound into an industrial lubricant formulation. The choice of base oil and other additives will be application-dependent. This protocol provides a framework for experimentation and optimization.
Materials and Equipment
-
Base Oil: Select an appropriate base oil (e.g., API Group I, II, III mineral oil, or a synthetic base stock like Polyalphaolefin - PAO).[9]
-
n-Nonane: High purity (≥99%).
-
Additive Package: A pre-selected package containing anti-wear agents, antioxidants, corrosion inhibitors, etc., compatible with the chosen base oil.
-
Blending Vessel: A jacketed glass or stainless steel reactor with a variable-speed overhead stirrer.
-
Heating/Cooling System: To control the blending temperature.
-
Analytical Balance: For precise measurements of components.
-
Viscometer, Densitometer, and other analytical instruments.
Workflow for Lubricant Formulation
Caption: Workflow for formulating industrial lubricants with this compound.
Step-by-Step Blending Procedure
-
Base Oil Preparation: Characterize the selected base oil for its key properties (viscosity, density, etc.) as a baseline.
-
Blending Setup: Set up the blending vessel with the overhead stirrer and connect the heating/cooling system.
-
Charging the Vessel: Accurately weigh and charge the desired amount of base oil into the blending vessel.
-
Heating: Begin stirring at a moderate speed and heat the base oil to the recommended blending temperature, typically between 55-65°C, to ensure proper dissolution of additives.[10]
-
Additive Incorporation: Once the base oil reaches the target temperature, slowly add the pre-weighed additive package to the vortex of the stirred oil to facilitate dispersion and dissolution.
-
This compound Addition: After the additive package is fully dispersed, introduce the desired concentration of this compound. Due to its volatility, it is recommended to add this compound slowly and at a controlled rate to minimize evaporative losses.
-
Homogenization: Continue stirring the mixture at a constant temperature for a sufficient period (e.g., 1-2 hours) to ensure a homogenous blend.
-
Cooling and Sampling: Turn off the heat and allow the blend to cool to room temperature while stirring. Once cooled, take a representative sample for quality control and performance testing.
Note on this compound Concentration: The optimal concentration of this compound will vary significantly based on the base oil, the desired final viscosity, and the application's volatility tolerance. A starting point for experimental formulations could range from 1% to 20% by weight . Lower concentrations (1-5%) may be suitable for slight viscosity modifications and solvency enhancement, while higher concentrations (5-20%) will have a more pronounced effect on viscosity and low-temperature properties but will also increase volatility.
Performance Evaluation Protocols
Once the this compound-containing lubricant is formulated, a series of standardized tests should be performed to evaluate its performance characteristics.
Viscosity and Flow Properties
-
Kinematic Viscosity (ASTM D445): This is a fundamental property of any lubricant.
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
-
Procedure: a. Equilibrate the viscometer and the lubricant sample to the test temperature (typically 40°C and 100°C).[2][11] b. Introduce the sample into the viscometer. c. Measure the time it takes for a fixed volume of the lubricant to flow under gravity through the capillary.[11] d. Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.[12]
-
-
Viscosity Index (ASTM D2270): This test quantifies the change in viscosity with temperature.
Volatility
-
Noack Volatility (ASTM D5800): This test measures the evaporative loss of a lubricant at high temperatures.
-
Apparatus: Noack volatility test apparatus.
-
Procedure: a. A weighed sample of the lubricant is heated to 250°C for one hour while a constant stream of air is passed over it.[4][14] b. The remaining sample is weighed, and the percentage of weight loss is reported as the Noack volatility.[4] A lower value indicates better resistance to evaporation.
-
Thermal and Oxidative Stability
-
Oxidation Onset Temperature (OOT) by DSC (ASTM E2009): This method determines the temperature at which the lubricant begins to oxidize.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure: a. A small sample of the lubricant is placed in the DSC. b. The sample is heated at a constant rate in an oxygen-rich atmosphere.[15][16][17] c. The OOT is the temperature at which an exothermic reaction (oxidation) is detected.[15][16] A higher OOT indicates better oxidative stability.
-
Wear Protection
-
Four-Ball Wear Test (ASTM D4172): This test evaluates the anti-wear properties of a lubricant.
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure: a. Three steel balls are clamped together and immersed in the lubricant sample. b. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature.[18] c. After the test, the wear scars on the three stationary balls are measured, and the average scar diameter is reported.[18] A smaller wear scar indicates better wear protection.
-
Flash Point
-
Flash Point by Cleveland Open Cup (ASTM D92): This test determines the lowest temperature at which the lubricant's vapors will ignite.
-
Apparatus: Cleveland Open Cup tester.
-
Procedure: a. The lubricant sample is heated in an open cup at a specified rate. b. A small flame is passed over the surface of the liquid at regular intervals. c. The flash point is the temperature at which the vapors ignite.
-
Table 2: Summary of Performance Evaluation Tests
| Performance Characteristic | Test Method | Brief Description | Desired Outcome with this compound |
| Kinematic Viscosity | ASTM D445 | Measures the lubricant's resistance to flow at specific temperatures. | Lower viscosity, especially at low temperatures. |
| Viscosity Index | ASTM D2270 | Indicates the stability of viscosity with temperature changes. | Higher VI for improved temperature stability. |
| Volatility | ASTM D5800 (Noack) | Measures the evaporation loss at high temperatures. | Controlled volatility; lower values are generally better. |
| Oxidative Stability | ASTM E2009 (OOT) | Determines the temperature at which oxidation begins. | Higher OOT for improved resistance to degradation. |
| Wear Protection | ASTM D4172 (Four-Ball) | Evaluates the lubricant's ability to prevent wear. | Smaller wear scar diameter for better protection. |
| Flash Point | ASTM D92 | The lowest temperature at which vapors will ignite. | Monitor for reduction due to this compound's volatility. |
Data Interpretation and Causality
The addition of this compound to a lubricant formulation will likely lead to a series of interconnected changes in its properties.
-
Viscosity and VI: this compound's low viscosity will directly reduce the overall viscosity of the blend. Its paraffinic nature can improve the VI by lessening the rate of viscosity change with temperature compared to some base oils.
-
Volatility and Flash Point: The inclusion of the more volatile this compound will increase the Noack volatility and decrease the flash point of the final lubricant. This is a critical trade-off that must be balanced against the desired improvements in low-temperature fluidity.
-
Oxidative Stability: While this compound itself is a saturated alkane with good inherent oxidative stability, its dilution of the additive package and potential to increase vapor phase oxidation could impact the overall oxidative stability of the lubricant.
-
Wear Protection: The reduction in viscosity due to this compound may lead to a thinner lubricant film under certain operating conditions. The anti-wear performance will then become more reliant on the effectiveness of the additive package.
Logical Relationship Diagram
Caption: Logical relationships of this compound's effects on lubricant properties.
Conclusion and Future Directions
This compound presents a compelling option for formulators seeking to create industrial lubricants with enhanced low-temperature performance and specific solvency characteristics. Its application, however, requires a careful and systematic approach to balance the benefits of reduced viscosity with the challenges of increased volatility. The protocols outlined in this guide provide a robust framework for the formulation and evaluation of this compound-containing lubricants.
Future research should focus on:
-
Establishing a comprehensive database of this compound's compatibility with a wider range of base oils and additives.
-
Investigating the impact of this compound on the performance of specific additive chemistries.
-
Developing predictive models to optimize this compound concentration for specific performance targets.
By leveraging the unique properties of this compound and adhering to rigorous testing protocols, researchers and developers can unlock new possibilities in the design of high-performance industrial lubricants.
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This compound – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]
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Low Temperature and Viscosity Limits. (n.d.). Machinery Lubrication. Retrieved January 7, 2026, from [Link]
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ASTM D5800: The Noack Volatility Test Explained. (n.d.). Vyscocity. Retrieved January 7, 2026, from [Link]
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D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. (2016). ASTM International. Retrieved January 7, 2026, from [Link]
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ASTM D2270. (n.d.). eralytics. Retrieved January 7, 2026, from [Link]
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This compound. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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N-Nonane Applications: From Synthesis to Industrial Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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Solubility of hydrocarbon oils in alcohols (≤C 6 ) and synthesis of difusel carbonate for degreasing. (2019). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Lube Oil Blending Process Explained. (2025, May 12). Lubechem Consultant. Retrieved January 7, 2026, from [Link]
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This compound | C9H20 | CID 8141. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Introduction To The Blending Process Of Lubricants. (2020, April 18). VMETS. Retrieved January 7, 2026, from [Link]
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E2009 Standard Test Method for Oxidation Onset Temperature of Hydrocarbons by Differential Scanning Calorimetry. (2010). ASTM International. Retrieved January 7, 2026, from [Link]
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E2009 Standard Test Methods for Oxidation Onset Temperature of Hydrocarbons by Differential Scanning Calorimetry. (2023). ASTM International. Retrieved January 7, 2026, from [Link]
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ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. (n.d.). Rtec Instruments. Retrieved January 7, 2026, from [Link]
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ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. (n.d.). ASTM International. Retrieved January 7, 2026, from [Link]
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Chapter 3745-112 Volatile Organic Compound Limits in Consumer Products. (n.d.). EPA. Retrieved January 7, 2026, from [Link]
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Lubricants Life Cycle Assessment and Carbon Footprinting—Methodology and Best Practice. (n.d.). American Petroleum Institute. Retrieved January 7, 2026, from [Link]
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ASTM-E2009 2023 PDF. (n.d.). PDF Standards Store. Retrieved January 7, 2026, from [Link]
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A Study on the Tribological Performance of Nanolubricants. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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The Lubricant Lab: Mastering Noack Volatility for Optimal Lubricant Performance. (2024, March 1). Valorem Chemicals Pty Ltd. Retrieved January 7, 2026, from [Link]
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Analysis of the Influence of Gasoline Adulteration on Lubricant Degradation and Internal Combustion Engine Performance. (2022, September 14). ACS Omega. Retrieved January 7, 2026, from [Link]
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Base Oil Groups Explained: Group I, II, III, IV, and V. (2025, May 31). Fubex Lubricants. Retrieved January 7, 2026, from [Link]
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Synergistic Study of Solid Lubricant Nano-Additives Incorporated in canola oil for Enhancing Energy Efficiency and Sustainability. (2021, December 28). MDPI. Retrieved January 7, 2026, from [Link]
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Common Problems in Lube Oil Blending and How to Overcome?. (2025, July 17). PurePath. Retrieved January 7, 2026, from [Link]
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Optimization of Viscosity Modifier in Lubricants Manufacturing. (n.d.). Retrieved January 7, 2026, from [Link]
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Lubricant formulation for lower unburnt hydrocarbon emissions. (1994, October 1). OSTI.GOV. Retrieved January 7, 2026, from [Link]
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University of Birmingham Comprehensive chemical characterization of lubricating oils used in modern vehicular engines utilizing. (2018, February 22). Retrieved January 7, 2026, from [Link]
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Substitution of Group I base oils in industrial lubricants- applications in model hydraulic fluid formulations. (n.d.). STLE.org. Retrieved January 7, 2026, from [Link]
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Lubricant additive composition containing nonionic fluorochemical polymer and method of using same. (1990, October 15). Justia Patents. Retrieved January 7, 2026, from [Link]
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A Guide to Base Oil Groups. (2021, January 20). Twin Specialties Corp. Retrieved January 7, 2026, from [Link]
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Lubricant Oil Blending – A Science. (2019, May 21). Fuchs. Retrieved January 7, 2026, from [Link]
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Lubricant Blending Issues | 8 | Avoiding Problems | R. David Whitby. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]
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VOLATILITY OF LUBRICATING OIL #Oil Chat 100. (2025, May 2). Q8Oils. Retrieved January 7, 2026, from [Link]
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Fuel economy considerations: Effect of lube oils and their volatility. (n.d.). Retrieved January 7, 2026, from [Link]
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Lubricant additives: chemistry and applications. (n.d.). Retrieved January 7, 2026, from [Link]
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Nanotechnology in Industrial Lubricants with Dr George Diloyan, CEO of Nanotech Industrial Solutions. (2020, June 17). YouTube. Retrieved January 7, 2026, from [Link]
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Understanding the Differences Between Base Oil Formulations. (n.d.). Machinery Lubrication. Retrieved January 7, 2026, from [Link]
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Application Note & Protocol: The Strategic Use of Nonane as a Distillation Chaser for Enhanced Purity in Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of n-nonane as a distillation chaser in chemical reactions. It elucidates the underlying principles of distillation chasers, details the advantageous physicochemical properties of nonane for this purpose, and presents detailed protocols for its effective use. The guide is intended to equip researchers and process chemists with the necessary knowledge to enhance the purification of reaction mixtures, particularly for the removal of high-boiling point solvents and impurities.
Introduction: The Challenge of Complete Solvent Removal in Chemical Synthesis
In the realm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the purity of the final product is paramount. A common challenge encountered during the work-up of a reaction is the complete removal of residual solvents from the product. While standard distillation or evaporation under reduced pressure is effective for volatile solvents, high-boiling point solvents (boiling point > 120 °C) can be tenacious, often requiring harsh conditions that may lead to product degradation. Incomplete removal of these solvents can interfere with subsequent reaction steps, crystallization, or compromise the purity of the final active pharmaceutical ingredient (API).
A distillation chaser, or chaser solvent, is a high-boiling, inert solvent added to a reaction mixture to facilitate the removal of a lower-boiling solvent or volatile impurities. The chaser solvent effectively "chases" the last traces of the target solvent out of the distillation apparatus, ensuring a more complete removal than can be achieved by simple evaporation.
This guide focuses on the strategic application of n-nonane as a highly effective distillation chaser. Its unique properties make it an excellent choice for a variety of applications, offering a balance of efficacy, safety, and practicality.
The Role and Mechanism of a Distillation Chaser
The primary function of a distillation chaser is to maintain a high boiling temperature in the distillation pot, providing the necessary energy to vaporize the residual target solvent while physically displacing it from the system. The mechanism relies on several key principles:
-
Vapor Pressure Modification: The chaser solvent, having a higher boiling point and lower vapor pressure than the solvent being removed, helps to reduce the partial pressure of the target solvent in the liquid phase.
-
Physical Entrainment: As the chaser solvent boils, its vapor physically carries, or entrains, the vapor of the residual solvent out of the distillation flask.
-
Azeotrope Formation: In some cases, the chaser solvent may form a minimum-boiling azeotrope with the residual solvent, which is a mixture that boils at a lower temperature than either component alone.[1][2] This can significantly enhance the efficiency of removal.
The selection of an appropriate chaser solvent is critical and is governed by several factors.
Criteria for Selecting an Effective Distillation Chaser
An ideal distillation chaser should possess the following characteristics:
-
Higher Boiling Point: The boiling point of the chaser must be significantly higher than that of the solvent it is intended to remove.
-
Chemical Inertness: The chaser must not react with the product, starting materials, or any other components in the reaction mixture.
-
Immiscibility or Easy Separability: The chaser should ideally be immiscible with the final product to allow for easy separation by decantation, or it should be easily removable in a subsequent step.
-
Low Toxicity and Environmental Impact: Safety and environmental considerations are crucial in solvent selection.[3]
-
Cost-Effectiveness: The cost of the chaser solvent should be reasonable for the scale of the operation.
n-Nonane: An Optimal Choice for a Distillation Chaser
n-Nonane, a straight-chain alkane with the chemical formula C₉H₂₀, emerges as an excellent candidate for a distillation chaser in many synthetic applications.[4] Its physical and chemical properties align well with the criteria for an effective chaser solvent.
Physicochemical Properties of n-Nonane
The key properties of n-nonane that make it a superior distillation chaser are summarized in the table below.
| Property | Value | Significance as a Distillation Chaser | Source |
| Molecular Formula | C₉H₂₀ | - | [5] |
| Molar Mass | 128.26 g/mol | - | [6] |
| Appearance | Clear, colorless liquid | Allows for easy visual inspection of the reaction mixture. | [5] |
| Boiling Point | 150.8 °C (303.4 °F) | Sufficiently high to chase off a wide range of common high-boiling solvents like DMF, DMSO, and NMP, without being excessively high to require specialized heating equipment. | [5][7] |
| Melting Point | -53 °C (-63.4 °F) | Remains liquid over a broad range of temperatures, ensuring it does not solidify during work-up procedures. | [6] |
| Density | 0.718 g/cm³ at 20°C | Less dense than water, which can be advantageous in certain aqueous work-ups. | [5] |
| Solubility in Water | < 0.22 mg/L at 25°C | Highly insoluble in water, facilitating phase separation. | [5] |
| Solubility in Organic Solvents | Miscible with many aliphatic hydrocarbons and other organic solvents. | Its nonpolar nature allows it to be a good solvent for many organic compounds, aiding in the dissolution of residues. | [6][8] |
| Chemical Reactivity | Chemically inert under normal conditions. | As a saturated alkane, it is highly unreactive towards acids, bases, and most common reagents, ensuring no unwanted side reactions. | [5] |
Advantages of Using n-Nonane
-
Effective Removal of High-Boiling Solvents: Its boiling point of approximately 151°C is ideal for removing solvents such as dimethylformamide (DMF, b.p. 153°C), dimethyl sulfoxide (DMSO, b.p. 189°C), and N-methyl-2-pyrrolidone (NMP, b.p. 202°C), especially under reduced pressure.
-
Inertness: Being a simple alkane, this compound is chemically inert and will not react with sensitive functional groups in the product.[5]
-
Ease of Removal: Due to its non-polar nature, this compound can often be easily separated from more polar products by extraction or precipitation followed by filtration.
-
Predictable Behavior: As a well-characterized compound, its behavior in distillation systems is predictable, contributing to reproducible results.[9]
Experimental Protocols
The following protocols provide a step-by-step guide for the application of n-nonane as a distillation chaser. The specific conditions may need to be optimized for individual reactions.
General Protocol for Removing a High-Boiling Solvent
This protocol is applicable for the removal of solvents like DMF, DMSO, or NMP from a reaction mixture after the reaction is complete.
Workflow Diagram:
Caption: General workflow for using n-nonane as a distillation chaser.
Step-by-Step Methodology:
-
Initial Concentration: After the reaction is deemed complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.
-
Transfer and Addition of this compound: Transfer the concentrated residue to a round-bottom flask suitable for distillation. Add n-nonane to the flask. A typical starting volume is 2 to 3 times the estimated volume of the residue.
-
Distillation Setup: Assemble a simple or fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application. Use a suitable condenser and receiving flask.
-
Distillation: Begin heating the flask in a heating mantle or oil bath. Once the mixture is warm, gradually apply vacuum.
-
Monitoring the Distillation: Observe the distillation process. Initially, a mixture of the residual solvent and this compound will co-distill. The head temperature will be lower than the boiling point of pure this compound at the applied pressure.
-
Endpoint Determination: The distillation is considered complete when the head temperature rises to the boiling point of pure this compound at the applied pressure, and the distillation rate slows significantly. This indicates that the lower-boiling solvent has been effectively removed.
-
Product Isolation: Allow the flask to cool to room temperature. The product, now free of the high-boiling solvent, can be isolated from the this compound. This may involve:
-
Precipitation: If the product is a solid and insoluble in this compound, it may precipitate upon cooling. The solid can then be collected by filtration.
-
Extraction: If the product is soluble in this compound but has different polarity, it can be extracted with a suitable immiscible solvent.
-
Chromatography: The this compound solution containing the product can be directly loaded onto a silica gel column for purification.
-
Protocol for Azeotropic Removal of Water
While not its primary application, this compound can be used to azeotropically remove water from a reaction mixture, particularly when other common azeotroping agents like toluene are not suitable.
Logical Relationship Diagram:
Caption: Logic of azeotropic water removal using n-nonane.
Step-by-Step Methodology:
-
Setup: To the reaction mixture containing water, add a sufficient volume of n-nonane. Assemble the reaction flask with a Dean-Stark trap and a reflux condenser.
-
Heating: Heat the mixture to reflux.
-
Azeotropic Distillation: The water and this compound will form a heterogeneous azeotrope and distill into the Dean-Stark trap.
-
Phase Separation: In the trap, the condensed liquid will separate into two phases: a lower aqueous layer and an upper this compound layer.
-
Water Removal: The water can be periodically drained from the trap.
-
Recycling of this compound: The this compound will overflow from the trap and return to the reaction flask, continuing the water removal process.
-
Completion: The process is complete when no more water collects in the trap.
Safety and Handling
n-Nonane is a flammable liquid and should be handled with appropriate safety precautions.[10]
-
Flammability: this compound is flammable with a flash point of 31°C.[5] Keep away from open flames, sparks, and other ignition sources.[11]
-
Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation and central nervous system depression.[5] Work in a well-ventilated fume hood.
-
Skin and Eye Contact: May cause skin and eye irritation.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| Product co-distills with this compound | The product has a significant vapor pressure at the distillation temperature. | Lower the distillation pressure and temperature. Consider using a fractional distillation column. |
| Incomplete removal of the target solvent | Insufficient volume of this compound used. Distillation not carried to completion. | Add more this compound and continue the distillation until the head temperature stabilizes at the boiling point of this compound. |
| Product oils out instead of crystallizing | The product is soluble in hot this compound but supersaturated upon cooling. | Try adding an anti-solvent to the this compound solution to induce precipitation. Alternatively, remove the this compound under reduced pressure. |
Conclusion
n-Nonane is a versatile and highly effective distillation chaser for the removal of high-boiling point solvents in chemical synthesis. Its favorable physicochemical properties, including a suitable boiling point, chemical inertness, and ease of separation, make it a valuable tool for enhancing product purity. By following the protocols outlined in this guide, researchers and process chemists can confidently employ n-nonane to overcome common challenges in solvent removal, leading to cleaner products and more efficient synthetic workflows.
References
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n-Nonane as an internal standard for quantitative analysis
Application Notes & Protocols
Topic: n-Nonane as an Internal Standard for Quantitative Analysis by Gas Chromatography
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of n-Nonane as an internal standard for robust and precise quantitative analysis via gas chromatography (GC). We will explore the fundamental principles of the internal standard method, the specific physicochemical properties of n-nonane that make it an excellent choice, and provide a detailed, validated protocol for its use in the quantification of volatile organic compounds (VOCs). This document is designed to provide both the theoretical foundation and the practical steps necessary for successful implementation in research and quality control environments.
The Principle of the Internal Standard Method: Achieving Precision and Accuracy
In quantitative chromatography, the goal is to determine the exact concentration of an analyte. However, the analytical process is susceptible to variations that can introduce errors. Minor fluctuations in injection volume, solvent evaporation during sample preparation, and subtle drifts in detector response can all compromise the accuracy and reproducibility of results. The internal standard (IS) method is a powerful technique used to correct for these potential errors.[1][2]
An internal standard is a compound of known concentration that is deliberately added to all samples, calibration standards, and quality controls.[3] The fundamental premise is that the internal standard will be affected by procedural variations in the same manner as the analyte of interest.[1] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if, for example, the injection volume varies slightly, as both peak areas would change proportionally.[4]
Causality in Selecting an Ideal Internal Standard
The choice of an internal standard is critical and is governed by a set of logical criteria to ensure the validity of the analysis:[4][5]
-
Chemical Similarity: The IS should be chemically similar to the analyte(s) to ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, it must be chromatographically resolved from all other sample components.[1][5]
-
Absence in Sample Matrix: The IS must not be naturally present in the original sample to avoid interference and artificially inflated results.[1][4]
-
Elution Proximity: Ideally, the IS should elute near the analytes of interest. This ensures that any time-dependent variations in detector response or chromatographic conditions affect both the analyte and the IS similarly.[4][6]
-
Stability and Purity: The internal standard must be chemically stable throughout the entire analytical procedure and be of high, known purity.[4]
n-Nonane (C₉H₂₀), a straight-chain alkane, fulfills these criteria for a wide range of volatile and semi-volatile organic compounds, particularly in the analysis of petroleum products, environmental contaminants, and essential oils.[7][8] Its non-polar and relatively inert nature makes it an excellent proxy for many non-polar analytes.
Physicochemical Properties of n-Nonane
A thorough understanding of n-nonane's properties is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ | |
| Molecular Weight | 128.26 g/mol | |
| Boiling Point | 151 °C | |
| Melting Point | -53 °C | |
| Density | 0.718 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like hexane, ethanol, and dichloromethane. | |
| Purity (Analytical Std.) | ≥99.8% (GC) |
Its boiling point of 151 °C allows it to elute within a reasonable time frame for many GC methods targeting volatile compounds, without co-eluting with very early or very late eluting analytes. Its solubility in common organic solvents makes the preparation of standard solutions straightforward.
Experimental Workflow and Protocol
The following section provides a detailed protocol for the quantitative analysis of a representative volatile organic compound, Toluene, in a water matrix using n-Nonane as an internal standard. This protocol is designed to be a self-validating system.
Logical Workflow Diagram
Caption: Workflow for quantitative analysis using n-Nonane as an internal standard.
Materials and Reagents
-
n-Nonane (≥99.8% purity, analytical standard)
-
Toluene (≥99.5% purity, analytical standard)
-
Methanol (HPLC or GC grade)
-
Dichloromethane (DCM, GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
GC vials with septa
-
Centrifuge tubes
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of n-Nonane into a 100 mL volumetric flask.
-
Dissolve and bring to volume with Methanol. Mix thoroughly.
-
This stock solution has a concentration of 1000 µg/mL. Store at 4°C.
-
-
Analyte (Toluene) Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of Toluene into a 100 mL volumetric flask.
-
Dissolve and bring to volume with Methanol. Mix thoroughly.
-
Store at 4°C.
-
-
Preparation of Calibration Curve Standards (0.5 - 50 µg/mL):
-
Prepare a series of calibration standards by serially diluting the Toluene stock solution with Methanol.
-
For each calibration standard and a blank (Methanol only), pipette 1 mL into a labeled centrifuge tube.
-
To each tube, add a precise volume (e.g., 50 µL) of the n-Nonane IS Stock Solution (1000 µg/mL). This results in a constant IS concentration of approximately 47.6 µg/mL in each standard before extraction.
-
Sample Preparation and Extraction
-
Measure 5.0 mL of the water sample into a centrifuge tube.
-
Spike the sample with the same amount of n-Nonane IS as the calibrators (50 µL of 1000 µg/mL stock).
-
Add 2 mL of Dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to perform liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen if necessary.
GC-MS Instrumental Conditions
The following conditions are based on the principles outlined in ASTM D5134 for hydrocarbon analysis and are suitable for this application.[7][8]
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Splitless mode |
| Oven Program | Initial 40°C, hold for 2 min. Ramp at 10°C/min to 200°C. Hold for 2 min. |
| MS System | Agilent 5977C MSD or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ions | Toluene: m/z 91; n-Nonane: m/z 57 |
| Qualifier Ions | Toluene: m/z 92; n-Nonane: m/z 43, 71 |
Data Analysis, Method Validation, and Quality Control
Quantification and Response Factor
The relationship between the analyte and the internal standard is defined by the Relative Response Factor (RRF).[9][10]
-
Calculate Ratios: For each calibration level, calculate the concentration ratio (Conc_Analyte / Conc_IS) and the peak area ratio (Area_Analyte / Area_IS).
-
Generate Calibration Curve: Plot the peak area ratio (y-axis) against the concentration ratio (x-axis).
-
Linear Regression: Perform a linear regression on the data points. The slope of this line is the RRF. The correlation coefficient (r²) should be ≥ 0.995 for the curve to be considered linear.[11]
-
Calculate Analyte Concentration: For the unknown samples, calculate the concentration of Toluene using the following equation:
Conc_Analyte = (Area_Analyte / Area_IS) * (1 / RRF) * Conc_IS
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[12] The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria | Rationale & Causality |
| Specificity | No interfering peaks at the retention times of Toluene and n-Nonane in a blank matrix sample. | Ensures the signal measured is only from the compounds of interest, preventing false positives. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 over the desired concentration range (e.g., 0.5 - 50 µg/mL). | Confirms a proportional response of the detector to changes in analyte concentration, which is fundamental for accurate quantification.[11][13] |
| Accuracy (% Recovery) | 80-120% recovery for spiked matrix samples at low, medium, and high concentrations. | Demonstrates the closeness of the measured value to the true value, accounting for matrix effects and extraction efficiency. |
| Precision (RSD) | Repeatability (intra-day): RSD ≤ 15%. Intermediate Precision (inter-day): RSD ≤ 20%. | Measures the degree of scatter between replicate measurements, ensuring the method is reproducible and reliable.[11] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., within 20% of nominal). | Defines the lower boundary of the method's reliable quantitative range. |
Troubleshooting
Caption: A logical troubleshooting guide for common issues in GC analysis.
Common issues in GC analysis often relate to the sample introduction system, the column, or gas flow.[14][15] If area ratios are inconsistent while the absolute areas of both analyte and IS drift together, the issue is likely related to injection variability, which the IS is correctly compensating for. If the area ratios are erratic but the IS area is stable, the problem may lie in sample preparation or inhomogeneity.[16]
Conclusion
n-Nonane is a reliable and effective internal standard for the quantitative analysis of volatile organic compounds by gas chromatography. Its chemical inertness, appropriate volatility, and chromatographic behavior make it an excellent choice for correcting procedural errors and enhancing method precision and accuracy. The protocol and validation framework provided herein offer a robust foundation for researchers and scientists to implement this technique, ensuring the generation of high-quality, defensible analytical data. Proper method validation is paramount to confirming the suitability of n-nonane for any specific application and sample matrix.
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
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Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
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Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
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Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Retrieved from [Link]
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Cozma, A., et al. (2016). Validation of a GC/HS method for ethanol quantitative analysis using as internal standard tert-butanol. ResearchGate. Retrieved from [Link]
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ASTM International. (2010). D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. Retrieved from [Link]
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Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
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Chatzimitakos, T., & Stalikas, C. (2023). Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization. PubMed Central. Retrieved from [Link]
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Aijiren. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]
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U.S. EPA. (2004). Response/Calibration Factor. Retrieved from [Link]
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Duvekot, C. (2006). Detailed Hydrocarbon Analysis of Petroleum Naphthas through n-Nonane using ASTM D 5134. CliniChrom. Retrieved from [Link]
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Gallego, R., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. ResearchGate. Retrieved from [Link]
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Chromatography Today. (n.d.). What is a Response Factor? Retrieved from [Link]
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Methods for creating biodegradable detergents with nonane
Application Notes & Protocols
Introduction: The Imperative for Greener Surfactants
The widespread use of synthetic detergents, while revolutionary for hygiene and cleaning, introduced significant environmental challenges. Early formulations relied on branched-chain alkylbenzene sulfonates (ABS), which proved highly resistant to microbial degradation, leading to persistent foam in waterways and lasting ecological disruption.[1] This environmental pressure catalyzed the shift to Linear Alkylbenzene Sulfonates (LAS), which are readily biodegradable and represent the most widely used anionic surfactant globally.[2][3]
The key to their environmental compatibility lies in the linear structure of the alkyl chain.[3] Microorganisms possess metabolic pathways, primarily ω-oxidation and β-oxidation, that efficiently break down straight hydrocarbon chains.[4][5] Branched chains, in contrast, sterically hinder these enzymatic processes, causing the molecule to persist.
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and validation of a biodegradable detergent based on a linear nine-carbon (nonane-derived) alkyl chain. We will detail the chemical synthesis of Sodium Linear Nonylbenzene Sulfonate and provide a rigorous, step-by-step protocol for assessing its ultimate biodegradability using the gold-standard OECD 301F Manometric Respirometry test.
Scientific Principles
The Chemistry of Linear Alkylbenzene Sulfonates (LAS)
LAS are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part.
-
Hydrophilic Head: A polar sulfonate group (-SO₃⁻) that readily interacts with water.
-
Hydrophobic Tail: A nonpolar linear alkylbenzene group (in this case, nonylbenzene) that interacts with oils, grease, and other nonpolar substances.
This dual nature allows LAS to reduce the surface tension of water and emulsify oily soils, lifting them from surfaces to be washed away.
The Mechanism of Aerobic Biodegradation
The ultimate biodegradability of LAS is its mineralization by microorganisms into carbon dioxide, water, and mineral salts.[6] The process for linear chains is well-established and occurs sequentially:
-
ω-Oxidation: Microbes, such as Pseudomonas and Flavobacterium, initiate the attack at the terminal methyl group (the ω-carbon) of the alkyl chain, the point furthest from the benzene ring.[5] This oxidation forms a primary alcohol.
-
β-Oxidation: The alkyl chain is then systematically shortened by two-carbon units in a process identical to fatty acid metabolism. This cycle repeats, progressively shortening the chain and producing sulfophenylcarboxylic acids (SPCs) as intermediates.[4][7]
-
Ring Cleavage: Once the alkyl chain is sufficiently degraded, microorganisms cleave the aromatic benzene ring, utilizing the remaining carbon for energy and biomass.
The linearity of the this compound-derived chain is critical; it presents an accessible substrate for the enzymes responsible for this degradation cascade.[3]
Synthesis of Sodium Linear Nonylbenzene Sulfonate
The synthesis is a two-stage process: the alkylation of benzene to form the precursor, Linear Nonylbenzene (LNB), followed by sulfonation and neutralization. For a greener and safer process, this protocol utilizes a solid acid catalyst for the alkylation step, avoiding corrosive and difficult-to-handle traditional catalysts like HF or AlCl₃.[8][9]
Workflow for this compound-Based Detergent Synthesis
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Application Notes and Protocols: Nonane as a Reaction Medium for Non-Polar Reactants
Introduction: The Case for Nonane in Non-Polar Synthesis
In the realm of organic synthesis and materials science, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a chemical transformation.[1][2] For reactions involving non-polar reactants, the ideal solvent should not only provide a homogenous reaction environment but also exhibit chemical inertness and possess physical properties that facilitate both the reaction and subsequent product isolation.[3][4] While solvents like hexane and toluene are staples in many laboratories, n-nonane (C₉H₂₀), a straight-chain alkane, presents a compelling and often advantageous alternative.[3][5]
This guide provides a comprehensive overview of n-nonane as a reaction medium, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the unique properties of this compound, its applications in various reaction classes, and practical considerations for its safe and effective use.
Why this compound? A Unique Set of Properties
This compound's utility as a solvent stems from its distinct physical and chemical characteristics.[6] As a non-polar, hydrophobic liquid, it is an excellent solvent for other non-polar and lipophilic substances, such as hydrocarbons, fats, and oils.[3][6] Chemically, as a saturated alkane, this compound is relatively unreactive under many conditions, making it a stable medium for a wide range of chemical transformations.[6][7]
Several key properties distinguish this compound from other common non-polar solvents:
-
Higher Boiling Point: With a boiling point of approximately 151°C, this compound allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, a significant advantage over lower-boiling alkanes like hexane (b.p. ~69°C).[6][8] This broader temperature range can be crucial for reactions with high activation energies.
-
Lower Volatility: Compared to more volatile solvents, this compound's lower vapor pressure reduces solvent loss through evaporation, which is particularly beneficial for lengthy reactions.[8] This also contributes to a safer laboratory environment by minimizing the concentration of flammable vapors in the air.[8]
-
Predictable Inertness: As an alkane, this compound is generally inert and does not participate in many common organic reactions, ensuring that it acts solely as a medium rather than a reactant.[6][7]
Physical and Chemical Properties of n-Nonane
A thorough understanding of a solvent's properties is paramount for its effective and safe utilization. The following table summarizes the key physical and chemical data for n-nonane.
| Property | Value | Source |
| Chemical Formula | C₉H₂₀ | [9] |
| Molecular Weight | 128.26 g/mol | [10] |
| Appearance | Colorless liquid | [9] |
| Odor | Gasoline-like | [9] |
| Boiling Point | 151°C (303.4°F) | [10] |
| Melting Point | -53°C (-64°F) | [11] |
| Flash Point | 31°C (88°F) | [10] |
| Density | 0.718 g/cm³ at 20°C | [10] |
| Vapor Density | 4.41 (Air = 1) | [10] |
| Water Solubility | Insoluble | [9] |
| Solubility in Organics | Miscible with many organic solvents | [8] |
Applications of this compound in Chemical Synthesis
This compound's properties make it a suitable medium for a variety of reactions involving non-polar substrates. Its inert nature and high boiling point are particularly advantageous in organometallic chemistry, polymerization reactions, and nanoparticle synthesis.
Organometallic Reactions
Organometallic reagents, such as Grignard and organolithium reagents, are highly reactive species that require anhydrous, non-protic solvents.[12] While ethers like diethyl ether and tetrahydrofuran (THF) are commonly used to stabilize these reagents through coordination, alkanes like this compound can serve as excellent non-coordinating solvents for certain applications.[12]
Causality: The absence of coordinating heteroatoms in this compound prevents the formation of stable solvent-reagent complexes, which can sometimes hinder reactivity. This makes this compound a preferred solvent when the "naked" reactivity of the organometallic species is desired. Its high boiling point also allows for reactions to be driven to completion at temperatures where etheric solvents would require reflux condensers or sealed tubes.
Caption: Workflow for an organometallic coupling reaction in this compound.
Protocol: Grignard Cross-Coupling in this compound
This protocol describes a general procedure for a Kumada-type cross-coupling reaction using a Grignard reagent and an aryl halide in this compound.
Materials:
-
Anhydrous n-nonane
-
Aryl halide (e.g., bromobenzene)
-
Grignard reagent (e.g., phenylmagnesium bromide in a suitable ether, or prepared in situ)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a septum under an inert atmosphere.
-
Reagent Addition: To the flask, add the aryl halide and the palladium or nickel catalyst.
-
Solvent Addition: Via cannula, add anhydrous n-nonane to dissolve the reactants.
-
Grignard Addition: Slowly add the Grignard reagent to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a desired temperature (e.g., 80-120°C) and stir for the required reaction time (monitored by TLC or GC-MS).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Polymerization Reactions
This compound can be an effective medium for certain types of polymerization, particularly those involving non-polar monomers and initiated by free-radical or organometallic catalysts.[13]
Causality: The inertness of this compound prevents it from interfering with the polymerization process, such as by chain transfer, which can be a problem with more reactive solvents. Its high boiling point is also beneficial for polymerizations that require elevated temperatures to achieve high molecular weights and conversion rates.
Nanoparticle Synthesis
The synthesis of nanoparticles often requires high temperatures to facilitate the decomposition of precursors and the growth of crystalline nanoparticles.[14] this compound's high boiling point makes it a suitable solvent for such high-temperature syntheses.[15]
Causality: In the synthesis of metallic or metal oxide nanoparticles, the choice of solvent can influence the size, shape, and surface chemistry of the resulting particles.[14] this compound, being a non-coordinating and high-boiling solvent, allows for the thermal decomposition of organometallic precursors in a controlled manner, leading to the formation of well-defined nanoparticles. The non-polar nature of this compound also helps in the dispersion of hydrophobic-ligand-capped nanoparticles.
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Application Notes and Protocols for the Synthesis of Azabicyclo[3.3.1]nonane Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Azabicyclo[3.3.1]nonane Scaffold - A Privileged Structure in Medicinal Chemistry
The 3-azabicyclo[3.3.1]this compound framework, a conformationally rigid bicyclic amine, represents a cornerstone in the design of therapeutically significant molecules.[1] Its constrained structure provides a unique three-dimensional arrangement of substituents, making it an ideal scaffold for probing specific interactions with biological targets such as proteins and receptors.[1] This structural motif is integral to a wide array of natural products, including the granatane alkaloids, and serves as a foundational element in the development of novel therapeutic agents with applications ranging from central nervous system disorders to infectious diseases.[2][3][4]
It is crucial to clarify a common point of nomenclature: the term "this compound" in azabicyclo[3.3.1]this compound refers to the nine-carbon bicyclic core and does not imply the use of the alkane this compound as a direct synthetic precursor. The synthesis of this intricate scaffold relies on strategic bond formations to construct the bicyclic system. This guide provides an in-depth exploration of a primary and highly effective method for the synthesis of 3-azabicyclo[3.3.1]this compound derivatives: the tandem Mannich reaction.
Core Synthetic Strategy: The Tandem Mannich Reaction
The Mannich reaction is a powerful tool in organic synthesis for the aminomethylation of an acidic proton located alpha to a carbonyl group. In the context of 3-azabicyclo[3.3.1]this compound synthesis, a tandem or double Mannich reaction provides an elegant and efficient one-pot approach to construct the bicyclic core.[5][6] This strategy involves the condensation of a ketone, an amine, and two equivalents of an aldehyde (typically formaldehyde).
The causality behind this experimental choice lies in its atom economy and operational simplicity. By combining three or more components in a single reaction vessel, this method avoids lengthy isolation and purification of intermediates, thereby streamlining the synthetic process and often leading to high yields of the desired bicyclic ketone.[6]
Logical Framework of the Tandem Mannich Reaction
The following diagram illustrates the logical progression of the tandem Mannich reaction for the synthesis of a 3-azabicyclo[3.3.1]nonan-9-one derivative.
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Troubleshooting & Optimization
Technical Support Center: Optimizing GC Peak Resolution with High-Purity Nonane Standards
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance your gas chromatography (GC) peak resolution, with a specific focus on the effective use of a high-purity nonane standard. Our goal is to empower you with the expertise to not only identify and solve common chromatographic issues but also to understand the fundamental principles that govern high-quality GC separations.
Section 1: Understanding and Improving Peak Resolution
Excellent peak resolution is fundamental to accurate and reproducible GC analysis.[1] It allows for the precise quantification and identification of individual components within a complex mixture.[1][2] This section addresses common questions related to achieving optimal peak resolution.
Q1: What are the primary factors that influence peak resolution in gas chromatography?
There are three critical factors that you can manipulate to improve the separation between peaks in your chromatogram:
-
Selectivity (Stationary Phase): The choice of the GC column's stationary phase is the most powerful tool to alter the separation of analytes.[3][4][5] The stationary phase should be selected based on the polarity of your target analytes to maximize the differences in their partitioning behavior.[3]
-
Efficiency (Column Dimensions & Carrier Gas Flow): Efficiency relates to the narrowness of the peaks. Taller, narrower peaks are easier to resolve.[1] Column efficiency is primarily influenced by its length, internal diameter, and the film thickness of the stationary phase.[1][4] Longer columns with smaller internal diameters and thinner films generally provide higher efficiency and better resolution, though they may lead to longer analysis times.[1][3][4] The carrier gas and its flow rate also play a crucial role; optimizing the flow rate can enhance separation efficiency.[3][6]
-
Retention Factor (Temperature): The temperature of the GC oven directly impacts the retention time of your analytes.[1] Lowering the oven temperature increases the interaction of the analytes with the stationary phase, leading to longer retention times and often improved separation, especially for early-eluting peaks.[1][6] A general rule of thumb is that a 25°C decrease in temperature can double the retention factor.[1]
Section 2: The Role and Application of a High-Purity this compound Standard
Internal standards are crucial for achieving accurate and precise quantitative results in GC analysis by correcting for variations in sample preparation, injection volume, and instrument response.[7][8][9][10]
Q2: Why should I use an internal standard in my GC analysis?
Incorporating an internal standard (IS) is a powerful technique to enhance the accuracy and precision of your quantitative analysis.[7][11] An IS is a known amount of a compound added to all samples and standards.[7][12] By calculating the ratio of the analyte's peak area to the IS's peak area, you can mitigate the effects of:
-
Injection Volume Variations: Small differences in the injected volume will affect both the analyte and the IS equally, thus the ratio remains constant.[8][9]
-
Instrument Response Fluctuations: Changes in detector response over time are corrected for by the consistent presence of the IS.[9]
-
Sample Preparation Inconsistencies: Losses during sample extraction or derivatization can be accounted for if the IS is added at the beginning of the workflow.[7][8]
Q3: What makes high-purity this compound a suitable internal standard for certain applications?
A high-purity this compound standard can be an excellent choice as an internal standard in various GC applications for several reasons:
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and unlikely to react with other components in your sample.[10]
-
Chromatographic Behavior: Its volatility and elution characteristics are suitable for a range of analyses, particularly for volatile and semi-volatile organic compounds.
-
Purity: Using a high-purity standard (e.g., ≥99.5%) ensures that you are not introducing contaminants that could co-elute with your analytes of interest and interfere with quantification.[13][14] High-purity solvents and standards are essential for reliable and reproducible results, as they minimize the risk of extraneous peaks and baseline noise.[15][16][17]
-
Distinct Elution: In many applications, this compound will have a retention time that is well-separated from the analytes of interest, preventing peak overlap.[7]
Q4: How do I properly select and prepare a high-purity this compound internal standard?
The selection and preparation of your this compound internal standard are critical for accurate results.
Protocol for Internal Standard Preparation:
-
Source a High-Purity Standard: Procure a this compound standard with a certified purity of ≥99.5% from a reputable supplier.[13][18][19]
-
Select a High-Purity Solvent: Dissolve the this compound standard in a high-purity solvent that is compatible with your sample and GC system (e.g., hexane, dichloromethane).[16][20][21] The solvent should not contain impurities that co-elute with your analytes or the internal standard.
-
Prepare a Stock Solution: Accurately prepare a stock solution of the this compound standard at a known concentration.
-
Spike Samples and Standards: Add a consistent and precise volume of the this compound stock solution to all your samples, calibration standards, and quality control samples. The final concentration of the internal standard should be similar to that of your target analytes.[7]
Section 3: Troubleshooting Common GC Peak Shape Problems
Distorted peak shapes can significantly compromise resolution and the accuracy of your results. This section provides a guide to identifying and resolving common peak shape issues.
Q5: My peaks are tailing. What are the likely causes and how can I fix this?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can be caused by several factors.[22]
| Potential Cause | Explanation | Troubleshooting Steps |
| Active Sites in the System | Polar analytes can interact with active sites (e.g., silanol groups) in the inlet liner, at the head of the column, or in the detector.[23] | - Use a fresh, deactivated inlet liner.- Trim 10-20 cm from the front of the column.[22]- Ensure all system components are properly deactivated. |
| Poor Column Installation | An improperly cut or installed column can create dead volume and disrupt the sample path.[22][23] | - Re-cut the column ensuring a clean, 90-degree cut.- Verify the column is installed at the correct height in the inlet and detector according to the manufacturer's instructions.[22] |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate at the head of the column, leading to peak tailing. | - Implement a more rigorous sample cleanup procedure.- Use a guard column to protect the analytical column. |
Q6: I'm observing fronting peaks. What could be the issue?
Peak fronting, the inverse of tailing, is often indicative of column overload or an incompatible solvent.
| Potential Cause | Explanation | Troubleshooting Steps |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing the peak to distort.[24][25] | - Reduce the injection volume.- Dilute the sample.- Use a column with a thicker stationary phase film or a larger internal diameter. |
| Solvent-Stationary Phase Mismatch | If the sample solvent has a significantly different polarity than the stationary phase, it can affect the focusing of analytes at the head of the column.[22][24] | - Choose a solvent that is more compatible with the polarity of your stationary phase. |
Q7: My peaks are split or broad. What are the troubleshooting steps?
Split or broad peaks can arise from issues with the injection technique, oven temperature, or column integrity.[23][24]
Caption: Troubleshooting workflow for split or broad GC peaks.
-
Improper Injection Technique: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[22]
-
Column Issues: A poorly cut or installed column can lead to peak splitting.[23] Additionally, contamination or degradation of the stationary phase can cause peak broadening.
-
System Leaks: Check for leaks in the system, particularly around the inlet septum and column connections.[26]
Section 4: Method Validation and System Suitability
A validated GC method ensures that your results are reliable, accurate, and reproducible.[27][28][29]
Q8: How can I validate my GC method to ensure reliable results?
Method validation is a formal process to confirm that your analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess your analyte in the presence of other components.[27][30]
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.[27][30]
-
Accuracy: The closeness of your measured value to the true value.[27][30]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[27][30]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[27][30]
Q9: What is system suitability testing and why is it important?
System suitability testing is performed before each analytical run to ensure that your GC system is performing adequately.[28] Key system suitability parameters include:
-
Resolution (Rs): A quantitative measure of the separation between two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.[31]
-
Tailing Factor (Tf): A measure of peak asymmetry. A value of ≤ 1.5 is often desirable.[22]
-
Number of Theoretical Plates (N): A measure of column efficiency.
Formula for Calculating Resolution:
The resolution (Rs) between two peaks can be calculated using the following formula:
Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2)
Where:
-
t_R1 and t_R2 are the retention times of the two peaks.
Caption: A logical workflow for developing and validating a robust GC method.
By systematically addressing these common issues and implementing best practices for method development and validation, you can significantly improve the quality and reliability of your GC results.
References
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography? Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
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LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]
-
MONAD. (2024, January 17). Why Are Internal Standards Used in Gas Chromatography? Retrieved from [Link]
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Covalent Logic. (2025, December 22). Importance of Internal Standard in Gas Chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2025, March 19). How To Improve Gas Chromatography Resolution? [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
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Restek. (n.d.). Achieving Faster GC. Retrieved from [Link]
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Growing Labs. (n.d.). High Purity Solvents. Retrieved from [Link]
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ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography? Retrieved from [Link]
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Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
-
GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]
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Seco.US. (n.d.). High Purity Solvents. Retrieved from [Link]
-
Chromatography Forum. (2010, September 16). easy way for increasing resolutions. Retrieved from [Link]
-
ResearchGate. (2016, February 22). A Review: GC Method Development and validation. Retrieved from [Link]
-
Restek. (2023, April 24). Packed/Micropacked Column Troubleshooting – Part 2 – Poor Peak Shapes. Retrieved from [Link]
-
LCGC International. (2013, October 1). How Do Your Peaks Measure Up? Retrieved from [Link]
-
Infinita Lab. (n.d.). Capillary Gas Chromatography Testing – ASTM D6387 Standard. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 3.1: Principles of Gas Chromatography. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D1945 - Standard Test Method For Analysis of Natural Gas by Gas Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 25). How To Calculate Resolution In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 20). What Is Peak Resolution In Chromatography? [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (n.d.). Estimating Resolution for Marginally Separated Peaks. Retrieved from [Link]
-
ASTM International. (2024, October 28). D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, October 25). How to calculate the resolution of a GC-FID peak using only peak area and height. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]
-
Peak Scientific. (n.d.). Gas Chromatography Method List. Retrieved from [Link]
-
ASTM International. (2023, November 13). D4626 Standard Practice for Calculation of Gas Chromatographic Response Factors. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 14). What Is GC-MS Resolution? [Video]. YouTube. Retrieved from [Link]
-
Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]
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Technical Support Center: A Guide to Using Nonane in UV-Vis Spectroscopy
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing nonane as a solvent in UV-Visible (UV-Vis) spectroscopy. This document provides in-depth, field-proven insights to help you minimize solvent interference and ensure the accuracy and reliability of your spectrophotometric data. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound and other alkane solvents in UV-Vis spectroscopy.
Q1: What is a solvent's "UV cutoff," and why is it the most critical parameter for solvent selection?
A solvent's UV cutoff is the wavelength below which the solvent itself absorbs a significant amount of light, rendering it opaque to the spectrophotometer.[1] It is formally defined as the wavelength where the absorbance of the solvent in a 1 cm path length cuvette is equal to 1 Absorbance Unit (AU).[2][3][4]
Causality: The fundamental principle of UV-Vis spectroscopy is to measure the absorbance of the analyte (solute). If the solvent absorbs light in the same wavelength region as your analyte, the solvent's absorbance will mask the analyte's signal, making accurate quantification impossible.[5] Therefore, you must choose a solvent with a UV cutoff well below the lowest wavelength at which you intend to measure your sample.
Q2: What is the expected UV cutoff for this compound?
While specific values for n-nonane are not as commonly published as for hexane or heptane, its UV cutoff is expected to be approximately 210-215 nm . Saturated alkanes like this compound primarily undergo high-energy σ → σ* electronic transitions, which occur at short wavelengths. The UV cutoff for similar alkanes are:
Expert Insight: The actual UV cutoff you observe is highly dependent on the purity of the solvent. Non-spectroscopic grades of this compound can contain aromatic or unsaturated hydrocarbon impurities, which have intense π → π* transitions and will dramatically increase the UV cutoff, introducing significant interference.
Q3: When should I choose this compound over other non-polar solvents like hexane or heptane?
This compound is an excellent choice when its specific physical properties are advantageous for the overall experimental design, particularly concerning analyte solubility and solvent volatility.
-
Solubility: this compound's longer carbon chain can sometimes offer better solvation for large, non-polar analytes compared to shorter-chain alkanes.
-
Volatility: this compound (boiling point ~151 °C) is significantly less volatile than hexane (b.p. ~69 °C) or heptane (b.p. ~98 °C). This is a major advantage in experiments conducted over long periods or at elevated temperatures, as it minimizes solvent evaporation. Evaporation concentrates the analyte, leading to a factitious increase in absorbance and a drifting baseline.
Q4: What are the most common impurities in this compound that interfere with UV-Vis measurements?
The primary culprits for interference are compounds with conjugated π-systems, which absorb strongly in the UV region.
-
Aromatic Hydrocarbons: Trace amounts of benzene (λmax ~255 nm), toluene (λmax ~261 nm), and other xylenes are common contaminants from industrial production and storage. These are potent interferences.
-
Unsaturated Hydrocarbons: Alkenes or alkadienes, even in small quantities, will exhibit π → π* absorptions that can raise the solvent's background absorbance at lower wavelengths (<230 nm).
-
Oxidation Products: Peroxides and carbonyl compounds can form if the solvent is stored improperly (e.g., exposed to air and light). These species have n → π* transitions that can interfere.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound as a UV-Vis solvent.
Problem: High background absorbance or unexpected peaks in the UV region (220-300 nm).
This is the most frequent issue and almost always points to contamination.
-
Potential Cause: Use of a low-purity or improperly stored grade of this compound. Aromatic impurities are the most likely cause of distinct peaks in the 250-270 nm range.
-
Self-Validating Solution:
-
Verify Solvent Purity: Run a spectrum of your this compound solvent (from the same bottle you used for your samples) against an air reference. Use a clean, high-quality quartz cuvette.
-
Set Baseline: First, perform a baseline correction on the instrument with the sample chamber empty (air blank).[7]
-
Scan Solvent: Fill the cuvette with your this compound and scan the desired wavelength range (e.g., 190 nm to 400 nm).
-
Analyze: A high-purity, spectroscopy-grade this compound should exhibit very low absorbance (typically <0.1 AU) down to its cutoff wavelength (~210-215 nm), after which the absorbance will rise sharply. The presence of any distinct "humps" or peaks in the 230-300 nm region confirms solvent contamination.
-
Problem: The baseline is unstable, noisy, or consistently drifting upwards.
A drifting baseline compromises the accuracy of your measurements by making it impossible to establish a stable zero point.[8]
-
Potential Cause A: Instrument Instability or Thermal Disequilibrium.
-
Explanation: Spectrophotometer lamps (Deuterium and Tungsten) require a warm-up period to achieve stable light output. If measurements are taken too soon, the changing lamp intensity will manifest as a drifting baseline.
-
Solution: Always allow the instrument to warm up for the manufacturer-recommended time (typically 30-60 minutes). Perform a fresh baseline correction just before running your series of samples.
-
-
Potential Cause B: Solvent Evaporation.
-
Explanation: Although less volatile than hexane, this compound can still evaporate, especially if the laboratory environment is warm or has high airflow. As the solvent evaporates from the cuvette, the concentration of your analyte increases, causing the absorbance reading to drift upwards.
-
Solution: Keep the cuvette capped whenever possible. For kinetic studies or long measurements, use a stoppered or screw-cap cuvette. Minimize the time the cuvette sits in the sample holder before a measurement is taken.
-
-
Potential Cause C: Cuvette Mismatch.
-
Explanation: When performing a baseline correction with one cuvette (for the blank) and using a different cuvette for the sample, minor differences in the cuvettes' optical properties (path length, wall thickness) can cause a baseline offset or tilt.
-
Solution: For the most accurate results, use the same cuvette for both the blank measurement and the sample measurement. If using two cuvettes, ensure they are a high-quality, matched pair.
-
Section 3: Key Experimental Protocols
Protocol 1: Performing a Valid Baseline Correction
A proper baseline correction is non-negotiable for accurate spectroscopy. It electronically subtracts the absorbance of the solvent and cuvette, isolating the absorbance of the analyte.[8][9]
Methodology:
-
Instrument Warm-up: Ensure the spectrophotometer has been on for at least 30 minutes.
-
Cuvette Selection: Select a clean, unscratched quartz cuvette. For measurements below 340 nm, quartz is mandatory.
-
Blank Preparation: Fill the cuvette ~80% full with the exact same this compound solvent used to prepare your samples. Ensure no air bubbles are present in the light path.
-
Exterior Cleaning: Wipe the transparent outer surfaces of the cuvette with a lint-free tissue (e.g., Kimwipe) to remove fingerprints and dust.
-
Placement: Place the cuvette in the sample holder, ensuring consistent orientation.
-
Execute Baseline Function: Use the instrument's software to run the baseline or "zero" function across your entire spectral range of interest. The resulting spectrum should be a flat line at or very near zero absorbance.[8]
-
Proceed to Sample: Without changing instrument settings, remove the blank, and measure your sample(s). If using the same cuvette, rinse it thoroughly with the sample solution before taking the final measurement.
Protocol 2: Simple Purification of this compound for UV-Vis Spectroscopy
If you suspect your this compound is contaminated and spectroscopy-grade solvent is unavailable, this procedure can effectively remove common UV-absorbing impurities.
Principle: This protocol uses activated alumina, a highly porous form of aluminum oxide. Its polar surface has a strong affinity for polar contaminants and aromatic hydrocarbons, effectively stripping them from the non-polar this compound as it passes through.
Materials:
-
This compound (technical or reagent grade)
-
Activated alumina (basic or neutral, chromatography grade)
-
Glass chromatography column or a large glass funnel with a fritted disc
-
Glass wool
-
Clean, amber glass collection bottle
Methodology:
-
Column Preparation: If using a chromatography column, place a small plug of glass wool at the bottom. Fill the column approximately two-thirds full with activated alumina. If using a funnel, a plug of glass wool will suffice.
-
Pre-wetting: Gently pour a small amount of the this compound solvent onto the alumina to wet the packing material.
-
Filtration: Slowly and carefully pour the contaminated this compound through the column of activated alumina, collecting the filtrate in the clean amber bottle. Do not use vacuum or pressure; allow it to pass via gravity.
-
Verification: Test the purified solvent using the "Verify Solvent Purity" protocol described in Section 2. The removal of aromatic impurities should be immediately evident by the absence of peaks in the 230-300 nm region and a lower UV cutoff.
-
Storage: Store the purified solvent in a tightly sealed amber glass bottle to protect it from light and air.
Section 4: Visual Aids & Data
Data Presentation
Table 1: Comparison of Common Non-Polar Solvents for UV-Vis Spectroscopy
| Solvent | Chemical Formula | Boiling Point (°C) | Approx. UV Cutoff (nm) | Key Considerations |
| n-Hexane | C₆H₁₄ | 69 | ~195-210[1][6] | High volatility; good for many non-polar compounds. |
| n-Heptane | C₇H₁₆ | 98 | ~200[2][3] | Medium volatility; often used in HPLC. |
| Cyclohexane | C₆H₁₂ | 81 | ~200[2][3] | Good general-purpose non-polar solvent. |
| n-Nonane | C₉H₂₀ | 151 | ~210-215 | Low volatility; ideal for long-duration or high-temp experiments. |
| Isooctane | C₈H₁₈ | 99 | ~215 | Highly non-polar with excellent UV transparency. |
Experimental Workflow Visualization
The following diagram outlines a logical workflow for troubleshooting common sources of interference when using this compound in UV-Vis spectroscopy.
Caption: Troubleshooting workflow for this compound interference.
References
-
TutorChase. (n.d.). Why are baseline corrections necessary in spectroscopy? Retrieved January 7, 2026, from [Link]
-
Quora. (2022, March 17). What are some edible non-polar solvents I can use for UV-Vis spectroscopy (excluding ethanol)? Retrieved January 7, 2026, from [Link]
-
DeNovix. (2025, March 28). Baseline Correction | Technical Note 119. Retrieved January 7, 2026, from [Link]
-
Burdick & Jackson. (n.d.). UV Cutoff. Retrieved January 7, 2026, from [Link]
-
Chemistry Notes. (n.d.). Solvent effect in uv spectroscopy. Retrieved January 7, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? [Video]. YouTube. Retrieved January 7, 2026, from [Link]
-
JASCO Global. (2020, October 6). Principles of UV/vis spectroscopy (6) Baseline and blank. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2015, April 5). what is the best solvent for UV-Vis spectroscopy analysis? Retrieved January 7, 2026, from [Link]
-
Honeywell. (n.d.). UV Cutoff. Retrieved January 7, 2026, from [Link]
-
OriginLab. (2021, November 2). Baseline correction for XPS, XRD, FTIR, Raman and UV-Vis in origin [Video]. YouTube. Retrieved January 7, 2026, from [Link]
-
TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings? Retrieved January 7, 2026, from [Link]
-
Biotage. (2023, January 26). Why is my UV baseline changing during flash column chromatography? Retrieved January 7, 2026, from [Link]
-
LCGC. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they. Retrieved January 7, 2026, from [Link]
-
Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved January 7, 2026, from [Link]
-
UltravioletPhotography.com. (2023, November 17). UV Cutoff. Retrieved January 7, 2026, from [Link]
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- 9. Baseline Correction | Technical Note 119 [denovix.com]
Technical Support Center: Troubleshooting Nonane Insolubility in Aqueous Solutions
Welcome to the technical support center for handling nonane in aqueous environments. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent insolubility of this compound. Here, we move beyond simple statements of fact to explore the underlying chemical principles and provide robust, field-tested protocols to overcome these obstacles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding the behavior of this compound in water, establishing the foundational knowledge needed for effective troubleshooting.
Q1: I've mixed this compound with water, and it won't dissolve. Why does it form a separate layer?
Answer: The insolubility of this compound in water is a classic example of the chemical principle "like dissolves like".[1][2] This phenomenon is governed by the nature of intermolecular forces within each substance.
-
Water (H₂O) is a polar molecule. Its oxygen atom has a partial negative charge (δ-) and its hydrogen atoms have partial positive charges (δ+). This polarity allows water molecules to form strong hydrogen bonds with each other. For a substance to dissolve in water, it must be able to break these strong hydrogen bonds and form new, energetically favorable interactions with the water molecules.[3][4][5]
-
This compound (C₉H₂₀) is a non-polar alkane.[6] It consists of carbon and hydrogen atoms with very similar electronegativity, resulting in an even distribution of electron density. The only intermolecular forces between this compound molecules are relatively weak van der Waals forces (specifically, London dispersion forces).[3][7]
When you try to mix this compound and water, the strong attraction between water molecules (hydrogen bonding) effectively excludes the non-polar this compound molecules.[5] The energy released by forming weak van der Waals forces between this compound and water is insufficient to overcome the energy required to break the strong hydrogen bonds between water molecules.[3] Consequently, the substances minimize their contact area, resulting in the formation of two distinct, immiscible layers.
Q2: What are the key physical and chemical properties of this compound I should be aware of?
Answer: Understanding the fundamental properties of this compound is critical for designing experiments and troubleshooting. This compound is a straight-chain alkane primarily derived from petroleum.[8] It is a colorless liquid with a characteristic gasoline-like odor.[9][10]
Here is a summary of its key quantitative properties:
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₀ | [8][9] |
| Molar Mass | 128.26 g/mol | [3][9] |
| Density | ~0.718 g/cm³ at 20°C | [11] |
| Boiling Point | ~151 °C | [3][7] |
| Melting Point | ~-51 °C | [11] |
| Water Solubility | Extremely low (~0.22 mg/L at 25°C) | [11] |
| Nature | Non-polar, Hydrophobic | [3][6][12] |
Chemically, this compound is relatively inert but will undergo combustion and free-radical reactions under specific conditions.[3][8][11] Its most important property for this guide is its hydrophobic ("water-fearing") nature, which dictates its insolubility in aqueous solutions.[3][6][12]
Q3: Can you illustrate the "like dissolves like" principle for this compound and water?
Answer: Certainly. The "like dissolves like" rule is a guiding principle in chemistry that predicts solubility based on the polarity of the solute and solvent.[1][2][13] The diagram below illustrates why this principle leads to the immiscibility of this compound and water.
Caption: Logical flow of the "like dissolves like" principle.
Part 2: Troubleshooting Guides - Practical Solutions
This section provides direct answers and solutions to specific problems you might encounter during your experiments.
Q4: I have two separate layers of this compound and water. How can I create a single, stable formulation?
Answer: You cannot truly "dissolve" this compound in water in the traditional sense to form a true solution. Instead, the goal is to create a stable dispersion . There are two primary methods to achieve this:
-
Emulsification using Surfactants: This involves creating an emulsion , which is a stable mixture of two immiscible liquids. Surfactants are molecules with a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.[1] When added to a this compound-water mixture and agitated, the surfactant molecules surround the tiny this compound droplets. The lipophilic tails orient inwards, into the this compound, while the hydrophilic heads face outwards, interacting with the water. This forms a stable structure called a micelle , preventing the this compound droplets from coalescing.[1][10] This creates an oil-in-water (O/W) emulsion.[10]
-
Using a Co-solvent: A co-solvent is a third liquid that is miscible with both water and this compound (or at least alters the overall polarity of the solvent to be more favorable).[14] By adding a co-solvent like ethanol or isopropanol to the water, you effectively reduce the polarity of the aqueous phase.[14][15] This lowers the energy barrier for mixing, allowing the this compound to become more soluble in the water-cosolvent mixture.[14] The solubility of a hydrophobic compound generally increases exponentially with the volume fraction of the co-solvent.[14]
Q5: My this compound-in-water emulsion is unstable and separates over time. What factors can I adjust to improve its stability?
Answer: Emulsion stability is a dynamic process influenced by several factors. If you are observing phase separation (creaming or coalescence), consider the following:
-
Surfactant Concentration: The concentration of your surfactant is critical. You must have enough surfactant to adequately coat the surface of all the this compound droplets. Below a certain point, known as the Critical Micelle Concentration (CMC), surfactants exist as individual molecules and are less effective.[13] Increasing the concentration can improve stability, but excessive amounts can sometimes have diminishing returns.
-
Energy Input (Shear Force): The stability of an emulsion is highly dependent on the initial droplet size.[16] Smaller droplets have a lower tendency to coalesce. To achieve this, you need to apply sufficient shear energy during preparation. Standard magnetic stirring is often insufficient. High-shear mixers (e.g., homogenizers, sonicators) are necessary to break down the this compound into very fine droplets (ideally 0.5-5 microns).[16][17]
-
Choice of Surfactant (HLB Value): Not all surfactants are created equal. The Hydrophilic-Lipophilic Balance (HLB) is a scale from 0 to 20 that helps predict a surfactant's properties.[18] For creating an oil-in-water (O/W) emulsion with a non-polar oil like this compound, you should select a surfactant or a blend of surfactants with a higher HLB value, typically in the 8-16 range .[18]
-
Viscosity of the Continuous Phase: Increasing the viscosity of the water phase can slow down the movement of this compound droplets, hindering their ability to collide and coalesce. This can be achieved by adding a thickening agent or polymer.
Q6: I'm using ethanol as a co-solvent, but my solution is still cloudy or separates. What should I do?
Answer: Cloudiness (turbidity) indicates that the this compound is not fully solubilized and is forming microscopic droplets, essentially a microemulsion. If you are still seeing separation, the solvent mixture is not yet suitable for the amount of this compound you are adding.
-
Increase the Co-solvent Fraction: The most direct solution is to increase the volume percentage of ethanol in your aqueous solution.[14] For highly non-polar compounds like this compound, a significant fraction of co-solvent (e.g., >20-30% ethanol) may be required to achieve complete clarity, depending on the this compound concentration.
-
Consider a Different Co-solvent: While ethanol is common, other co-solvents might be more effective. Propanol, for instance, is slightly less polar than ethanol and may provide better solubilization for the same volume fraction.[14]
-
Temperature: Gently warming the solution can sometimes increase solubility, though this effect is often modest for alkanes in aqueous co-solvent systems.[19] Be mindful of the volatility of your components.
-
Check Your Ratios: You may be trying to dissolve too much this compound for the given solvent composition. Try reducing the concentration of this compound or re-calculating the required co-solvent fraction for your target concentration.
Part 3: Experimental Protocols & Workflows
Here are detailed, step-by-step methodologies for the key techniques discussed.
Q7: What is a reliable, step-by-step protocol for preparing a stable this compound-in-water (O/W) emulsion?
Answer: This protocol uses Tween 20, a common non-ionic surfactant with an HLB value suitable for O/W emulsions, and mechanical homogenization to ensure small droplet size.
Experimental Protocol: this compound-in-Water Emulsion Preparation
-
Preparation of Phases:
-
Aqueous Phase: Measure 94 mL of deionized water into a beaker. Add 1 g of Tween 20 (a non-ionic surfactant). Stir with a magnetic stirrer until the Tween 20 is fully dissolved.
-
Oil Phase: In a separate container, measure 5 mL of this compound.
-
-
Pre-emulsification:
-
While stirring the aqueous phase at a moderate speed, slowly add the 5 mL of this compound. You will observe the formation of large, milky droplets. This is a coarse, unstable emulsion.
-
-
Homogenization:
-
Transfer the coarse emulsion to the vessel of a high-shear homogenizer.
-
Begin homogenization at a high speed (e.g., 8,000-10,000 rpm) for a duration of 5-10 minutes.[20][21] The energy input is critical for reducing the oil droplet size.[16]
-
Self-Validating Check: The mixture should transform from a coarse, milky liquid to a more uniform, opaque white emulsion. A stable emulsion will not show visible signs of oil separation on the surface after sitting undisturbed for several hours.
-
-
Stability Assessment (Optional but Recommended):
-
Transfer a sample of the emulsion into a clear vial or test tube.
-
Observe at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs) for any signs of creaming (an opaque layer at the top) or coalescence (the formation of a clear oil layer).
-
The diagram below outlines this experimental workflow.
Caption: Workflow for preparing a this compound-in-water emulsion.
Q8: How do I use a co-solvent to solubilize this compound in an aqueous solution?
Answer: This protocol uses ethanol as a co-solvent to create a single-phase solution.
Experimental Protocol: Solubilization of this compound with a Co-solvent
-
Prepare the Co-solvent Mixture:
-
To create a 30% (v/v) ethanol-water solution, measure 70 mL of deionized water and add it to a volumetric flask or graduated cylinder.
-
Add 30 mL of pure ethanol to the water and mix thoroughly. Note: The final volume may be slightly less than 100 mL due to molecular interactions, but the volume-by-volume percentage is the standard convention.
-
-
Solubilization of this compound:
-
Transfer the 30% ethanol mixture to a beaker with a magnetic stir bar.
-
Begin stirring at a moderate speed.
-
Slowly add a pre-measured, small amount of this compound (e.g., start with 0.1 mL) to the vortex of the stirring solution.
-
Continue stirring until the this compound is fully dissolved and the solution becomes clear.
-
-
Titration and Observation:
-
If the solution remains clear, you can continue to add small, incremental amounts of this compound until the solution becomes persistently cloudy (saturated). This helps determine the solubility limit in your specific co-solvent mixture.
-
Self-Validating Check: A successfully solubilized system will be a single, clear liquid phase with no visible droplets or surface layer, even after stirring is stopped. If turbidity or phase separation occurs, the solubility limit has been exceeded for that co-solvent ratio.[14]
-
Part 4: Visualizing the Mechanism of Action
Understanding how these solutions work at a molecular level is key to mastering them.
How a Surfactant Enables Emulsification
The diagram below illustrates the molecular arrangement of surfactant molecules forming a micelle around a this compound droplet in water, thereby creating a stable emulsion.
Caption: Surfactant micelle encapsulating a this compound droplet.
References
- How does surfactant aid the displacement of oil by water in nanoscale cracks?Journal of Colloid and Interface Science.
-
The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
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Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Fiveable. [Link]
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Surfactants and its mechanism of action. YouTube. [Link]
-
Hydrophile–lipophile balance (HLB) of n-alkane phosphonic acids and theirs salts. CONICET Digital. [Link]
-
This compound - Grokipedia. Grokipedia. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Study on Mechanism of Surfactant Adsorption at Oil–Water Interface and Wettability Alteration on Oil-Wet Rock Surface. MDPI. [Link]
-
Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Like Dissolves Like - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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This compound | C9H20 | CID 8141 - PubChem. PubChem. [Link]
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Tween 20 Stabilized Conventional Heavy Crude Oil-In-Water Emulsions Formed by Mechanical Homogenization. Frontiers. [Link]
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1.2.8: Properties of Alkanes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Hydrophile-lipophile balance - Wikipedia. Wikipedia. [Link]
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Solubility of Alkanes - Unacademy. Unacademy. [Link]
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Are Alkanes Soluble In Water - reclaim.cdh.ucla.edu. reclaim.cdh.ucla.edu. [Link]
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2.5 Solubility of Alkanes. Vancouver Island University. [Link]
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Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC - PubMed Central. PubMed Central. [Link]
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This compound | Solubility of Things. solubilityofthings.com. [Link]
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This compound - Wikipedia. Wikipedia. [Link]
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This compound - Energy Education. Energy Education. [Link]
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Showing Compound this compound (FDB000757) - FooDB. FooDB. [Link]
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(PDF) Tween 20 Stabilized Conventional Heavy Crude Oil-In-Water Emulsions Formed by Mechanical Homogenization. ResearchGate. [Link]
-
(PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]
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Why can't alkanes dissolve in water, but is soluble in an organic solvent? - Quora. Quora. [Link]
-
How to Make a Stable Emulsion – Oil and Water Emulsions - YouTube. YouTube. [Link]
-
How to Make a Stable Emulsion? - Nanoemulsion - Nanoformulation - YouTube. YouTube. [Link]
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Technical Support Center: Optimizing Reaction Conditions with Nonane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for utilizing nonane as a solvent in your chemical syntheses. This compound, a straight-chain alkane (C₉H₂₀), is a valuable tool in the chemist's arsenal, primarily chosen for its high boiling point and non-polar, aprotic nature.[1][2] Its inertness makes it suitable for reactions involving sensitive reagents that would be incompatible with more reactive solvents. However, its unique properties can also present challenges.
This guide is structured to provide direct, actionable solutions to common issues encountered during experimental work. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound.
Question 1: My starting materials are not dissolving, or are only partially soluble in this compound. How can I improve solubility?
-
Core of the Issue: this compound is a non-polar, hydrophobic solvent.[1][3][4] According to the principle of "like dissolves like," it is an excellent solvent for other non-polar compounds like hydrocarbons, fats, and oils, but struggles to dissolve polar or ionic substances.[2][5]
-
Causality & Solutions:
-
Insufficient Thermal Energy: For many compounds, solubility increases with temperature.[1]
-
Protocol: Gradually heat the mixture with vigorous stirring. Monitor the mixture closely to see if the material dissolves as it approaches the target reaction temperature. Be aware that this effect is minimal for highly polar solutes in water.[1]
-
-
Fundamental Polarity Mismatch: If heating is ineffective, the polarity difference between your solute and this compound is too great. In this scenario, a phase-transfer catalyst (PTC) is often the most effective solution.
-
Mechanism: A PTC is a catalyst that facilitates the migration of a reactant from one phase into another where the reaction occurs.[6] For example, a quaternary ammonium salt can transport an aqueous anion into the this compound (organic) phase to react with an organic substrate.[7] The catalyst functions like a detergent, solubilizing the ionic reactant in the non-polar medium.[6]
-
Protocol:
-
Select an appropriate PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether).
-
Add the PTC to the biphasic mixture. The catalyst is soluble in both phases and will shuttle the ionic reactant into the this compound phase.
-
Proceed with the reaction, noting that PTC can significantly accelerate reaction rates under mild conditions.[8]
-
-
-
Question 2: My reaction is sluggish or incomplete, even at high temperatures. What factors could be limiting the reaction rate?
-
Core of the Issue: Slow reaction kinetics in this compound can stem from poor mass transfer in a heterogeneous mixture or because the high temperature is not being utilized effectively.
-
Causality & Solutions:
-
Poor Interfacial Contact: In a two-phase system (e.g., an aqueous reagent and this compound), the reaction can only occur at the interface between the two liquids. If this interfacial area is small, the reaction will be slow.
-
Solution: Increase the agitation or stirring rate. At low stirring speeds, the interfacial area is directly related to the agitation energy.[9] Using a mechanical stirrer over a magnetic stir bar can provide more vigorous mixing and create a finer emulsion, dramatically increasing the interfacial area and accelerating the reaction.
-
-
Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific substrate/solvent combination or may be deactivated under the reaction conditions.
-
Solution: Screen a panel of catalysts to identify one with better performance. If using a PTC, consider that the catalyst's structure (e.g., bulkiness of quaternary cations) can affect transfer rates.[9]
-
-
Solvent Not Optimized: While this compound allows for high temperatures, the reaction itself may proceed more efficiently in a solvent that better solubilizes all components, even if at a lower temperature.
-
Solution: Consider a "solvent tuning" approach by adding a co-solvent like toluene or THF to improve the solubility of a key reactant or catalyst.[10] This can sometimes create a homogeneous solution at a lower temperature than would be required in pure this compound.
-
-
Question 3: I'm having difficulty removing the this compound solvent and isolating my product after the reaction is complete. What is the best approach?
-
Core of the Issue: this compound has a high boiling point (approx. 151 °C), which makes its removal by standard rotary evaporation difficult and energy-intensive.[2]
-
Causality & Solutions:
-
High Boiling Point: Standard lab vacuum pumps may not be sufficient to efficiently remove this compound at a bath temperature that doesn't risk product decomposition.
-
Solution 1: Liquid-Liquid Extraction: This is often the most practical method. Transfer the reaction mixture to a separatory funnel and add an immiscible, more volatile solvent in which your product is also soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[11][12] The product will partition into the more volatile solvent. Wash this new organic layer with water or brine to remove any water-soluble impurities. The volatile solvent can then be easily removed via rotary evaporation to yield the crude product.[12]
-
Solution 2: Crystallization/Precipitation: If your product is a solid, you may be able to induce crystallization or precipitation directly from the this compound solution. Cool the reaction mixture slowly. If necessary, add a small amount of an "anti-solvent" (a solvent in which your product is insoluble but is miscible with this compound) to decrease the product's solubility and force it out of solution.
-
Solution 3: Chromatography: Directly load the this compound solution onto a silica or alumina column for purification. You will need to use a strong, non-polar eluent (e.g., hexane or heptane) in the initial steps to wash all the this compound off the column before eluting your product with a more polar solvent system.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary advantages of using this compound as a solvent? A: The main advantages are its high boiling point (151 °C), allowing for reactions to be run at elevated temperatures, and its chemical inertness.[2] As an alkane, it is relatively unreactive, making it a good choice for reactions involving strong reagents, organometallics, or sensitive catalysts.[2]
Q: How does this compound compare to other high-boiling solvents like toluene or xylene? A: While all three are high-boiling organic solvents, the key difference is polarity and reactivity. Toluene and xylene are aromatic hydrocarbons and are more polar than this compound.[13][14] They can participate in certain reactions (e.g., electrophilic aromatic substitution) and have a stronger solvency for a wider range of compounds.[15][16] this compound is strictly a non-polar, aliphatic hydrocarbon, making it less reactive and more specialized for systems requiring extreme non-polarity.[2]
| Property | n-Nonane | Toluene | o-Xylene |
| Boiling Point (°C) | 151 | 110.6 | 144.4 |
| Polarity Index | ~0.1 | 2.4 | 2.5 |
| Solvent Type | Non-polar, Aliphatic | Aromatic | Aromatic |
| Key Feature | High temp, inert, non-polar | Good solvency, aromatic | Higher boiling aromatic |
| Data sourced from multiple references.[2][13][14] |
Q: What are the critical safety precautions for handling this compound? A: this compound is a flammable liquid and vapor.[17] All handling should be done in a well-ventilated fume hood, away from sources of ignition like sparks or open flames.[17][18][19] Use non-sparking tools and ensure that metal containers are properly grounded to prevent static discharge.[18][20] Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat.[19][21] In case of skin contact, wash the area immediately with soap and water.[18]
Visualizing Workflows
Troubleshooting Workflow for this compound Reactions
This diagram outlines a logical decision-making process when encountering common issues in this compound-based reactions.
Caption: A decision tree for troubleshooting common experimental problems.
Solvent Selection Logic: When to Choose this compound
This chart illustrates the thought process for selecting this compound based on key reaction requirements.
Caption: A flowchart guiding the selection of this compound as a reaction solvent.
References
-
Phase Transfer Catalysis. Alfa Chemistry.
-
This compound - HAZARD SUMMARY. New Jersey Department of Health.
-
Phase Transfer Catalysts. TCI AMERICA.
-
Safety Data Sheet: n-Nonane. Carl ROTH.
-
This compound | Solubility of Things. Solubility of Things.
-
Phase-Transfer Catalysis. ResearchGate.
-
N-NONANE. CAMEO Chemicals - NOAA.
-
n-NONANE CAS NO 111-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
This compound MSDS. Cosmo Bio USA.
-
Phase-transfer catalyst. Wikipedia.
-
This compound | C9H20 | CID 8141. PubChem - NIH.
-
Phase-Transfer Catalysis (PTC). Macmillan Group.
-
Understanding the Chemical Properties of N-Nonane for Informed Use. NINGBO INNO PHARMCHEM CO.,LTD.
-
How best to extract reaction products from high boiling solvents. Biotage.
-
This compound has a density of 0.79 g/mL and boils at 151 °C. c. Is this compound soluble in water? Pearson+.
-
This compound has the greatest solubility in which solvent? brainly.com.
-
This compound has a density of 0.79 g/mL, the melting point is -53... Pearson+.
-
Optimizing reaction conditions when using 1,1,1,2,2,3,3,4,4-Nonafluorothis compound as a reaction medium. Benchchem.
-
How do organic chemists remove solvents with high boiling points from solution? Quora.
-
Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a. ResearchGate.
-
Properties of Common Organic Solvents. University of Minnesota.
-
Optimization of the reaction conditions by using different solvents. ResearchGate.
-
Polarity of Solvents. MilliporeSigma.
-
Techniques for extraction and isolation of natural products: a comprehensive review. PMC.
-
The difference and use of toluene and xylene. Skychemwin.
-
High boiling point solvents. ResearchGate.
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.
-
Isobaric vapor–liquid equilibrium for the binary mixtures of this compound with cyclohexane, toluene, m-xylene, or p-xylene at 101.3 kPa. ResearchGate.
-
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI.
-
Natural product isolation – how to get from biological material to pure compounds. Royal Society of Chemistry.
-
How to Choose Between Aromatic Solvents: Comparing Solvesso 100, Xylene, and Toluene. Noah Chemicals.
-
Solvent Physical Properties. University of Michigan.
-
Toluene vs Xylene: Differences, Uses, and How Elchemy Helps You Choose the Right Solvent. Elchemy.
-
Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences.
-
Solvents in organic synthesis: Replacement and multi-step reaction systems. ResearchGate.
-
The Difference Between Toluene And Xylene. Starry Chemical.
-
Chemistry in water: Avoiding organic solvents for sustainable organic synthesis. Hovione.
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central.
-
non-conventional solvents: organic synthesis, natural products isolation, drug design, industry and the environment. ResearchGate.
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- 21. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Purity Analysis of n-Nonane for Sensitive Applications
Welcome to the technical support center for n-nonane. This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity n-nonane for sensitive applications. Here, we address common challenges and frequently asked questions related to purity verification, impurity identification, and analytical troubleshooting. Our goal is to provide not just solutions, but a deeper understanding of the principles behind them, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is n-nonane, and why is its purity critical in sensitive applications?
n-Nonane (C₉H₂₀) is a linear alkane, a clear, colorless liquid with a characteristic gasoline-like odor[1][2]. In sensitive fields like pharmaceuticals and advanced materials research, it is used as a non-polar solvent, a component in chromatographic mobile phases, an internal standard for quantitative analysis, and in organic synthesis[3][4][5].
The purity of n-nonane is paramount because impurities can directly interfere with experimental outcomes:
-
Altered Reaction Kinetics: Reactive impurities can initiate side reactions or poison catalysts.
-
Analytical Interference: Impurities can co-elute with analytes in chromatography, leading to inaccurate quantification[6].
-
Product Contamination: In pharmaceutical manufacturing, impurities can compromise the safety and efficacy of the final drug product.
-
Inconsistent Results: Lot-to-lot variability in impurity profiles can lead to a lack of experimental reproducibility.
Therefore, verifying the purity of each batch of n-nonane is a critical step in maintaining data integrity and ensuring product quality.
Q2: What are the common grades of n-nonane and their typical purity levels?
n-Nonane is available in several grades, each with a different level of purity and intended application. It is crucial to select a grade that meets the requirements of your experiment.
| Grade | Typical Purity (Assay) | Key Characteristics & Applications |
| Technical Grade | 95-99% | Contains a higher percentage of isomers and other hydrocarbons. Suitable for general use as a solvent where high purity is not required[7]. |
| Anhydrous Grade | ≥99% | Characterized by extremely low water content (e.g., <0.005%). Essential for moisture-sensitive reactions like Grignard or organometallic synthesis. |
| HPLC Grade | ≥99% | Specifically purified and tested to have low UV absorbance and minimal particulate matter, ensuring it does not interfere with HPLC analysis[3]. |
| Analytical Standard | ≥99.8% | The highest purity available, certified for use as a reference material in quantitative analytical techniques like Gas Chromatography (GC). |
Q3: What are the most common impurities found in n-nonane?
Impurities in n-nonane typically originate from its manufacturing process (fractional distillation of petroleum) or degradation and contamination during storage[2]. Common impurities include:
-
Structural Isomers: Branched-chain C9 alkanes (e.g., 2-methyloctane, 3-methyloctane).
-
Adjacent Homologs: Other straight-chain alkanes like n-octane and n-decane.
-
Cyclic Alkanes: Traces of cycloalkanes that have similar boiling points.
-
Water: Absorbed from the atmosphere. Even in small amounts, water can be highly detrimental to moisture-sensitive applications.
-
Peroxides: Can form upon prolonged exposure to air and light, potentially creating reactive hazards.
-
Leachables: Contaminants from improper storage containers. It is recommended to store n-nonane in glass containers[4].
Q4: What are the primary analytical techniques for assessing n-nonane purity?
A combination of techniques is often used to provide a comprehensive purity profile:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the gold standard for determining the purity of volatile organic compounds like n-nonane[1]. It separates n-nonane from other volatile impurities, and the peak area percentage is used to calculate purity[8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-FID is excellent for quantification, GC-MS is superior for identifying unknown impurities. The mass spectrum of each impurity peak can be compared against a spectral library (like NIST) for positive identification[9][10].
-
Karl Fischer Titration: This is the most accurate and selective method for quantifying trace amounts of water in solvents[11]. It is essential for qualifying n-nonane for anhydrous applications. Both coulometric (for very low water content, <0.1%) and volumetric methods are used[12].
-
Infrared (IR) Spectroscopy: A rapid method to confirm the identity of the material. The IR spectrum of an alkane is simple, showing characteristic C-H stretching absorptions just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹[13][14]. It can quickly flag the presence of functional group impurities (e.g., carbonyls from oxidation or -OH from water/alcohols).
Workflow for Purity Verification
The following diagram illustrates a standard workflow for verifying the purity of a new batch of n-nonane for a sensitive application.
Caption: Standard workflow for n-nonane purity verification.
Troubleshooting Guide
Gas Chromatography (GC) Analysis
This is a common issue that can stem from several sources. The discrepancy may not be with the solvent itself but with the analytical system or procedure.
Possible Causes & Solutions:
-
System Contamination: The most frequent cause is contamination within the GC system itself.
-
Inlet Contamination: The inlet liner and septum are common sources of ghost peaks and baseline noise which can be misidentified as impurities.[15] Solution: Replace the septum and inlet liner. Use a high-quality, low-bleed septum appropriate for your inlet temperature[16].
-
Carrier Gas Impurity: Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) can degrade the column's stationary phase, causing bleed that appears as a rising baseline or broad peaks[15]. Solution: Ensure high-purity carrier gas (>99.999%) is used and that an indicating oxygen/moisture trap is installed and functional.
-
-
Column Bleed: The stationary phase of the GC column naturally degrades over time, especially at high temperatures. This "bleed" manifests as a rising baseline during a temperature program and can interfere with the integration of late-eluting peaks.
-
Solution: Condition the column according to the manufacturer's instructions. If bleed remains high, the column may be damaged or have reached the end of its life and needs to be replaced[15]. Trimming 10-20 cm from the front of the column can sometimes resolve issues caused by non-volatile residue buildup[17].
-
-
Incorrect Integration Parameters: The data system's integration parameters might be set too sensitively, causing it to integrate baseline noise as small peaks.
-
Solution: Review the integration parameters. Adjust the peak width and threshold settings to ensure only true chromatographic peaks are integrated. Manually inspect the baseline integration for all reported peaks.
-
Ghost peaks are peaks that appear in a blank run (an injection of pure solvent or no injection at all)[18]. They are indicative of contamination.
Sources & Solutions:
-
Carryover from Previous Injection: Highly concentrated or less volatile components from a previous sample can be retained in the syringe or inlet and elute in subsequent runs.
-
Solution: Implement a thorough syringe and needle wash protocol using a strong solvent. Run a solvent blank after highly concentrated samples to clean the inlet and column[16].
-
-
Septum Bleed: Degradation of the inlet septum can release siloxanes, which appear as a series of evenly spaced peaks.
-
Solution: Replace the septum. Use a high-quality, conditioned septum and avoid overtightening the septum nut[16].
-
-
Contaminated Gas Lines or Traps: If traps become saturated, they can release a large amount of contaminants.
-
Solution: Perform a "condensation test" by leaving the GC at a low temperature for several hours and then running a blank. If the first blank has many more peaks than a subsequent blank, the carrier gas or gas lines are contaminated[16]. Replace gas traps and, if necessary, clean the gas lines.
-
Poor peak shape compromises resolution and reduces accuracy.
-
Peak Tailing (asymmetrical peak with a trailing edge) often indicates active sites in the system or a flow path problem [18].
-
Cause (Activity): Exposed silanols in the inlet liner or at the head of the column can interact with any slightly polar impurities.
-
Solution: Use a deactivated inlet liner. If the column is old, trim the first 10-20 cm to remove active sites or replace the column[17].
-
Cause (Flow Path): A poor column cut or incorrect installation depth can create dead volume, disrupting the sample band.
-
Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the inlet and detector as per the instrument manual[17].
-
-
Peak Fronting (asymmetrical peak with a leading edge) typically indicates column overload or a solvent mismatch [18].
-
Cause (Overload): Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or use a higher split ratio. You can also switch to a column with a thicker film or larger internal diameter[19].
-
Cause (Solvent Mismatch): If the sample is dissolved in a solvent that is much stronger or weaker than the stationary phase, it can affect how the sample band focuses at the head of the column. This is less common for n-nonane analysis where the sample is often injected neat.
-
Caption: Decision tree for troubleshooting GC peak shape issues.
Water Content Analysis
Accurate Karl Fischer (KF) titration requires meticulous attention to eliminating ambient moisture. High results are often due to procedural or environmental factors rather than the sample itself.
Possible Causes & Solutions:
-
Ambient Moisture Contamination: The KF apparatus is highly sensitive to atmospheric humidity.
-
Solution: Ensure all titration cell joints are sealed properly and that desiccant tubes are filled with fresh, active desiccant. Perform the analysis in a low-humidity environment if possible. Keep the sample vial sealed until the moment of injection.
-
-
Solvent Blank ("Drift") Issues: The instrument continuously titrates background moisture entering the cell, a value known as the drift. An unstable or high drift will lead to inaccurate results.
-
Solution: Allow the instrument to stabilize until a low, constant drift is achieved before starting the analysis. If the drift is high, the reagents may be exhausted or the cell may need to be cleaned and refilled with fresh solvent[20].
-
-
Improper Sample Handling: n-Nonane is hydrophobic but can still absorb moisture from the air if handled improperly.
-
Solution: Use a dry glass syringe to draw the sample. Never leave a container of anhydrous n-nonane open to the atmosphere. Blanket the headspace of the storage bottle with a dry, inert gas like nitrogen or argon after opening.
-
Experimental Protocols
Protocol 1: Organic Purity of n-Nonane by GC-FID
This protocol is designed for the quantification of n-nonane purity and the detection of volatile organic impurities.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
Column: A non-polar column is ideal for separating alkanes. A good choice is a DB-1 or HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Split Ratio: 100:1 (adjust if necessary to avoid overload)
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Detector Temperature: 300 °C
-
Detector Gases: Follow instrument recommendations for H₂, air, and makeup gas flows.
-
-
-
Sample Preparation:
-
No sample preparation is required. The n-nonane sample is injected neat.
-
-
Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Using a 10 µL GC syringe, rinse the syringe several times with the n-nonane sample.
-
Inject 0.2 µL of the n-nonane sample into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of n-nonane using the area percent method:
-
Purity (%) = (Area of n-nonane peak / Total area of all peaks) x 100
-
-
Report any impurity with an area percent > 0.05%. For identification of these impurities, proceed to GC-MS analysis.
-
Protocol 2: Water Content Determination by Coulometric Karl Fischer Titration
This protocol is suitable for samples with expected water content between 10 ppm and 1%.
-
Instrumentation and Reagents:
-
Titrator: Automated coulometric Karl Fischer titrator.
-
Reagents: Use a diaphragm or diaphragm-less coulometric KF reagent system (anolyte and catholyte) suitable for non-polar samples like alkanes.
-
-
Procedure:
-
Set up the KF titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Fill the cell with fresh anolyte and catholyte.
-
Allow the instrument to precondition the solvent until a low and stable background drift is reached (typically <10 µ g/min ).
-
Using a dry, gas-tight glass syringe (e.g., 1 mL), accurately draw approximately 0.5 mL of the n-nonane sample.
-
Determine the exact weight of the sample injected by weighing the syringe before and after injection (tared balance).
-
Inject the sample into the titration cell, ensuring the needle tip is submerged in the reagent.
-
Start the titration. The instrument will automatically titrate the water present and display the result.
-
-
Data Analysis:
-
The instrument typically calculates the water content automatically in ppm (µg/g) or percent.
-
The calculation is:
-
Water (ppm) = (Total µg of water titrated / Sample weight in g)
-
-
Perform the measurement in triplicate to ensure reproducibility.
-
References
-
National Center for Biotechnology Information. (n.d.). Nonane. PubChem Compound Summary for CID 8141. Retrieved from [Link]
-
Wikipedia. (2023). Karl Fischer titration. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
IndiaMART. (n.d.). N-Nonane Analytical Standard High Purity (99.8%). Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. Retrieved from [Link]
-
Eqipped. (n.d.). n-Nonane for Synthesis. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (2016). n-Nonane Fact Sheet. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2024). Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. Retrieved from [Link]
-
Organic Chemistry Tutorial. (2025). IR Spectroscopy of Alkanes Explained in 4 Minutes. YouTube. Retrieved from [Link]
-
Environics, Inc. (2023). What Role Does Gas Chromatography Play in Analytical Chemistry?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of n-nonane. Retrieved from [Link]
-
LCGC International. (2014). Troubleshooting Real GC Problems. Retrieved from [Link]
-
Agilent. (n.d.). Practical Steps in GC Troubleshooting. Retrieved from [Link]
- Watanabe, T., et al. (2006). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography.
-
ResearchGate. (2025). Identification of chemical substances by testing and screening of hypotheses. II. Determination of impurities in n-hexane and naphthalene. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Texas Recycles TVs Program. (2016). This compound, All Isomers Fact Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Aluminum Chemist. (2021). Lec15 - IR Spectra of Alkanes and Alkenes. YouTube. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB000757). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Mass Spectrometry of Alkanes. YouTube. Retrieved from [Link]
Sources
- 1. This compound | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tceq.texas.gov [tceq.texas.gov]
- 3. APC Pure | Product | n-Nonane HPLC [apcpure.com]
- 4. eqipped.com [eqipped.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound, 111-84-2 [thegoodscentscompany.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Nonane Residue Removal from Laboratory Glassware
Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies for the effective removal of nonane residue from laboratory glassware. Designed for researchers, scientists, and drug development professionals, this document offers in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experimental work by preventing cross-contamination.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove this compound residue with just soap and water?
A1: this compound is a nonpolar aliphatic hydrocarbon.[1][2][3] The core principle of solubility is "like dissolves like."[4] Water is a polar solvent, and conventional laboratory detergents, while effective for many substances, may not be sufficient to completely solubilize and remove a nonpolar, oily substance like this compound. This can lead to a persistent, invisible film on the glassware surface that can interfere with subsequent experiments.
Q2: What are the primary safety concerns when working with this compound and the recommended cleaning solvents?
A2: this compound is a flammable liquid and its vapors can form an ignitable mixture with air.[1][2][3] It is also a skin and respiratory irritant.[1][2] The recommended cleaning solvents, such as acetone and hexane, are also flammable and should be handled with care. Always work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene are suitable), and a lab coat.[5][6] Ensure all ignition sources are absent from the work area.
Q3: Can I use an automated glassware washer for this compound-contaminated glassware?
A3: While automated washers are excellent for general cleaning, they may not be sufficient for complete removal of stubborn, nonpolar residues like this compound unless a specific, validated cleaning cycle with appropriate solvents and detergents is used. For critical applications, a manual cleaning protocol as outlined in this guide is recommended to ensure the highest level of cleanliness.
Q4: How can I be certain that all the this compound residue has been removed?
A4: Visual inspection alone is not sufficient to confirm the absence of this compound residue. A cleaning validation process is necessary.[7][8] This involves sampling the glassware surface, typically through a rinse with a suitable solvent, and then analyzing the rinseate for trace amounts of this compound using a sensitive analytical technique such as Gas Chromatography (GC).[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oily or water-beading film remains after washing. | Incomplete removal of this compound due to its nonpolar nature. | Implement a two-step cleaning process: an initial rinse with a nonpolar solvent (e.g., hexane) to dissolve the this compound, followed by a wash with a laboratory-grade detergent to remove the solvent and any remaining residue.[9][10] |
| Persistent odor of this compound after cleaning. | Residual this compound trapped in joints or stopcocks. | Disassemble all components of the glassware. Ensure the cleaning solvents and detergents fully contact all surfaces. A final rinse with a volatile solvent like acetone can help remove lingering traces and aid in drying.[11] |
| Inconsistent experimental results after using cleaned glassware. | Trace amounts of this compound or cleaning agent residue are interfering with the experiment. | Perform a full cleaning validation as described in the "Protocol for Cleaning Validation" section to ensure your cleaning procedure is effective and reproducible.[7][12] |
| Cloudy appearance of glassware after drying. | Residue from detergents or hard water. | Ensure a thorough final rinse with deionized (DI) water. For critical applications, a final rinse with a high-purity solvent followed by drying in a controlled environment is recommended. |
Detailed Experimental Protocols
Protocol 1: Standard Operating Procedure for Manual Cleaning of this compound-Contaminated Glassware
This protocol is designed for the routine cleaning of glassware contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Nonpolar solvent: Hexane or heptane (reagent grade).
-
Polar solvent: Acetone (reagent grade).
-
Laboratory-grade detergent (e.g., Alconox®, Liquinox®).
-
Deionized (DI) water.
-
Appropriate brushes for glassware.
-
Waste containers for halogenated and non-halogenated solvent waste.[4][13]
Procedure:
-
Pre-Rinse (in a fume hood):
-
Wearing appropriate PPE, perform an initial rinse of the glassware with a small amount of hexane to dissolve the bulk of the this compound residue.[9]
-
Swirl the solvent to ensure it contacts all contaminated surfaces.
-
Decant the hexane rinse into a designated non-halogenated solvent waste container.[4]
-
Repeat this pre-rinse step two to three times.
-
-
Detergent Wash:
-
Prepare a warm solution of laboratory-grade detergent according to the manufacturer's instructions.
-
Submerge the glassware in the detergent solution and scrub all surfaces thoroughly with appropriate brushes.
-
Pay special attention to ground glass joints and any areas where residue may accumulate.
-
-
Tap Water Rinse:
-
Rinse the glassware thoroughly under running tap water to remove all traces of detergent. A minimum of three to five rinses is recommended.
-
-
Deionized Water Rinse:
-
Perform a final rinse with DI water to remove any remaining ions from the tap water. Rinse the glassware at least three times with DI water.
-
-
Acetone Rinse (Optional, for rapid drying):
-
Drying:
-
Allow the glassware to air dry on a drying rack or place it in a drying oven at an appropriate temperature (typically below 100°C).
-
Protocol 2: Protocol for Cleaning Validation
This protocol provides a framework for validating the effectiveness of the cleaning procedure in removing this compound residue to an acceptable level.
Objective: To provide documented evidence that the cleaning procedure consistently removes this compound residue to a pre-determined, acceptable level.[7]
Materials:
-
Cleaned glassware to be validated.
-
High-purity solvent for rinse sampling (e.g., HPLC-grade hexane or isopropanol).
-
Vials for sample collection.
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
-
This compound standard for calibration.
Procedure:
-
Establish Acceptance Criteria:
-
Define the maximum allowable carryover of this compound residue. This limit should be based on the sensitivity of the subsequent applications for which the glassware will be used. A common approach is to set a limit of not more than 10 ppm of the analyte in the rinse solution.
-
-
Sampling Method (Rinse Sampling):
-
Take a piece of glassware that has been cleaned according to the "Standard Operating Procedure for Manual Cleaning of this compound-Contaminated Glassware."
-
Rinse the internal surface of the glassware with a known volume of high-purity solvent (e.g., 10 mL of HPLC-grade hexane). Ensure the solvent comes into contact with the entire surface area.[14]
-
Collect the rinse solution in a clean, labeled vial.[7]
-
-
Analytical Method:
-
Prepare a calibration curve using known concentrations of this compound in the same high-purity solvent used for rinsing.
-
Analyze the collected rinse sample using a validated GC-FID or GC-MS method to determine the concentration of this compound.[8]
-
-
Validation:
-
Perform the cleaning and validation procedure on at least three separate occasions to demonstrate the consistency and reproducibility of the cleaning process.[7]
-
If the concentration of this compound in the rinse samples is consistently below the pre-determined acceptance criteria, the cleaning procedure is considered validated.
-
-
Documentation:
-
Document all aspects of the cleaning validation, including the cleaning procedure, the sampling method, the analytical method, the acceptance criteria, and the results of the three validation runs.[12]
-
Waste Disposal
Proper disposal of this compound and contaminated cleaning solvents is crucial for laboratory safety and environmental compliance.
-
This compound and Non-Halogenated Solvents (Hexane, Acetone): Collect in a clearly labeled, dedicated non-halogenated solvent waste container.[4][13] Keep the container closed when not in use.
-
Detergent Solutions: In most cases, dilute aqueous detergent solutions can be disposed of down the drain with copious amounts of water. However, consult your institution's specific guidelines for aqueous waste disposal.
-
Contaminated Materials: Any materials such as gloves, paper towels, or weighing boats that are grossly contaminated with this compound should be disposed of as solid hazardous waste.
Always follow your institution's and local regulations for hazardous waste disposal.[15][16]
Visualizations
Logical Workflow for Cleaning this compound-Contaminated Glassware
Caption: Workflow for manual cleaning of this compound-contaminated glassware.
Decision Tree for Cleaning Validation
Caption: Decision-making process for the cleaning validation of glassware.
References
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [medbox.iiab.me]
- 3. restoredcdc.org [restoredcdc.org]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. nj.gov [nj.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. How To [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. jsapharmaguideline.com [jsapharmaguideline.com]
- 13. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 14. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecolink.com [ecolink.com]
- 16. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
Technical Support Center: Stabilizing Nonane for Long-Term Laboratory Storage
Welcome to the Technical Support Center for the handling and storage of n-nonane. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of hydrocarbon solvents for their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the long-term integrity of your nonane stocks. Our approach is grounded in the fundamental chemistry of alkane stability, providing not just procedures, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Why does my pure n-nonane degrade over time? A: this compound, like other alkanes, is susceptible to auto-oxidation, a free-radical chain reaction initiated by exposure to oxygen, light (especially UV), and heat.[1] This process leads to the formation of hydroperoxides, which can further decompose into impurities like alcohols, aldehydes, and ketones, altering the solvent's properties.
Q2: What is the primary sign that my this compound has degraded? A: The most critical sign of degradation is the presence of peroxides. These are often undetectable visually in the early stages but can be identified through chemical testing. In advanced degradation, you might observe a slight yellowish discoloration or an acrid odor.
Q3: What is Butylated Hydroxytoluene (BHT) and how does it work? A: Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant commonly used as a stabilizer.[1][2] It functions as a free-radical scavenger, interrupting the auto-oxidation chain reaction by donating a hydrogen atom to peroxy radicals, thereby preventing the formation of hydroperoxides.[1]
Q4: Is it always necessary to add a stabilizer to this compound? A: If the this compound is to be used within a short period (e.g., a few weeks) and is stored under optimal conditions (see Section 2), stabilization may not be necessary. However, for long-term storage (months to years), adding a stabilizer is a critical preventative measure.
Q5: Can I use this compound that contains a stabilizer for any application? A: Not always. While stabilized this compound is suitable for many applications, the presence of BHT can interfere with certain sensitive analyses, such as those involving UV detection, or in reactions where BHT might act as a radical trap.[2] In such cases, the stabilizer must be removed prior to use (see Protocol 3).
Q6: How often should I test my stored this compound for peroxides? A: For opened containers of unstabilized this compound, it is best practice to test for peroxides before each use, or at a minimum, every 3-6 months. For stabilized this compound, testing annually is a reasonable precaution. Always date containers upon receipt and upon opening.
Best Practices for Long-Term Storage
The cornerstone of maintaining this compound quality is a multi-faceted approach focused on controlling its environment. Adherence to these principles, which are in line with guidelines for flammable liquid storage such as those from the Occupational Safety and Health Administration (OSHA) and the National Fire Protection Association (NFPA), is paramount.[3][4][5][6]
| Storage Parameter | Recommendation & Rationale |
| Atmosphere | Inert Gas Blanket: After opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing. Rationale: Oxygen is a primary reactant in the auto-oxidation process. Displacing it with an inert gas significantly inhibits the initiation of degradation pathways. |
| Container | Amber Glass or Metal: Store in the original manufacturer's container, which is typically an amber glass bottle or a metal can. Rationale: Amber glass blocks UV light, a catalyst for free-radical formation. Metal containers offer the same protection. Ensure the container has a tight-fitting lid to prevent oxygen ingress. |
| Temperature | Cool & Consistent: Store in a cool, designated flammable liquid storage cabinet, ideally between 15-25°C. Avoid refrigeration unless the area is explicitly rated as explosion-proof.[5][7] Rationale: Heat accelerates the rate of chemical reactions, including oxidation. Storing in a temperature-controlled environment minimizes thermal degradation. |
| Light | Dark Storage: Keep containers in a dark cabinet or room. Rationale: Photons, particularly in the UV spectrum, provide the activation energy to initiate the homolytic cleavage of C-H bonds, starting the radical chain reaction. |
| Purity | High-Purity Grade: Start with a high-purity grade of this compound. Rationale: Impurities, especially metal ions, can act as catalysts for oxidation reactions. |
Troubleshooting Guide: Diagnosing Issues with Stored this compound
This section addresses specific issues that may arise during the storage and use of this compound.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The this compound may have degraded, and the resulting impurities (alcohols, ketones) are interfering with your reaction or analysis.
-
Troubleshooting Steps:
-
Test for Peroxides: Immediately perform a peroxide test on your this compound stock (see Protocol 2). A positive result confirms degradation.
-
Review Storage Conditions: Check if the storage conditions outlined in Section 2 have been consistently met.
-
Purify or Dispose: If peroxides are present, either purify the solvent (see Protocol 3) or dispose of it according to your institution's hazardous waste guidelines.[8]
-
Problem 2: Visible precipitate or discoloration in the this compound.
-
Possible Cause: This indicates advanced degradation. The precipitate could be polymerized byproducts or crystallized peroxides, which are extremely shock-sensitive and dangerous.
-
Action:
-
DO NOT MOVE THE CONTAINER. If you observe crystals, especially around the cap, do not attempt to open or move the bottle.
-
Isolate the Area: Cordon off the area and inform your lab manager and Environmental Health & Safety (EHS) officer immediately.
-
Professional Disposal: The container must be handled and disposed of by trained hazardous waste professionals.
-
Problem 3: The BHT stabilizer appears to be interfering with an experiment.
-
Possible Cause: BHT is a phenolic compound and can react with certain reagents or interfere with analytical techniques, particularly those sensitive to aromatic compounds or radical processes.
-
Solution:
-
Confirm Interference: If possible, run a control experiment with a freshly opened, unstabilized bottle of this compound to confirm that BHT is the cause.
-
Remove the Stabilizer: Use the alumina column filtration method (Protocol 3) to remove the BHT from the this compound immediately before your experiment.
-
Experimental Protocols
Protocol 1: Stabilizing this compound with BHT
This protocol describes how to add Butylated Hydroxytoluene (BHT) to unstabilized n-nonane to prevent degradation during long-term storage.
Scientific Principle: BHT acts as a radical scavenger, terminating the chain propagation step of auto-oxidation. A low concentration is sufficient to provide protection. A target concentration of 50-100 ppm is effective for hydrocarbon solvents.
Materials:
-
n-Nonane (unstabilized)
-
Butylated Hydroxytoluene (BHT), powder
-
Analytical balance
-
Glass funnel
-
Amber glass storage bottle with a tight-fitting cap
Procedure:
-
Calculate the required mass of BHT. For a target concentration of 100 ppm (100 mg/kg):
-
Determine the mass of your this compound. The density of this compound is approximately 0.718 g/mL. For 1 liter (1000 mL) of this compound: Mass = 1000 mL * 0.718 g/mL = 718 g
-
Calculate the mass of BHT needed: BHT mass = 718 g * (100 mg / 1000 g) = 71.8 mg or ~0.072 g
-
-
Weigh the BHT. Accurately weigh the calculated amount of BHT powder using an analytical balance.
-
Add BHT to this compound. Carefully add the weighed BHT to the storage bottle containing the n-nonane.
-
Dissolve the BHT. Seal the bottle and agitate it by swirling or inverting until the BHT is fully dissolved. BHT is soluble in this compound.
-
Label the Container. Clearly label the bottle as "n-Nonane, Stabilized with 100 ppm BHT" and include the date of preparation.
-
Store Appropriately. Store the stabilized this compound according to the best practices outlined in Section 2.
Protocol 2: Semi-Quantitative Peroxide Testing
This protocol provides a rapid and simple method to detect the presence of peroxides in this compound using commercial test strips or a potassium iodide solution.
Scientific Principle: Peroxides are oxidizing agents that will oxidize iodide (I⁻) to iodine (I₂). The iodine then reacts with starch to produce a characteristic blue-black color, or the concentration can be estimated with colorimetric test strips.
Method A: Commercial Peroxide Test Strips
-
Materials: Commercial peroxide test strips (e.g., Quantofix®), sample of this compound.
-
Procedure:
-
Dip the test strip into the this compound sample for 1 second.
-
Shake off excess liquid.
-
After the solvent evaporates from the strip, add one drop of deionized water to the test pad.
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided with the strips to estimate the peroxide concentration in ppm (mg/L).
-
Action Levels:
-
< 10 ppm: Safe for general use.
-
10-100 ppm: Use with caution. Do not distill or concentrate.
-
> 100 ppm: Unsafe. The solvent should be decontaminated or disposed of as hazardous waste.
-
-
Method B: Potassium Iodide (Qualitative)
-
Materials: 1 mL this compound sample, 1 mL glacial acetic acid, ~100 mg potassium iodide (KI), small test tube.
-
Procedure:
-
In a test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide.
-
Shake the mixture.
-
Interpretation:
-
Colorless/Pale Yellow: Peroxides are likely absent or at a very low level.
-
Brown: A high concentration of peroxides is present. The solvent is unsafe and should be disposed of immediately following institutional guidelines.
-
-
Protocol 3: Purification of this compound (Removal of Stabilizer and Degradation Products)
This protocol describes how to remove polar impurities, including BHT and oxidation byproducts, from this compound using column chromatography.
Scientific Principle: Basic alumina is a polar stationary phase that will adsorb polar compounds. This compound, being non-polar, will pass through the column while the more polar BHT and degradation products (alcohols, ketones) are retained.
Materials:
-
This compound containing BHT or impurities
-
Activated basic alumina
-
Glass chromatography column
-
Glass wool or cotton
-
Collection flask
-
Hexane (for column packing, optional)
Procedure:
-
Prepare the Column:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a small layer of sand (optional, but recommended).
-
Fill the column approximately two-thirds full with activated basic alumina. The amount will depend on the volume of this compound to be purified; a 10:1 to 20:1 ratio of alumina to estimated impurity mass is a good starting point. For general purification of a 500 mL bottle, a 30-40 cm column with a 4-5 cm diameter is sufficient.
-
Tap the side of the column gently to pack the alumina.
-
-
Pre-wet the Column (Optional but Recommended):
-
Pass a non-polar solvent like hexane through the column until the alumina is fully wetted. Drain the solvent until the level is just above the top of the alumina bed. Do not let the column run dry.
-
-
Load the this compound:
-
Carefully add the this compound to the top of the column.
-
-
Elute and Collect:
-
Allow the this compound to pass through the alumina under gravity.
-
Collect the purified this compound in a clean, dry collection flask.
-
-
Verify Purity:
-
If necessary, the purity of the collected this compound can be verified by techniques such as GC-MS or by re-testing for peroxides. The first fraction collected will be the purest.
-
-
Store Purified this compound:
-
The purified this compound is now unstabilized. It should be used promptly or stored under an inert atmosphere in a tightly sealed amber glass bottle.
-
Safety First: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound, stabilizers, and potentially degraded materials. The following table provides specific recommendations for each task.[9][10][11][12][13]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Pure/Stabilized this compound | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if handled in a well-ventilated area or fume hood. |
| Weighing/Handling BHT Powder | Safety goggles (to protect from dust) | Nitrile gloves | Lab coat | Recommended to wear a dust mask or work in a ventilated enclosure to avoid inhalation of fine particles. |
| Peroxide Testing | Safety goggles | Nitrile gloves | Lab coat | Not required if handled in a well-ventilated area. |
| Handling Suspected Peroxidized this compound (>100 ppm or visible crystals) | Face shield over safety goggles | Heavy-duty chemical resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | Work must be conducted in a certified chemical fume hood. |
Visualization of Key Processes
References
-
European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Butylated Hydroxytoluene (BHT). Retrieved from [Link]
-
Ataman Kimya. (n.d.). BHT ANTIOXIDANT (BUTYLATED HYDROXYTOLUENE). Retrieved from [Link]
-
European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Kentucky. (n.d.). Standard for Solvents in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
All-Points Building Services. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Kao. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]
-
The Good Scents Company. (n.d.). butylated hydroxytoluene, 128-37-0. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Butylated Hydroxytoluene (BHT). Retrieved from [Link]
-
Lab Manager Magazine. (n.d.). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]
-
Kansas State University. (n.d.). laboratory safety – guidelines for storage of flammables. Retrieved from [Link]
-
LOC Scientific. (n.d.). OSHA Flammable Storage Requirements Explained. Retrieved from [Link]
Sources
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 3. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 4. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 5. k-state.edu [k-state.edu]
- 6. locscientific.com [locscientific.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. eopsg.org [eopsg.org]
- 11. redox.com [redox.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Technical Support Center: Managing Nonane Vapor Pressure in Experimental Setups
Welcome to the Technical Support Center for managing nonane vapor pressure. This guide is designed for researchers, scientists, and drug development professionals who work with n-nonane and require precise control over its vapor phase in experimental setups. As a volatile organic compound, n-nonane's high vapor pressure necessitates careful management to ensure experimental accuracy, reproducibility, and safety.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered when working with this compound vapor.
Q1: My measured this compound vapor pressure is significantly higher than the literature value. What are the likely causes?
A1: An unexpectedly high vapor pressure reading can stem from several sources:
-
Temperature Overshoot: The vapor pressure of this compound is highly sensitive to temperature. Even a small increase above the setpoint can cause a significant rise in pressure. Verify the accuracy of your temperature sensor and control system.
-
Presence of Volatile Impurities: Contaminants with higher vapor pressures, such as shorter-chain alkanes or residual cleaning solvents, can elevate the total pressure of the system.[1] Ensure your this compound is of high purity and that your experimental apparatus is thoroughly cleaned and dried.
-
Air Leaks: A leak in your system can introduce atmospheric gases, leading to an erroneously high pressure reading. This is especially critical in vacuum systems.
Q2: My this compound vapor pressure reading is consistently lower than expected. What should I investigate?
A2: Lower-than-expected vapor pressure readings often point to these issues:
-
Incomplete Degassing: Dissolved gases in the liquid this compound can contribute to the initial pressure, and their slow release can interfere with achieving equilibrium. A proper degassing procedure, such as freeze-pump-thaw cycles, is crucial.
-
Condensation in Transfer Lines: If any part of the tubing or apparatus between the this compound source and the pressure sensor is cooler than the source, condensation can occur, reducing the vapor phase concentration and thus the pressure.[2][3]
-
Presence of Non-Volatile Impurities: Contaminants with low vapor pressures can reduce the mole fraction of this compound at the liquid-vapor interface, thereby lowering the overall vapor pressure according to Raoult's Law.[4][5]
-
System Leaks Under Vacuum: If you are measuring vapor pressure under vacuum, a leak will cause the pressure to be higher than the true vapor pressure, but if the leak is substantial, it might prevent the system from reaching the expected vapor pressure.
Q3: What are the best materials for seals and gaskets in a this compound vapor setup?
A3: Material compatibility is critical to prevent leaks and contamination. For this compound and other aliphatic hydrocarbons, the following materials are recommended:
-
PTFE (Polytetrafluoroethylene): Offers excellent chemical resistance to a wide range of solvents, including this compound.[6][7][8][9]
-
Viton® (FKM): A fluoroelastomer with very good resistance to petroleum-based fluids and hydrocarbons.[10]
-
Kalrez® (FFKM): A perfluoroelastomer with chemical resistance similar to PTFE, suitable for high-temperature applications.[11][12]
Nitrile (Buna-N) can also be a suitable and economical choice for applications involving petroleum oils and fuels.[4][13] Always consult a chemical compatibility chart and consider the temperature and pressure range of your experiment.[7][10]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex issues you may encounter.
Troubleshooting Scenario 1: Fluctuating and Unstable Vapor Pressure Readings
Unstable pressure readings are a common frustration in vapor pressure experiments. This guide will help you systematically diagnose and resolve the issue.
Symptoms:
-
The pressure reading on your transducer or manometer oscillates significantly.
-
The pressure does not stabilize over a reasonable period.
-
You observe erratic spikes or dips in the pressure data.
Causality and Troubleshooting Steps:
-
Verify Temperature Stability:
-
Cause: The vapor pressure of this compound is a strong function of temperature.[14][15] Minor temperature fluctuations in the liquid this compound reservoir will directly translate to pressure fluctuations.
-
Solution:
-
Ensure your temperature controller is properly tuned for the thermal mass of your system.
-
Use a high-precision temperature probe placed directly in the liquid this compound.
-
Insulate the this compound reservoir and any transfer lines to shield them from ambient temperature changes.
-
For highly sensitive experiments, consider using a circulating water bath for precise temperature control.
-
-
-
Check for System Leaks:
-
Cause: Small leaks can cause the pressure to fluctuate as vapor escapes and the system attempts to re-equilibrate.
-
Solution:
-
Leak Detection Procedure:
-
Pressurize the system with an inert gas (e.g., nitrogen) to slightly above atmospheric pressure and apply a leak detection solution (e.g., Snoop) to all joints, fittings, and seals. Look for bubble formation.
-
For vacuum systems, use a helium leak detector for the most sensitive detection.
-
-
Common Leak Points:
-
Gasket and O-ring seals: Ensure they are made of a compatible material and are not damaged or overtightened.
-
Pipe threads: Use PTFE tape or a suitable thread sealant.
-
Valve packings: Tighten or replace as necessary.
-
-
-
-
Investigate Condensation and Reflux:
-
Cause: If there are cold spots in your system, this compound vapor can condense and then re-evaporate, causing pressure oscillations.[2][3]
-
Solution:
-
Ensure all parts of the vapor path are heated to a temperature at or slightly above the this compound reservoir temperature.
-
Use heat tracing or insulated transfer lines.
-
Visually inspect for any signs of liquid reflux in glass components.
-
-
-
Assess for Bumping or Uneven Boiling:
-
Cause: If the liquid this compound is heated too quickly or without agitation, it can become superheated and then boil suddenly, causing a pressure spike.
-
Solution:
-
Use a magnetic stirrer or introduce boiling chips to promote smooth boiling.
-
Heat the this compound slowly and allow it to reach thermal equilibrium before taking measurements.
-
-
Experimental Protocols
Protocol: Establishing a Stable this compound Vapor Pressure in a Closed System
This protocol outlines the steps for generating a stable and predictable this compound vapor pressure for use in downstream experiments, such as material exposure or chemical reactions.
Materials:
-
High-purity n-nonane (≥99%)
-
Vacuum-rated experimental chamber with appropriate seals (PTFE, Viton®, or Kalrez® recommended)
-
Pressure transducer calibrated for the expected pressure range
-
Temperature controller and heating mantle/circulating bath
-
Magnetic stirrer and stir bar
-
Vacuum pump and cold trap (e.g., liquid nitrogen)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
System Preparation and Cleaning:
-
Thoroughly clean all components of the apparatus to remove any residual solvents or contaminants.
-
Rinse with a high-purity solvent (e.g., acetone or ethanol) followed by deionized water.
-
Dry all components in an oven at a temperature sufficient to remove all moisture and cleaning solvents.
-
-
Degassing the this compound:
-
Place the desired volume of n-nonane into the reservoir.
-
Freeze the this compound using a liquid nitrogen bath.
-
Once frozen, open the system to the vacuum pump to remove any gases from the headspace.
-
Close the system to the vacuum and allow the this compound to thaw.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.
-
-
Establishing Thermal Equilibrium:
-
Set the temperature controller to the desired setpoint.
-
Allow the system to heat up slowly while stirring the liquid this compound.
-
Monitor the temperature of the liquid this compound until it has stabilized at the setpoint for at least 30 minutes.
-
-
Vapor Pressure Stabilization:
-
Once the temperature is stable, monitor the pressure reading from the transducer.
-
The pressure should rise and then plateau as the system reaches vapor-liquid equilibrium.
-
Allow the pressure to stabilize for at least one hour. A stable pressure is typically defined as a change of less than 1% over 15 minutes.
-
-
Data Recording:
-
Once stable, record the temperature and pressure readings.
-
This stable vapor pressure can now be used for your experiment.
-
Data Presentation
Table 1: Vapor Pressure of n-Nonane at Various Temperatures
The following table provides calculated vapor pressure values for n-nonane at different temperatures using the Antoine equation. These values can serve as a reference for your experimental setup.
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (Torr) |
| 20 | 293.15 | 0.44 | 3.30 |
| 40 | 313.15 | 1.54 | 11.55 |
| 60 | 333.15 | 4.48 | 33.60 |
| 80 | 353.15 | 11.35 | 85.13 |
| 100 | 373.15 | 25.55 | 191.64 |
| 120 | 393.15 | 52.17 | 391.31 |
| 140 | 413.15 | 98.79 | 740.99 |
| 150.8 | 423.95 | 101.325 | 760.00 |
Data calculated using the Antoine equation constants for n-nonane.[14][15]
Visualizations
Diagram 1: Troubleshooting Workflow for Unstable this compound Vapor Pressure
This diagram illustrates a logical progression for diagnosing and resolving fluctuating vapor pressure readings in your experimental setup.
Caption: A step-by-step guide to troubleshooting unstable this compound vapor pressure.
Diagram 2: Experimental Workflow for Vapor Pressure Measurement
This diagram outlines the key stages in setting up an experiment to accurately measure the vapor pressure of this compound.
Caption: Workflow for accurate this compound vapor pressure measurement.
References
-
Parr Instrument Company. (n.d.). Kalrez - Chemical Resistance and Fluid Compatability for O-Rings. Retrieved from [Link]
-
DwyerOmega. (n.d.). Pressure Calibration Procedure. Retrieved from [Link]
-
L. M. C. Janssen, M. C. M. van der Hoef, and M. E. H. van Dongen. (2004). Multi-component droplet growth. I. Experiments with supersaturated n-nonane vapor and water vapor in methane. Pure. Retrieved from [Link]
-
SUCO ESI North America. (2023, October 12). How do I calibrate a pressure transducer? Retrieved from [Link]
-
Specialty Gaskets Inc. (2023, May 19). SELECTION CRITERIA FOR GASKETS. Retrieved from [Link]
-
V&G Valogin. (n.d.). Gasket Materials Selection: Non-Metal Seals. Retrieved from [Link]
-
ADInstruments. (n.d.). How do I calibrate a pressure transducer? Retrieved from [Link]
-
Gorilla Gasket. (2024, July 17). Choosing the Right Gasket Material for Your Needs. Retrieved from [Link]
-
EPA NEPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]
-
Ashcroft. (2025, October 27). Ways to Calibrate a Pressure Transducer. Retrieved from [Link]
-
Pikron. (n.d.). Seal types by material: How to choose the right gasket for your application. Retrieved from [Link]
-
University of Cambridge. (n.d.). The effect of impurities on vapour pressure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Condensation in gas transmission pipelines. Retrieved from [Link]
-
Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Experimental Liquid Densities of n-Pentane, n-Octane, and n-Nonane and Their Binary Mixtures from (273.15 to 363.15) K at 0.1 MPa. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009, October 15). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. Retrieved from [Link]
-
SciSpace. (2004, January 1). Vapor Pressures and Vaporization Enthalpies of the n-Alkanes from C21 to C30 at T ) 298.15 K by Correlation Gas Chromatography. Retrieved from [Link]
-
CORE. (n.d.). EFFECT OF IMPURITIES ON CO2 STREAM PROPERTIES. Retrieved from [Link]
-
Mykin Inc. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]
-
RSC Publishing. (n.d.). An assessment of vapour pressure estimation methods. Retrieved from [Link]
-
MRC. (n.d.). CHEMICAL COMPATIBILITY PTFE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Chem. 101. (2020, November 23). Vapor Pressure of Liquids Lab. YouTube. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 111-84-2). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons. Retrieved from [Link]
-
Pall Corporation. (n.d.). Improve Hydrocarbon Condensate Dehydration Performance – Diagnostics and Solutions. Retrieved from [Link]
-
De Gidts en Feldman (ENG). (n.d.). How do I solve condensation problems in multi-line systems? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Prediction of Vapor Pressure of this compound Isomers. Retrieved from [Link]
-
Ratermann Manufacturing. (n.d.). Stop liquid nitrogen hose condensation from dripping on your floor. Retrieved from [Link]
-
Foxx Life Sciences India. (n.d.). PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]
-
Tanks Direct. (2015, July 31). Storage Tank Management: How to Manage Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Vapor pressures of n-heptane, n-decane, n-dodecane (C12) and.... Retrieved from [Link]
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Techniques for handling highly flammable nonane safely
Technical Support Center: Safe Handling of Nonane
Welcome to the technical support guide for the safe handling of n-nonane. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a flammable, volatile hydrocarbon, this compound demands rigorous safety protocols to mitigate risks of fire, explosion, and chemical exposure. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to handle this chemical with the utmost confidence and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with n-nonane?
A1: N-nonane is a Class IC flammable liquid, meaning it has a flash point at or above 73°F (22.8°C) but below 100°F (37.8°C)[1][2]. Its primary hazards are:
-
Flammability: this compound vapors can form explosive mixtures with air and can be easily ignited by heat, sparks, or open flames[1][3]. Vapors are heavier than air and can travel along the ground to a distant ignition source[1][4].
-
Health Hazards:
-
Inhalation: Vapors can irritate the respiratory tract and cause central nervous system (CNS) depression, leading to symptoms like headache, dizziness, drowsiness, and nausea[2][4][5]. High concentrations may lead to loss of consciousness[5].
-
Skin Contact: Causes skin irritation.[4][5] Prolonged or repeated contact can defat the skin, leading to dermatitis[4][5].
-
Eye Contact: Causes eye irritation and may result in corneal damage[4][6].
-
Ingestion: Swallowing the liquid can cause gastrointestinal irritation.[4] A significant danger is aspiration into the lungs, which can cause chemical pneumonitis, a severe form of lung inflammation[1][3][5].
-
Q2: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?
A2: A risk assessment should always precede any experiment.[7] However, the standard PPE for handling this compound includes:
-
Eye/Face Protection: Safety glasses with side-shields or, preferably, chemical safety goggles that comply with ANSI Z87.1 standards are mandatory to protect from splashes.[7]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are suitable choices for preventing skin contact.[5][7] Always inspect gloves for tears or holes before use.[8]
-
Body Protection: A standard laboratory coat, preferably flame-retardant, should be worn to protect skin and clothing.[7]
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood.[5][7] If engineering controls are insufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7]
Q3: How should I store n-nonane in the laboratory?
A3: Proper storage is critical to prevent fires.
-
Store this compound in a designated, approved flammable liquid storage cabinet.[9][10][11] These cabinets are designed to contain fires and protect the contents from external ignition sources.
-
The storage area must be cool, dry, and well-ventilated, away from direct sunlight, heat, and all sources of ignition.[3][10][12]
-
Ensure containers are tightly closed to prevent vapor leakage.[1]
-
Store this compound separately from incompatible materials, especially strong oxidizing agents like peroxides, nitrates, or perchlorates.[2][5][13] A separation distance of at least 20-25 feet from oxidizers is recommended.[14]
-
Never store flammable liquids in a standard or domestic refrigerator or freezer, as these contain internal ignition sources.[9][10][11] If refrigeration is required, use only laboratory-grade, spark-proof refrigerators designed for flammable storage.[10][11]
Troubleshooting Guides
Scenario 1: Transferring this compound Between Containers
Problem: I need to transfer 10 liters of this compound from a large metal drum to a smaller metal safety can. I'm concerned about static electricity causing a spark.
Causality: The flow of flammable liquids like this compound can generate a static electrical charge.[15][16] If this charge accumulates, it can discharge as a spark with enough energy to ignite the flammable vapors, causing a fire or explosion.[15][16]
Solution Protocol: You must use proper grounding and bonding procedures to safely dissipate static electricity. This is mandated by OSHA for transfers of flammable liquids in quantities greater than 4 liters.[17][18]
Step-by-Step Methodology:
-
Select Location: Perform the transfer in a well-ventilated area, such as a chemical fume hood, away from any potential ignition sources.[1][16][17]
-
Gather Equipment: You will need approved bonding and grounding wires with clamps.[15][17] These must be designed for this purpose.
-
Ground the Dispensing Container: First, connect a grounding wire from the large metal drum (dispensing container) to a known earth ground, such as a metal water pipe or the building's metal frame.[15] This connection drains static charge from the drum to the earth.
-
Bond the Containers: Next, use a separate bonding wire to connect the dispensing drum directly to the receiving safety can.[15] This equalizes the electrical potential between the two containers, preventing a spark from jumping between them.[18]
-
Ensure Metal-to-Metal Contact: Crucially, the clamps must make direct, bare metal-to-metal contact.[15] Scrape away any paint, rust, or grime at the connection points to ensure a conductive path.
-
Perform the Transfer: With the containers grounded and bonded, proceed with the transfer. Pour slowly and use a grounded metal funnel to minimize splashing and vapor generation.[17]
-
Completion: Once the transfer is complete, remove the bonding and grounding wires in the reverse order of connection. Keep the containers closed when not in use.[14]
Scenario 2: Small this compound Spill on the Lab Bench
Problem: I've accidentally spilled approximately 100 mL of this compound on my lab bench. What is the immediate, correct response?
Causality: A small spill of this compound can quickly generate a significant volume of flammable vapor, creating an immediate fire hazard and an inhalation risk. A rapid and correct response is necessary to mitigate these dangers.
Solution Protocol: For a small spill (<500 mL) that you are trained and equipped to handle, follow this procedure.[19] If the spill is larger, or if you feel unsafe, evacuate and call for emergency assistance.[20][21]
Step-by-Step Methodology:
-
Alert Personnel & Control Ignition Sources: Immediately alert others in the lab.[21] Extinguish all open flames and turn off any nearby spark-producing equipment (hot plates, stirrers, etc.).[4][5][19]
-
Isolate the Area: If possible, close the fume hood sash and increase ventilation. Prevent people from entering the immediate spill area.[19]
-
Don Appropriate PPE: At a minimum, put on chemical safety goggles and chemical-resistant gloves before approaching the spill.[19]
-
Contain and Absorb: Use a spill kit containing an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to cover the spill.[4][22] Start from the outside of the spill and work inward to prevent it from spreading.[22] Do not use combustible materials like paper towels initially.
-
Collect Waste: Once the this compound is fully absorbed, use non-sparking tools (e.g., plastic or brass scoops) to collect the contaminated absorbent material.[1][4][19]
-
Package and Label Waste: Place the collected material into a chemically resistant, sealable container (e.g., a heavy-duty plastic bag or bucket).[19][22] Label it clearly as "Hazardous Waste: this compound-Contaminated Debris."
-
Final Decontamination: Wipe the spill area with soap and water.[19] Dispose of the cleaning materials as hazardous waste as well.
-
Report: Inform your lab supervisor or Environmental Health & Safety (EHS) department about the spill, following your institution's protocol.[19][21]
Key Safety Data Summary
This table summarizes critical quantitative data for n-nonane, essential for conducting a thorough risk assessment.
| Property | Value | Rationale for Importance |
| Flash Point | 31 °C (88 °F)[4][6] | Indicates the minimum temperature at which the liquid gives off enough vapor to form an ignitable mixture with air. This compound is a hazard at typical room temperatures. |
| Flammability Limits | LEL: 0.8% / UEL: 2.9%[1][4] | Defines the concentration range in air that is flammable. Even a small amount of liquid can create a vapor concentration within this dangerous range in an enclosed space. |
| Autoignition Temp. | 205 °C (401 °F)[6][23] | The temperature at which this compound will ignite spontaneously without an external ignition source. Hot surfaces (e.g., hot plates) can be an ignition source. |
| Vapor Density | 4.41 (Air = 1)[6] | Vapors are significantly heavier than air, meaning they will sink and can accumulate in low-lying areas, posing a hidden ignition risk. |
| Boiling Point | 151 °C (303 °F)[1] | Its relatively high boiling point compared to other alkanes means it evaporates more slowly, but it is still volatile enough to be a hazard. |
| Specific Gravity | 0.718 (Water = 1)[1][6] | It is less dense than water and insoluble.[1][6] In case of a fire, using water may spread the flaming liquid.[4] |
Visualized Experimental Workflow
Diagram: Small Spill Response Workflow
This diagram outlines the logical decision-making and action sequence for responding to a small this compound spill in a laboratory setting.
Caption: Logical workflow for safely managing a small (<500 mL) this compound spill.
References
-
Wayne State University. Safe Transfer of Flammable Liquids: Grounding and Bonding. [Link]
-
Effective Grounding and Bonding for Flammable Liquid Transfer. [Link]
-
Stanford Environmental Health & Safety. BONDING AND GROUNDING. [Link]
-
University of Washington Environmental Health & Safety. Grounding & Bonding — transferring flammables. [Link]
-
ICC Compliance Center. Grounding and Bonding. [Link]
-
Carl ROTH. Safety Data Sheet: n-Nonane. [Link]
-
CDC. NIOSH Pocket Guide to Chemical Hazards - this compound. [Link]
-
National Institutes of Health. This compound | C9H20 | CID 8141 - PubChem. [Link]
-
Wikipedia. This compound. [Link]
-
University of California, Riverside. Storing of Flammable and Combustible Liquids. [Link]
-
UC San Diego Blink. Flammable and Combustible Liquids Storage Requirements. [Link]
-
New Pig Corporation. NFPA 30 Storage of Flammable Liquids Regulations. [Link]
-
ESSR. Flammable Liquids Fact Sheet. [Link]
-
New Jersey Department of Health. Hazard Summary: this compound. [Link]
-
Personal Protective Equipment for Engineered Nanoparticles. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
UAB. Spill Kits, Spills, and Waste Disposal of Nanomaterials at UAB. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
Scribd. Lab Safety: n-Hexane Handling Guide. [Link]
-
The Safety Brief. Chemical Spill Cleanup In 9 Steps. [Link]
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Technical Support Center: Understanding and Troubleshooting the Solvent Effects of Nonane on Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for using nonane as a solvent in kinetic studies. My aim is to move beyond simple protocols and provide a foundational understanding of the causality behind experimental phenomena, ensuring your work is both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the use of this compound, providing the core knowledge needed for effective experimental design.
Q1: What are the key properties of this compound as a solvent and how do they fundamentally influence reaction kinetics?
A1: this compound is a straight-chain alkane (C₉H₂₀) characterized by its nonpolar and aprotic nature.[1][2][3] Its primary influence on reaction kinetics stems from these properties:
-
Low Polarity (Low Dielectric Constant): this compound has a very low dielectric constant, meaning it is a poor medium for stabilizing charge separation.[4] According to Transition State Theory, solvents affect reaction rates by differentially solvating the ground state (reactants) and the transition state.[5][6] In this compound, reactions that proceed through a polar or charged transition state will be significantly slower because the transition state is destabilized relative to the nonpolar reactants. Conversely, reactions featuring a nonpolar transition state may see accelerated rates compared to polar solvents, which might preferentially stabilize the reactants.
-
Aprotic Nature: this compound lacks acidic protons and cannot act as a hydrogen-bond donor.[7] This is a critical feature. In contrast to protic solvents (like water or ethanol) that can solvate and stabilize anionic nucleophiles through hydrogen bonding, this compound leaves them "bare" and potentially more reactive.[5][8]
-
Inertness: As a saturated hydrocarbon, this compound is generally chemically inert under typical reaction conditions, preventing it from participating as a reactant.[2][9] This ensures that the observed kinetics are attributable to the intended reactants.
Q2: For which types of reaction mechanisms is this compound a suitable solvent?
A2: this compound is an excellent choice for reactions where the polarity difference between the reactants and the transition state is minimal. This includes:
-
Free Radical Reactions: Many radical reactions, such as certain polymerizations or halogenations, proceed through neutral, nonpolar transition states. This compound provides an inert environment that does not interfere with the radical chain mechanism.
-
Reactions with Isopolar or Nonpolar Transition States: These are reactions where the charge distribution in the transition state is similar to that of the reactants.[10][11] For example, some Diels-Alder reactions or sigmatropic rearrangements fit this profile. This compound's inability to form strong intermolecular bonds allows the reactants to associate and react without a significant solvation penalty.
-
Certain Organometallic Reactions: Reactions involving neutral, nonpolar organometallic complexes that do not undergo significant charge separation during the rate-determining step can be effectively studied in this compound.
Q3: When should I explicitly avoid using this compound as a solvent for kinetic studies?
A3: You should avoid this compound when your reaction mechanism involves significant charge generation or requires the stabilization of charged species. This includes:
-
Sₙ1 Reactions: The rate-determining step of an Sₙ1 reaction is the formation of a carbocation intermediate.[7][12] this compound's nonpolar nature severely destabilizes this charged intermediate and the preceding polar transition state, dramatically slowing or completely halting the reaction.
-
Reactions with Charged Reactants: If your reactants are salts or ionic compounds, their solubility in this compound will be extremely low, preventing the reaction from occurring in the homogeneous phase.[1]
-
Menschutkin-type Reactions: These reactions involve the formation of charged products from neutral reactants (e.g., an amine and an alkyl halide forming a quaternary ammonium salt).[6] The transition state is highly polar, and polar solvents are required to stabilize it and accelerate the reaction.[6]
Q4: How does this compound compare to other alkane solvents like heptane or decane for kinetic studies?
A4: Heptane, this compound, and decane are all nonpolar, aprotic alkane solvents and often can be used interchangeably.[13][14] The primary factors for choosing one over the others are physical properties that affect experimental conditions:
-
Boiling Point: The choice often comes down to the desired reaction temperature.
-
Heptane (Boiling Point: ~98 °C)
-
This compound (Boiling Point: ~151 °C)[15]
-
Decane (Boiling Point: ~174 °C) this compound is suitable for reactions that require elevated temperatures without the need for a pressurized system.
-
-
Viscosity: Viscosity increases with chain length.[14][16] For very fast reactions where diffusion control may become a factor, the slightly lower viscosity of a shorter alkane might be relevant.[5] However, for most common reactions, the difference in kinetic outcomes is negligible.
Section 2: Troubleshooting Guide for Experiments in this compound
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My reaction is unexpectedly slow or shows no conversion in this compound.
-
Possible Cause A: Poor Solubility of Reactants or Catalyst
-
Why it Happens: this compound is an excellent solvent for nonpolar compounds but is extremely poor at dissolving polar or ionic substances.[1][15] Even small amounts of a polar starting material or catalyst may not fully dissolve, leading to a heterogeneous mixture and drastically reduced reaction rates.
-
Troubleshooting Protocol:
-
Visual Inspection: Check the reaction mixture for undissolved solids or separate liquid phases. Stirring may create an emulsion, but this does not equate to true dissolution.
-
Solubility Test: In a separate vial, attempt to dissolve a small, known quantity of each reactant and the catalyst individually in the same volume of this compound you would use for the reaction.
-
Corrective Action: If solubility is the issue, consider synthesizing a more lipophilic version of your reactant or catalyst (e.g., by adding long alkyl chains). Alternatively, a nonpolar, aprotic co-solvent with slightly more solvating power (like toluene) could be used, though this will alter the solvent environment.
-
-
-
Possible Cause B: The Reaction Proceeds via a Polar Transition State
-
Why it Happens: You may have incorrectly assumed the nature of your reaction's transition state. As explained by transition-state theory, this compound will actively destabilize any transition state that involves charge separation or a significant increase in dipole moment relative to the reactants.[5][6]
-
Troubleshooting Protocol:
-
Mechanism Review: Re-evaluate the accepted mechanism for your class of reaction. Does the rate-determining step involve the formation of ions or a highly polar arrangement?
-
Solvent Screen: Run the reaction in a small set of solvents with increasing polarity (e.g., this compound -> Toluene -> Dichloromethane -> Acetonitrile). A dramatic rate increase with increasing solvent polarity is strong evidence for a polar transition state.
-
Corrective Action: If the transition state is indeed polar, this compound is an inappropriate solvent for your kinetic study. You must select a solvent whose polarity matches the requirements of the mechanism.
-
-
Problem 2: I am observing poor reproducibility in my kinetic data.
-
Possible Cause A: Trace Water or Other Polar Impurities
-
Why it Happens: this compound's nonpolar nature means that even parts-per-million levels of water can have a significant impact. Water can coordinate with catalysts, react with sensitive reagents, or create micro-environments that alter the reaction pathway.
-
Troubleshooting Protocol:
-
Use High-Purity Solvent: Always start with a high-purity grade of this compound (e.g., anhydrous, >99%).
-
Solvent Purification: For highly sensitive reactions, purify the this compound immediately before use. A standard protocol is to distill it from a suitable drying agent, such as sodium/benzophenone, under an inert atmosphere.
-
Inert Atmosphere: Set up and run your reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from contaminating the experiment.
-
-
-
Possible Cause B: Temperature Fluctuations Affecting Viscosity and Rate Constant
-
Why it Happens: All reaction rate constants are temperature-dependent (as described by the Arrhenius equation). Furthermore, the viscosity of this compound, which can influence diffusion-controlled processes, is also sensitive to temperature.[10][16]
-
Troubleshooting Protocol:
-
Precise Temperature Control: Use a thermostatically controlled oil bath or reaction block with a digital temperature controller and probe placed directly in the reaction vessel. Do not rely on the hot plate's dial setting.
-
Equilibration Time: Allow the reaction vessel and its contents to fully equilibrate at the target temperature before initiating the reaction (e.g., by adding the final reagent).
-
Data Validation: Run replicate experiments to ensure the observed rate constants fall within an acceptable margin of error.
-
-
Section 3: Key Concepts & Protocols
Visualizing this compound's Influence on Transition State Energy
The choice of solvent can fundamentally alter the energy landscape of a reaction. A nonpolar solvent like this compound will raise the energy of a polar transition state, increasing the activation energy (ΔG‡) and slowing the reaction. Conversely, it has minimal effect on a nonpolar transition state.
Caption: Energy profiles for reactions in this compound.
Experimental Protocol: A Self-Validating Kinetic Run in this compound
This protocol incorporates checks to ensure the reliability of your data.
-
Solvent Preparation:
-
Distill reagent-grade this compound over a sodium-benzophenone ketyl under an inert atmosphere until the characteristic blue/purple color persists. Collect the distillate directly into a flame-dried Schlenk flask equipped with a Teflon stopcock.
-
-
Reagent Preparation:
-
Ensure all reactants are dry and pure. Recrystallize solid reagents and distill liquid reagents if necessary.
-
Prepare stock solutions of each reactant in the purified this compound inside an inert atmosphere glovebox. This ensures accurate concentrations and prevents contamination.
-
-
Reaction Setup:
-
Assemble a flame-dried, multi-neck reaction flask equipped with a magnetic stirrer, a condenser (under inert gas), a digital thermometer, and a septum for sample extraction.
-
Place the flask in a thermostatically controlled bath set to the desired temperature.
-
Add the stock solution of the limiting reagent to the flask and allow it to thermally equilibrate for at least 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, inject the stock solution of the excess reagent via a gas-tight syringe. Start a timer precisely at the moment of injection.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Immediately quench each aliquot by diluting it into a vial containing a suitable quenching agent or a cold solvent to stop the reaction.
-
-
Data Analysis:
-
Analyze the quenched aliquots using a calibrated analytical technique (e.g., GC, HPLC, NMR) to determine the concentration of a reactant or product.
-
Plot the concentration versus time data. Use the appropriate integrated rate law (e.g., ln[A] vs. time for first-order) to determine the observed rate constant (k_obs).
-
Self-Validation Step: Repeat the entire experiment at least twice more to ensure the calculated rate constants are reproducible. The standard deviation of your rate constants is a key indicator of experimental precision.
-
Section 4: Quantitative Data Summary
This table provides key physical properties of this compound for reference in your experimental design.
| Property | Value | Significance for Kinetics |
| Chemical Formula | C₉H₂₀ | Saturated, non-reactive hydrocarbon backbone.[2][3] |
| Molar Mass | 128.26 g/mol | Needed for preparing solutions of known molarity.[15] |
| Boiling Point | 151 °C | Defines the upper-temperature limit for experiments at atmospheric pressure.[15] |
| Density (at 20°C) | ~0.718 g/mL | Required for converting between mass and volume.[2] |
| Viscosity (at 25°C) | ~0.711 mPa·s | Influences diffusion rates; relatively low but increases with chain length.[16][17] |
| Dielectric Constant | ~1.97 | Extremely low value, confirming its nonpolar character and inability to stabilize charges.[10][11] |
| Solubility in Water | Immiscible | Highlights its hydrophobic nature.[1][15] |
References
-
Kinetics of n-Nonane Combustion: Measurements and Modeling of Ignition Delay Times and Product Concentrations. The Rotavera Group. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Solvent Effects on Transition States. University of California, Santa Barbara. [Link]
-
This compound | Solubility of Things. Solubility of Things. [Link]
-
This compound. Wikipedia. [Link]
-
Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. [Link]
-
This compound | C9H20 | CID 8141. PubChem, National Institutes of Health. [Link]
-
This compound Formula, Structure & Isomers. Study.com. [Link]
-
In terms of transition-state theory, account for the following solvent effects. Filo. [Link]
-
This compound. Sciencemadness Wiki. [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
This compound. Energy Education. [Link]
-
This compound – Knowledge and References. Taylor & Francis. [Link]
-
Viscosity of this compound. ResearchGate. [Link]
-
Viscosity and Surface Tension of Branched Alkanes 2-Methylthis compound and 4-Methylthis compound. ResearchGate. [Link]
-
Alternatives for Conventional Alkane Solvents. PubMed, National Institutes of Health. [Link]
-
4.7: Solvent Effects. Chemistry LibreTexts. [Link]
-
Characteristics for selected n-alkanes solvents (this compound, decane, undecane, dodecane). ResearchGate. [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
-
Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]
-
Viscosity correlations for minor constituent fluids in natural gas: N-octane, n-nonane and n-decane. ResearchGate. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Formula, Structure & Isomers - Lesson | Study.com [study.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
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- 12. In terms of transition-state theory, account for the following solvent ef.. [askfilo.com]
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- 14. researchgate.net [researchgate.net]
- 15. energyeducation.ca [energyeducation.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase Composition with Nonane
Welcome to the technical support resource for chromatographers utilizing nonane in mobile phase compositions. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during method development and analysis. Here, we move beyond simple protocols to explain the fundamental principles governing your separations, enabling you to troubleshoot effectively and optimize robustly.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound in chromatography, providing the essential knowledge needed for its successful application.
Q1: What is n-nonane and what are its key properties for chromatographic applications?
A: N-nonane (C₉H₂₀) is a straight-chain, non-polar aliphatic hydrocarbon.[1][2] For chromatography, its most important characteristics are:
-
Extremely Low Polarity: It is one of the weakest possible elution solvents in normal-phase chromatography (NPC). This makes it an excellent base solvent for separating non-polar to moderately polar compounds on a polar stationary phase (like silica or alumina).[3][4][5]
-
High Purity: For HPLC applications, using high-purity (99%+) n-nonane is critical.[6][7] This grade ensures low levels of impurities that could otherwise cause baseline noise, ghost peaks, or interfere with sensitive detectors.[1]
-
Predictable Behavior: As a simple alkane, its interactions are primarily van der Waals forces, making its behavior in the mobile phase predictable and reproducible.[6]
Q2: In which chromatographic mode is this compound primarily used?
A: this compound is almost exclusively used in Normal-Phase Chromatography (NPC) . In NPC, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar.[3][8] this compound serves as the weak, non-polar component (Solvent A) of the mobile phase. The elution strength is increased by adding a small amount of a more polar solvent (the modifier, or Solvent B), such as isopropanol, ethyl acetate, or dichloromethane.[9][10]
Q3: Can n-nonane be used in Reversed-Phase (RP-HPLC) chromatography?
A: It is highly inadvisable. Reversed-phase chromatography, the most common HPLC mode, uses a non-polar stationary phase (like C8 or C18) and a polar mobile phase, typically mixtures of water with methanol or acetonitrile.[3][11] N-nonane, being an alkane, is immiscible with water and most polar solvents.[9] Attempting to use it in an RP-HPLC system would lead to phase separation, extreme pressure fluctuations, and potential damage to the pump and column.
Q4: How does adjusting the this compound concentration affect my separation in Normal-Phase HPLC?
A: In a typical NPC mobile phase (e.g., this compound/Isopropanol), this compound is the weak solvent.
-
Increasing the proportion of this compound (and decreasing the polar modifier) weakens the mobile phase. This leads to stronger analyte interaction with the polar stationary phase, resulting in longer retention times . This is desirable when analytes are eluting too quickly and are poorly resolved.
-
Decreasing the proportion of this compound (and increasing the polar modifier) strengthens the mobile phase. This reduces analyte retention, leading to shorter retention times . This is used to elute strongly retained compounds from the column in a reasonable time.
Troubleshooting Guide: this compound-Based Mobile Phases
This section provides solutions to specific problems you may encounter during your experiments.
| Problem/Observation | Probable Cause(s) | Step-by-Step Solution & Scientific Rationale |
| High System Backpressure | 1. Buffer Precipitation: If a previous method used buffers (common in RP-HPLC) and the system was not properly flushed, introducing a this compound-based organic mobile phase will cause the buffer salts to precipitate, clogging frits and tubing.[12] 2. Solvent Immiscibility: The chosen polar modifier is not fully miscible with this compound at the operating concentration, creating two phases and erratic pressure.[9] | Solution: 1. Thorough System Flush: Before switching from a buffered system to NPC, flush the entire HPLC system (pump, lines, injector, and column) with a sequence of miscible solvents. A standard protocol is: a. HPLC-grade water (to remove salts) b. Isopropanol (miscible with both water and alkanes) c. The final this compound-based mobile phase. 2. Verify Miscibility: Consult a solvent miscibility chart. If immiscibility is suspected, try a different polar modifier or use an intermediate solvent (like dichloromethane) to bridge the polarity gap. |
| Variable or Drifting Retention Times | 1. Column Equilibration: The water content on the surface of the silica stationary phase is not in equilibrium with the mobile phase. This is a very common issue in NPC.[13] 2. Mobile Phase Composition Change: Volatilization of the more volatile component of the mobile phase can alter the composition over time. 3. Temperature Fluctuations: Lab temperature changes can affect solvent viscosity and interaction kinetics.[14] | Solution: 1. Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For highly sensitive separations, consider pre-saturating the this compound mobile phase with water to maintain a constant level of column hydration.[13] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs capped to minimize evaporation.[15] 3. Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature, improving reproducibility.[14] |
| Poor Peak Shape (Tailing or Fronting) | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger (more polar) than the this compound-based mobile phase. This causes the analyte band to spread improperly at the column inlet. 2. Column Overload: Too much sample mass has been injected, saturating the stationary phase. 3. Secondary Interactions: Polar analytes (especially bases) can interact strongly with acidic silanol groups on the silica surface, causing peak tailing.[16] | Solution: 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are operating within the column's linear capacity. 3. Add a Modifier: While this compound is the primary solvent, adding a tiny percentage (e.g., 0.1%) of a highly polar modifier like an alcohol or a basic modifier like triethylamine can deactivate the active silanol sites, leading to more symmetrical peaks.[16] |
| No Peaks or Unexpectedly Long Retention | 1. Incorrect Mobile Phase Composition: The mobile phase is too weak (too much this compound) to elute the analytes. 2. Sample Precipitation: The sample is not soluble in the mobile phase and has precipitated in the injector or at the head of the column.[13] | Solution: 1. Increase Mobile Phase Strength: Perform a gradient run from high this compound (e.g., 99%) to a high percentage of a strong polar modifier (e.g., 50% isopropanol) to determine the approximate solvent strength needed to elute your compounds. Then, develop an isocratic or shallow gradient method in that range. 2. Check Sample Solubility: Before injection, test the solubility of your sample in the mobile phase in a small vial. If it doesn't dissolve, a different mobile phase system is required. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving common issues when working with this compound-based mobile phases.
Caption: Troubleshooting logic for this compound-based mobile phases.
Experimental Protocol: Mobile Phase Optimization in NPC
Objective: To systematically determine the optimal ratio of n-nonane to a polar modifier (e.g., Isopropanol - IPA) for the separation of a test mixture on a silica column.
Materials:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or other suitable detector
-
Silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-nonane[7]
-
HPLC-grade Isopropanol (IPA)
-
Test mixture dissolved in n-nonane
Methodology:
-
System Preparation:
-
Ensure the HPLC system is thoroughly clean and has been properly flushed to remove any incompatible solvents or buffers from previous use.[12]
-
Install the silica column.
-
-
Solvent Preparation:
-
Designate Solvent A as 100% n-nonane.
-
Designate Solvent B as 100% Isopropanol (IPA).
-
Filter and degas both solvents according to standard laboratory procedures.[15]
-
-
Initial Scouting Gradient:
-
Set the column temperature to a stable value (e.g., 30 °C).
-
Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min).
-
Program a broad linear gradient to determine the elution window for your compounds.
-
Time 0.0 min: 1% B (99% this compound)
-
Time 20.0 min: 20% B (80% this compound)
-
Time 22.0 min: 1% B (for re-equilibration)
-
Time 30.0 min: End run
-
-
Inject your test mixture and run the gradient.
-
-
Data Analysis and Isocratic Method Development:
-
Identify the percentage of Solvent B (%IPA) at which your last compound of interest elutes from the scouting run. Let's call this value %B_elution .
-
The optimal isocratic mobile phase composition will be slightly weaker (less %B) than this value to achieve good resolution. A good starting point for the first isocratic run is (%B_elution - 2%) .
-
Prepare a mobile phase with this calculated composition (e.g., if the last peak eluted at 10% IPA, prepare a mobile phase of 8% IPA in n-nonane).
-
-
Optimization:
-
Run the isocratic method.
-
Analyze the resulting chromatogram for resolution (Rs) between critical peak pairs.
-
If resolution is insufficient (Rs < 1.5), decrease the %IPA in small increments (e.g., 0.5%) to increase retention and improve separation.
-
If the analysis time is too long, increase the %IPA in small increments to shorten the run time, ensuring resolution remains acceptable.
-
This iterative process allows for the fine-tuning of selectivity and run time.
-
References
- N-Nonane: Your Go-To Solvent for Chromatography and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- N-Nonane: A Versatile Solvent for HPLC & Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- n-Nonane HPLC. (n.d.). APC Pure.
- Chemical Properties of this compound (CAS 111-84-2). (n.d.). Cheméo.
- This compound: CAS # 111-84-2 Compound Information. (n.d.). Restek.
- n-Nonane for Synthesis. (n.d.). Eqipped.
- Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek.
- Optimization of the Mobile Phase Composition. (n.d.). ResearchGate. Request PDF.
- Most Common Solvents Used in HPLC Mobile Phase. (2023). Phenomenex.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science.
- Reversed-phase chromatography. (n.d.). Wikipedia.
- Mobile Phase Selection Guide. (2024). ALWSCI.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). Chrom-Academy.
- How to Prepare and Optimise HPLC Mobile Phases. (2025). The Pharma Guide.
- HPLC Troubleshooting Guide. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
- Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
- High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts.
- Avoiding Mobile Phase Mismatch in HPLC. (n.d.). Phenomenex.
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International.
- Mobile Phase Modifiers. (n.d.). ZeptoMetrix.
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- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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- 16. zeptometrix.com [zeptometrix.com]
Addressing baseline noise in GC analysis using nonane
Addressing Baseline Noise in GC Analysis Using Nonane
Welcome to the technical support center for Gas Chromatography. As Senior Application Scientists, we understand that achieving a stable, low-noise baseline is fundamental to producing accurate and reproducible data. This guide provides in-depth, field-proven troubleshooting strategies specifically tailored for researchers, scientists, and drug development professionals who encounter baseline noise, with a special focus on analyses involving this compound.
Our approach is built on a foundation of scientific integrity, explaining the causality behind each troubleshooting step to empower you to make informed decisions in your laboratory.
Part 1: Quick Diagnosis - Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions, helping you quickly identify the potential source of your baseline issues.
Q1: My GC baseline is suddenly noisy and looks "hairy." What are the most common culprits?
A noisy or "hairy" baseline, characterized by rapid, high-frequency fluctuations, is typically caused by a continuous source of contamination or an unstable system component.[1] The most common causes, in order of probability, are:
-
Contaminated Gas Supply: The carrier or detector gases (e.g., hydrogen, air for FID) contain impurities like moisture, oxygen, or hydrocarbons.[2][3] This is often the case if the noise appeared shortly after replacing a gas cylinder.
-
System Leaks: Small leaks, particularly at the inlet or detector fittings, allow air (oxygen and nitrogen) to enter the system, causing an unstable signal.[4][5][6]
-
Detector Contamination: Over time, deposits can build up on detector components (like an FID jet or collector), leading to erratic electronic signals.[7][8][9]
Q2: What is the difference between baseline noise, drift, and spikes?
Understanding the type of baseline disturbance is the first step in diagnosing the problem.[1]
| Disturbance Type | Description | Common Causes |
| Noise | Rapid, high-frequency, random fluctuations giving the baseline a "hairy" or broad appearance. | Contaminated gases, system leaks, dirty detector.[6][9][10] |
| Drift | A slow, steady rise or fall of the baseline over the course of a run. | Insufficient column conditioning, column bleed, temperature fluctuations, major leaks.[1][10][11] |
| Spikes | Random, sharp, narrow peaks of short duration and varying intensity.[10] | Particulates (from septum or liner) hitting the detector, electrical issues, contaminated gas.[1][9] |
Q3: I'm using this compound as a solvent. Could it be the source of my baseline noise?
While this compound itself is a stable hydrocarbon unlikely to cause baseline noise, the purity of the solvent is a critical factor.[12] If you observe unexpected peaks or a generally "messy" baseline, consider the following:
-
Solvent Impurities: Lower-grade this compound may contain volatile or semi-volatile contaminants. When your sample is injected, these impurities co-elute, creating noise or discrete "ghost" peaks. This is especially problematic in methods that involve concentrating the solvent, as impurities will be concentrated as well.[13]
-
Interaction with Consumables: this compound can extract materials from vial septa, especially if the septa material is not chemically compatible.[14] This introduces bleed products into your sample before it is even injected.
To test this, run a "solvent blank" by injecting the same volume of this compound you would use for your sample. If the baseline noise or ghost peaks appear, your solvent is the likely source. See SOP 3: Evaluating Solvent (this compound) Purity for a detailed protocol.
Q4: How can I systematically determine if the noise is coming from my inlet, column, or detector?
Isolating the source of the problem is key to efficient troubleshooting. A logical, step-by-step process can quickly narrow down the possibilities.
Caption: Logical flow from symptom to cause and solution for GC baseline issues.
References
-
Restek Corporation. (n.d.). Leak Checking a GC System. Restek. Retrieved from [Link]
-
Phenomenex Inc. (2016, January 4). GC Technical Tip: How to Identify & Prevent Septum Bleed. Phenomenex. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 14). How to Check for Leaks in a GC System. Chrom Tech. Retrieved from [Link]
-
Conquer Scientific. (2023, August 1). How to Identify Leaks in Your GC/MS System. Conquer Scientific. Retrieved from [Link]
-
SRI Instruments. (n.d.). Chapter: Troubleshooting Topic: Leak Checking your GC. SRI Instruments. Retrieved from [Link]
-
Restek Corporation. (2020, October 28). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? Restek. Retrieved from [Link]
-
Das, R., et al. (2013). Septum bleed during GC-MS analysis: utility of septa of various makes. Journal of Chromatographic Science, 51(2), 117–121. Retrieved from [Link]
-
Das, R., et al. (2013). Septum Bleed during GC–MS Analysis: Utility of Septa of Various Makes. Journal of Chromatographic Science. Oxford Academic. Retrieved from [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide: n-Nonane vs. n-Decane as Chromatographic Standards
For researchers, scientists, and drug development professionals engaged in gas chromatography (GC), the choice of an appropriate standard is a foundational decision that dictates the accuracy and reliability of quantitative and qualitative analyses. Among the most dependable and widely used reference compounds are the n-alkanes, prized for their chemical inertness, stability, and predictable elution behavior.[1] This guide provides an in-depth, objective comparison of two common n-alkane standards, n-nonane (C9) and n-decane (C10), grounded in their physicochemical properties and chromatographic behavior. We will explore the causality behind choosing one over the other and provide the necessary experimental framework to apply them effectively in your laboratory.
The Role of n-Alkanes in Gas Chromatography
In the complex landscape of chromatographic analysis, standards serve two primary functions: as internal standards for quantification and as retention index markers for compound identification.
-
Internal Standards (IS): An internal standard is a compound added in a constant, known amount to all samples, calibrants, and controls.[2] Its purpose is to correct for variations in injection volume, sample preparation, and instrument response.[2][3] The fundamental principle of the internal standard method is to compare the analyte's response to the consistent response of the IS, thereby enhancing the precision and accuracy of the results.[2][4] An ideal internal standard should be chemically similar to the analytes of interest, well-resolved from other sample components, and absent in the original sample matrix.[1][2]
-
Retention Index (RI): The Kovats Retention Index is a dimensionless value that normalizes the retention time of a compound to the retention times of adjacent n-alkanes.[5] This conversion creates a system-independent constant that allows for the comparison of results across different instruments, columns, and laboratories.[5] For temperature-programmed GC, the Linear Retention Index (LRI) is calculated, where each n-alkane is assigned an RI value equal to its carbon number multiplied by 100 (e.g., n-nonane RI = 900, n-decane RI = 1000).[6]
Physicochemical Properties: A Head-to-Head Comparison
The chromatographic behavior of n-nonane and n-decane is a direct consequence of their physical and chemical properties. While they are adjacent members of the same homologous series, the addition of a single methylene group in n-decane results in distinct differences.
| Property | n-Nonane | n-Decane | Significance in Chromatography |
| Chemical Formula | C₉H₂₀ | C₁₀H₂₂ | The longer carbon chain in n-decane leads to stronger intermolecular van der Waals forces. |
| Molecular Weight | 128.26 g/mol [7][8][9][10] | 142.28 g/mol [11][12][13][14] | Higher molecular weight contributes to a higher boiling point and, consequently, a longer retention time in GC. |
| Boiling Point | 150.8 °C | 174.1 °C | This is the primary determinant of elution order in non-polar GC columns. n-Decane's higher boiling point means it will elute later than n-nonane. |
| CAS Number | 111-84-2[7][8][9][10] | 124-18-5[11][12][13][14] | Unique identifiers for chemical substance registration. |
Data sourced from the NIST Chemistry WebBook.[7][8][9][10][11][12][13][14]
Chromatographic Performance: Making an Informed Choice
The selection between n-nonane and n-decane is not a matter of one being universally superior to the other; rather, it is a strategic decision based on the specific requirements of the analytical method. The key consideration is the elution window of the target analytes.
When to Choose n-Nonane:
n-Nonane is the preferred standard when analyzing more volatile to semi-volatile compounds. Its lower boiling point ensures that it elutes relatively early in the chromatogram, making it an ideal internal standard for analytes that also elute in this region.
Causality: By choosing an internal standard that elutes near the analytes of interest, you ensure that both the IS and the analytes experience similar chromatographic conditions. This proximity in retention time minimizes variability in peak shape and response that can occur over the course of a long analytical run, leading to more accurate quantification.
Application Example: In the analysis of essential oils, many of the highly aromatic and volatile monoterpenes will elute in the earlier part of the chromatogram. Using n-nonane as an internal standard or as a bracketing alkane for retention index calculations for these early-eluting compounds would be appropriate.
When to Choose n-Decane:
n-Decane, with its higher boiling point and longer retention time, is the better choice for less volatile analytes. It serves as an excellent internal standard for compounds that elute in the mid-to-late portion of a typical GC run for semi-volatiles.
Causality: If a very early-eluting internal standard like n-nonane were used for late-eluting analytes, any subtle changes in the temperature program or carrier gas flow rate that occur later in the run would affect the analytes and the IS differently. This discrepancy can introduce quantification errors. n-Decane's later elution provides a more accurate representation of the chromatographic conditions experienced by these less volatile compounds.
Application Example: In the analysis of fatty acid methyl esters (FAMEs), which often involves a temperature ramp to elute longer-chain esters, n-decane or even longer-chain alkanes are more suitable internal standards.[15][16][17] Similarly, when analyzing for semi-volatile organic compounds (SVOCs) like polycyclic aromatic hydrocarbons (PAHs), n-decane would be a more appropriate choice than n-nonane.
The following diagram illustrates the logical workflow for selecting an appropriate n-alkane standard based on analyte volatility.
Caption: Analyte volatility dictates the choice of n-alkane standard.
Experimental Protocol: Determination of Kovats Retention Index
This protocol outlines the standardized procedure for determining the Kovats Retention Index (RI) of an unknown compound using a series of n-alkanes, including n-nonane and n-decane. This process is fundamental for reliable, cross-platform compound identification.
Objective: To calculate the Linear Retention Index of an unknown analyte.
Materials:
-
Gas Chromatograph with a suitable detector (e.g., FID or MS).
-
GC column (the RI will be specific to the stationary phase).
-
Unknown analyte sample.
-
A standard mixture of homologous n-alkanes (e.g., C8 to C20) dissolved in a suitable solvent like hexane.
-
GC vials, syringes, and appropriate solvents.
Methodology:
-
Instrument Setup:
-
Install the desired GC column and condition it according to the manufacturer's instructions.
-
Set up the GC method parameters (temperature program, carrier gas flow rate, injector and detector temperatures). These parameters must remain constant for all subsequent analyses.
-
-
Analysis of n-Alkane Standard:
-
Inject the n-alkane standard mixture into the GC.
-
Record the retention times for each n-alkane.
-
-
Analysis of Unknown Analyte:
-
Inject the sample containing the unknown analyte using the exact same GC method.
-
Record the retention time of the unknown analyte peak.
-
-
Calculation of Linear Retention Index:
-
Identify the two n-alkanes from the standard mixture that elute immediately before and after the unknown analyte.
-
Use the following formula to calculate the Linear Retention Index (I):
I = 100 * [n + (t_x - t_n) / (t_(n+1) - t_n)]
Where:
-
n is the carbon number of the n-alkane eluting just before the unknown compound.
-
t_x is the retention time of the unknown compound.
-
t_n is the retention time of the n-alkane with carbon number 'n'.
-
t_(n+1) is the retention time of the n-alkane eluting just after the unknown compound.[1]
-
-
Example Calculation:
-
Retention time of n-Nonane (t_n, n=9) = 8.50 min
-
Retention time of unknown (t_x) = 8.95 min
-
Retention time of n-Decane (t_(n+1), n+1=10) = 10.00 min
I = 100 * [9 + (8.95 - 8.50) / (10.00 - 8.50)] I = 100 * [9 + 0.45 / 1.50] I = 100 * [9 + 0.3] I = 930
The following diagram visualizes the workflow for this experimental protocol.
Caption: Workflow for Kovats Retention Index determination.
Conclusion and Recommendations
Both n-nonane and n-decane are invaluable tools in the chromatographer's toolkit. The choice between them is not arbitrary but is a calculated decision based on the volatility and expected retention time of the target analytes.
-
For analyses of volatile compounds that elute early in a chromatographic run, n-nonane is the more appropriate standard. Its earlier elution time ensures it serves as a more accurate proxy for the chromatographic experience of these analytes.
-
For analyses involving semi-volatile to less volatile compounds , n-decane provides a more robust and reliable standard. Its later elution time better reflects the analytical conditions experienced by compounds that are retained longer on the column.
Ultimately, the principle of co-elution proximity should guide your selection. An internal standard should, whenever possible, elute near the analytes it is intended to quantify. Similarly, for retention index determination, the n-alkane series provides a reliable "ruler" against which other compounds are measured, and the choice of which "marks on the ruler" are most critical depends on where your analytes of interest fall. By understanding the fundamental physicochemical differences between n-nonane and n-decane, and applying the principles outlined in this guide, researchers can enhance the quality and reliability of their chromatographic data.
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A Comparative Guide to Nonane and Hexane as Non-Polar Solvents
In the landscape of organic chemistry and industrial applications, the choice of a non-polar solvent is a critical decision that influences reaction kinetics, product purity, and process efficiency. Among the aliphatic hydrocarbons, n-hexane has long been a workhorse, favored for its volatility and effective solubilizing power for non-polar compounds. However, its higher homolog, n-nonane, presents a distinct set of properties that render it a more suitable choice under specific experimental conditions. This guide provides a detailed, evidence-based comparison of nonane and hexane to inform researchers, scientists, and drug development professionals in their solvent selection process.
Core Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between this compound and hexane stem from the three-carbon atom difference in their alkyl chains. This variation in molecular weight directly impacts their physical properties, from boiling point to viscosity. Understanding these differences is paramount to anticipating their behavior in an experimental or industrial setting.
As straight-chain alkanes, both hexane and this compound are non-polar, colorless liquids with a characteristic petroleum-like odor.[1][2][3][4] They are immiscible with water but miscible with other organic solvents.[1][4] Their low reactivity makes them suitable solvents for reactions involving strong bases.[5]
The following table summarizes the key physicochemical properties of n-hexane and n-nonane, providing the quantitative data necessary for informed solvent selection.
Table 1: Comparison of Physicochemical Properties of n-Hexane and n-Nonane
| Property | n-Hexane | n-Nonane | Rationale and Implication |
| Molecular Formula | C₆H₁₄ | C₉H₂₀ | This compound's longer carbon chain leads to stronger van der Waals forces. |
| Molar Mass | 86.18 g/mol [5] | 128.26 g/mol [6] | Affects stoichiometry calculations and gravimetric measurements. |
| Boiling Point | 68.7 °C[5][7] | 150.8 °C[3][6] | Hexane: Easily removed by evaporation at low temperatures. This compound: Suitable for higher temperature reactions and processes where solvent loss due to evaporation must be minimized. |
| Melting Point | -95.3 °C[5] | -53 °C[6] | Both have a wide liquid range suitable for most standard lab conditions. |
| Density (at 20°C) | 0.659 g/mL[7] | 0.718 g/mL[3] | Important for mass-to-volume conversions and solvent layering. |
| Viscosity (at 25°C) | ~0.3 mPa·s (0.31 cP at 20°C)[8] | 0.6696 mPa·s (cP)[4] | Hexane: Lower viscosity facilitates faster filtration and mixing. This compound: Higher viscosity may be a factor in high-shear mixing applications. |
| Surface Tension (at 25°C) | 17.91 dyn/cm[8] | ~22.7 dyn/cm | Influences wetting properties and droplet formation in biphasic systems. |
| Vapor Pressure (at 20°C) | 124 Torr (16.5 kPa)[8] | ~3.75 Torr (0.5 kPa) | Hexane: High volatility, evaporates quickly. This compound: Low volatility, significantly reduces evaporative losses. |
| Polarity Index | 0.1[9] | ~0.1 | Both are highly non-polar, ideal for dissolving lipids, oils, and other hydrocarbons. |
| Dielectric Constant (at 25°C) | 1.88[8] | ~1.97 | Low dielectric constants confirm their non-polar nature. |
| Flash Point | -22 °C[5] | 31 °C[3] | Hexane: Extremely flammable, requires stringent safety precautions. This compound: Flammable, but significantly less so than hexane, offering a safer profile for heating.[1][3] |
Solvent Performance in Practice
The choice between hexane and this compound often comes down to a trade-off between ease of removal and operational conditions.
-
For Extractions and Chromatography: Hexane is widely used for extracting cooking oils from seeds and as a non-polar mobile phase in chromatography.[5][10] Its high volatility simplifies the removal process from the extracted, non-volatile product. However, this same volatility can lead to solvent loss and changes in mobile phase composition in open or high-throughput chromatography systems. This compound's lower volatility makes it a more stable choice for prolonged or high-temperature extractions and chromatographic runs.
-
For Chemical Synthesis: In organic synthesis, a solvent's boiling point is a critical parameter. Hexane is suitable for reactions conducted at or below its boiling point of ~69°C. For reactions requiring higher temperatures, this compound provides a much wider operational window up to ~151°C, allowing for increased reaction rates without the need for a pressurized system.
-
Asphaltene Precipitation: In the petroleum industry, the choice of alkane solvent can influence the composition of precipitated asphaltenes. Studies have shown that using a higher molecular weight alkane like n-nonane, compared to n-heptane (which is similar to hexane), results in different molecular profiles of the extracted asphaltenes.[11] This highlights the subtle but significant impact of alkyl chain length on solvency for complex mixtures.
Experimental Protocol: Comparative Oil Extraction Efficiency
To provide a practical, self-validating framework for comparing these solvents, the following protocol outlines a method for determining the oil extraction efficiency from a model oilseed, such as crushed sunflower seeds.
Objective: To quantify and compare the yield of oil extracted from a solid matrix using n-hexane and n-nonane under identical conditions.
Methodology: Soxhlet Extraction
-
Preparation: Dry 10 grams of finely crushed sunflower seeds in an oven at 105°C for 2 hours to remove moisture. Accurately weigh the dried sample and place it into a cellulose extraction thimble.
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus. Place 250 mL of either n-hexane or n-nonane in the round-bottom flask along with a few boiling chips.
-
Extraction: Heat the flask using a heating mantle to maintain a steady reflux. Allow the extraction to proceed for 6 hours, ensuring a consistent cycle rate (siphoning events per hour).
-
Solvent Recovery: After extraction, remove the thimble containing the seed meal. Reconfigure the apparatus for simple distillation to recover the bulk of the solvent from the oil extract.
-
Final Drying: Transfer the remaining oil/solvent mixture to a pre-weighed beaker. Place the beaker in a vacuum oven at a temperature appropriate for the solvent (e.g., 60°C for hexane, 100°C for this compound) until a constant weight is achieved, indicating complete solvent removal.
-
Calculation: The yield of extracted oil is calculated as: Yield (%) = (Weight of extracted oil / Initial weight of dry seeds) x 100
-
Validation: Repeat the experiment in triplicate for each solvent to ensure reproducibility. The results will provide a direct, quantitative comparison of their extraction efficiency under these conditions.
Workflow for Comparative Solvent Extraction
Caption: Workflow for comparing oil extraction efficiency of hexane and this compound.
Safety and Handling Considerations
A crucial aspect of solvent selection is safety. Both hexane and this compound are flammable hydrocarbons.[1][12]
-
Flammability: n-Hexane has a very low flash point of -22°C, making it a significant fire hazard at room temperature.[5][12] Its vapors can be explosive.[12] n-Nonane has a much higher flash point of 31°C, meaning it is less likely to form a flammable mixture with air under ambient conditions, providing a superior safety profile, especially in processes requiring heating.[3][4]
-
Toxicity: Chronic exposure to n-hexane is known to cause neurotoxicity. While n-nonane is also an irritant, it is generally considered less hazardous than hexane due to its lower volatility, which reduces the risk of inhalation exposure.[1][4]
Conclusion: Selecting the Right Tool for the Job
The decision to use this compound or hexane is not a matter of one being universally superior, but rather which solvent's properties are best aligned with the specific application's requirements.
Choose n-Hexane when:
-
Rapid and low-temperature solvent removal is a priority.
-
The process is conducted at or near room temperature.
-
The lower cost and viscosity are advantageous.
Choose n-Nonane when:
-
The reaction or process requires temperatures between 70°C and 150°C.
-
Minimizing solvent loss through evaporation is critical.
-
A higher flash point and improved safety profile are desired.
-
The application involves dissolving higher molecular weight, non-polar compounds where the slightly greater solvent strength might be beneficial.
By carefully considering the physicochemical data, performance requirements, and safety profiles presented in this guide, researchers and professionals can make an informed and optimal choice between these two valuable non-polar solvents.
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Validation of analytical methods using n-nonane reference material
Beginning Data Collection
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Launching Initial Search Phase
I am now kicking off a series of targeted Google searches to find validation data for analytical methods that leverage n-nonane. My focus is comprehensive, encompassing linearity, accuracy, and all the standard validation parameters. I'm also delving into n-nonane's properties as a GC reference. Simultaneously, I'll start structuring the guide, beginning with an introduction and then detailing experimental protocols, including data tables.
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A Comparative Analysis of Boiling Points Among Nonane Isomers: A Technical Guide for Researchers
This guide provides an in-depth comparative study of the boiling points of nonane (C₉H₂₀) isomers. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate relationship between molecular structure and volatility. We will explore the theoretical underpinnings of boiling point variations, present a comprehensive dataset, and detail rigorous experimental protocols for empirical verification. Our approach is grounded in scientific integrity, providing not just data, but a causal understanding of the observed phenomena.
Theoretical Framework: The Primacy of Intermolecular Forces
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, facilitating a phase transition from liquid to gas. For non-polar alkanes like the isomers of this compound, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force. The strength of these forces is contingent on two primary factors:
-
Molecular Surface Area: Larger, more elongated molecules have a greater surface area, allowing for more points of contact between adjacent molecules. This increased interaction necessitates more energy to overcome, resulting in a higher boiling point.
-
Molecular Compactness (Branching): As the degree of branching in an isomer increases, the molecule becomes more compact and spherical. This reduces the effective surface area available for intermolecular interactions, weakening the London dispersion forces and consequently lowering the boiling point.
Therefore, a direct correlation exists between the linearity of a this compound isomer and its boiling point; the straight-chain n-nonane is expected to have the highest boiling point, while highly branched isomers will exhibit significantly lower boiling points.
Comparative Boiling Point Data for this compound Isomers
The following table summarizes the experimentally determined boiling points for a comprehensive selection of this compound's 35 structural isomers. This data provides a clear quantitative illustration of the principles outlined above.
| Isomer Name | Boiling Point (°C) |
| n-Nonane | 151[1] |
| 2-Methyloctane | 143.2[2] |
| 3-Methyloctane | 144[3][4] |
| 4-Methyloctane | 142.5 |
| 2,2-Dimethylheptane | 132-133[5][6][7][8] |
| 2,3-Dimethylheptane | 135.2 |
| 2,4-Dimethylheptane | 132.8 |
| 2,5-Dimethylheptane | 131.7 |
| 2,6-Dimethylheptane | 135.2[9] |
| 3,3-Dimethylheptane | 136.2 |
| 3,4-Dimethylheptane | 140.6[10] |
| 3,5-Dimethylheptane | 136.7 |
| 4,4-Dimethylheptane | 135.6 |
| 3-Ethylheptane | 141.9 |
| 4-Ethylheptane | 141[3] |
| 2,2,3-Trimethylhexane | 132.9 |
| 2,2,4-Trimethylhexane | 127.3 |
| 2,2,5-Trimethylhexane | 124.1 |
| 2,3,3-Trimethylhexane | 138.8 |
| 2,3,4-Trimethylhexane | 139.1[11] |
| 2,3,5-Trimethylhexane | 134.5 |
| 2,4,4-Trimethylhexane | 128.9 |
| 3,3,4-Trimethylhexane | 141.2 |
| 3-Ethyl-2-methylhexane | 139.9 |
| 4-Ethyl-2-methylhexane | 133.8-134.1[12][13][14][15] |
| 3-Ethyl-3-methylhexane | 141.5 |
| 3-Ethyl-4-methylhexane | 140.1[16] |
| 2,2,3,3-Tetramethylpentane | 140.3 |
| 2,2,3,4-Tetramethylpentane | 133-133.9[11][17][18][19][20] |
| 2,2,4,4-Tetramethylpentane | 121-122 |
| 2,3,3,4-Tetramethylpentane | 141.5 |
| 3,3-Diethylpentane | 146.3[13][21][18] |
| 3-Ethyl-2,2-dimethylpentane | 134.9 |
| 3-Ethyl-2,3-dimethylpentane | 141.8 |
| 3-Ethyl-2,4-dimethylpentane | 136.1-137[4][22][23][24][25] |
Note: Boiling points can vary slightly based on experimental conditions and reporting sources.
Visualizing the Structure-Property Relationship
The following diagram illustrates the conceptual relationship between the degree of branching in this compound isomers, the resulting intermolecular forces, and the observed boiling point.
Caption: Relationship between this compound isomer structure and boiling point.
Experimental Protocols for Boiling Point Determination
Accurate and reproducible boiling point determination is crucial for compound characterization. Below are detailed methodologies for two standard techniques.
Method 1: Distillation at Atmospheric Pressure (Based on ASTM D86)
This method is a foundational technique for determining the boiling range characteristics of petroleum products and can be adapted for pure compounds.[2][26][27][28][29]
Principle: A sample is heated in a distillation flask, and the temperature of the vapor is recorded as it condenses and is collected. For a pure substance, the boiling point is the stable temperature observed during the distillation of the bulk of the sample.
Experimental Workflow:
Caption: Workflow for boiling point determination by distillation.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a standard laboratory distillation apparatus, ensuring all glassware is clean and dry. The apparatus consists of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer.
-
Sample Charging: Measure 100 mL of the this compound isomer and transfer it to the distillation flask.
-
Boiling Chips: Add a few boiling chips to the flask to ensure smooth boiling and prevent bumping.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the temperature of the vapor entering the condenser is accurately measured.
-
Heating: Begin heating the flask with a suitable heat source. The heating rate should be controlled to produce a distillation rate of 4-5 mL per minute.
-
Data Recording:
-
Record the temperature at which the first drop of distillate falls from the condenser tip as the Initial Boiling Point (IBP).
-
Continue to record the temperature as the distillate is collected in the receiving graduate at regular volume intervals (e.g., every 10 mL).
-
For a pure compound, the temperature should remain relatively constant throughout the distillation. This stable temperature is the boiling point.
-
The Final Boiling Point (FBP) is the maximum temperature reached.
-
-
Data Analysis: For a pure isomer, the boiling point is the plateau temperature observed during the distillation. The barometric pressure should also be recorded and, if necessary, a correction applied to normalize the boiling point to standard pressure (760 mmHg).
Method 2: Boiling Range Distribution by Gas Chromatography (Based on ASTM D2887)
This method, often referred to as simulated distillation (SimDis), provides a highly accurate and automated determination of the boiling point distribution of petroleum fractions and can be used for pure compounds.[1][30][31][32][33]
Principle: The sample is injected into a gas chromatograph, and its components are separated based on their boiling points. The retention time of the compound is correlated to its boiling point using a calibration curve generated from a mixture of known n-alkanes.
Experimental Workflow:
Caption: Workflow for boiling point determination by GC (SimDis).
Step-by-Step Methodology:
-
Instrument Setup: A gas chromatograph (GC) equipped with a non-polar capillary column and a flame ionization detector (FID) is used. The oven temperature is programmed to increase at a linear rate.
-
Calibration:
-
Prepare a calibration mixture containing a series of n-alkanes with known boiling points that bracket the expected boiling point of the this compound isomer.
-
Inject the calibration mixture into the GC and record the retention time for each n-alkane.
-
Create a calibration curve by plotting the boiling point of each n-alkane against its retention time.
-
-
Sample Analysis:
-
Inject a small, precise volume of the this compound isomer into the GC under the same conditions used for calibration.
-
Obtain the chromatogram and determine the retention time of the single peak corresponding to the isomer.
-
-
Boiling Point Determination: Using the calibration curve, determine the boiling point that corresponds to the measured retention time of the this compound isomer. This method offers high precision and requires only a small sample volume.
Conclusion
The boiling points of this compound isomers are a direct function of their molecular architecture. The linear n-nonane, with its maximal surface area for intermolecular interactions, exhibits the highest boiling point. As branching increases, the isomers become more compact, leading to a systematic decrease in boiling point due to weakened London dispersion forces. This relationship is a fundamental concept in physical organic chemistry and is critical for the purification, handling, and application of these compounds in various scientific and industrial settings. The experimental methods detailed herein provide robust and reliable means for the empirical determination of these crucial physical properties.
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Accuracy of nonane as an internal standard in GC-MS
An In-Depth Guide to the Accuracy of Nonane as an Internal Standard in GC-MS
For professionals in analytical chemistry, particularly within research and drug development, the pursuit of quantitative accuracy is paramount. In gas chromatography-mass spectrometry (GC-MS), the internal standard (IS) method stands as a cornerstone for mitigating variability in sample preparation and instrument response.[1] This guide provides a comprehensive evaluation of n-nonane, a commonly used n-alkane, as an internal standard. We will delve into its performance characteristics, objectively compare it with the gold-standard alternative—stable isotope-labeled standards—and provide detailed experimental protocols to empower you to make informed decisions for your analytical workflows.
The Foundational Role of an Internal Standard
The core principle of the internal standard method is to add a known concentration of a non-endogenous compound to every sample, calibrant, and quality control.[2] The final analyte concentration is then calculated based on the ratio of the analyte's response to the internal standard's response.[1] This elegant approach corrects for volumetric errors during sample preparation, inconsistencies in injection volume, and fluctuations in detector response, thereby significantly improving the precision and accuracy of the results.[3]
An ideal internal standard should exhibit several key characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to the analyte(s) to ensure comparable behavior during sample extraction, derivatization, and chromatographic separation.[2]
-
Chromatographic Resolution: It must be well-separated from all other components in the sample matrix to ensure accurate peak integration.[4]
-
Purity and Stability: The internal standard must be of high purity and chemically stable throughout the entire analytical process.[5]
-
Absence from Sample: It must not be naturally present in the samples being analyzed.[5]
A Critical Evaluation of n-Nonane
n-Nonane (C₉H₂₀) is a linear, saturated hydrocarbon frequently considered for use as an internal standard, particularly in the analysis of volatile organic compounds, fatty acids, and petroleum hydrocarbons.[6][7]
Physicochemical Profile of n-Nonane
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀ | [8] |
| Molecular Weight | 128.26 g/mol | [9] |
| Boiling Point | 151 °C | [9] |
| Melting Point | -53 °C | [9] |
| Density | 0.718 g/mL at 25 °C | [9] |
| Purity (Analytical Std) | ≥99.8% (GC) | [9] |
Advantages of Using this compound:
-
Chemical Inertness: As a saturated alkane, this compound is chemically stable and unlikely to react with analytes or derivatization reagents.[7]
-
Predictable Chromatography: Its non-polar nature results in predictable elution on common GC columns (e.g., DB-5ms), typically based on boiling point.[6]
-
Low Natural Abundance: While present in petroleum products, it is not a common endogenous compound in many biological matrices, minimizing interference.[6]
-
Cost-Effectiveness: Compared to isotopically labeled standards, high-purity this compound is significantly more affordable, making it an attractive option for high-throughput screening or routine analyses.
Limitations and Potential for Inaccuracy:
The primary limitation of this compound is that it is a structural analog , not a perfect chemical mimic of most analytes. This fundamental difference can introduce inaccuracies, as it may not fully compensate for variations in sample preparation.[10] For example, if an analyte requires a multi-step extraction from a complex matrix (e.g., plasma or tissue) followed by a chemical derivatization step, the efficiency of these steps may differ significantly between the analyte and this compound. This disparity means the analyte-to-IS response ratio will not remain constant, leading to inaccurate quantification.[5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
For applications demanding the highest level of accuracy and regulatory scrutiny, stable isotope-labeled (SIL) internal standards are the undisputed gold standard.[11][12] A SIL IS is typically the analyte of interest with several atoms (e.g., hydrogen, carbon) replaced by their stable heavy isotopes (e.g., ²H/Deuterium, ¹³C).[13]
Why SIL Standards are Superior:
-
Near-Identical Physicochemical Properties: A SIL analog has virtually the same polarity, boiling point, and reactivity as the analyte. This ensures it behaves almost identically during all sample preparation and analysis steps.[14]
-
Co-elution: The SIL standard typically co-elutes with the analyte, ensuring that both are subjected to the same degree of matrix effects and ion suppression in the MS source at the exact same time.[14]
-
Superior Correction: Because of these properties, a SIL standard provides the most effective correction for variations in extraction recovery, derivatization yield, and matrix-induced signal suppression or enhancement.[15]
Despite their advantages, SIL standards have drawbacks, including significantly higher costs and potential commercial unavailability for novel analytes.[10] Furthermore, deuterium-labeled standards can sometimes exhibit slight chromatographic shifts or, in rare cases, undergo H/D exchange, which must be evaluated during method development.[13][16]
Performance Comparison: this compound vs. Stable Isotope-Labeled (SIL) IS
The following table summarizes the expected performance characteristics when comparing this compound to a SIL internal standard for a hypothetical analyte in a complex biological matrix. These expectations are synthesized from validation studies of structural analogs versus SIL standards.[6][17][18]
| Performance Parameter | This compound (Structural Analog) | Deuterated Analyte (SIL IS) | Rationale for Performance Difference |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 | Both can produce linear calibration curves, but the SIL standard often yields a slightly better fit due to more consistent response ratios across the concentration range. |
| Accuracy (Recovery %) | 80 - 120% | 95 - 105% | This compound's accuracy is highly dependent on the sample matrix and preparation complexity. It may not track the analyte's recovery perfectly. The SIL standard's near-identical chemistry ensures it accurately reflects the analyte's recovery.[14] |
| Precision (RSD%) | < 15% | < 10% | The SIL standard provides superior correction for variability, resulting in lower relative standard deviation (RSD), especially in complex matrices or with manual sample preparation.[10] |
| Matrix Effect Correction | Partial | Excellent | This compound cannot fully compensate for matrix effects as it elutes at a different retention time and has different ionization characteristics than most analytes. The co-eluting SIL standard is the most effective tool for correcting matrix effects.[14] |
Experimental Workflows and Protocols
To ensure scientific integrity, every analytical method must be validated. Below are detailed protocols for using this compound as an internal standard and a general framework for method validation.
Workflow for Quantitative Analysis Using an Internal Standard
Caption: General workflow for GC-MS quantification using an internal standard.
Protocol: Quantification of Fatty Acid Methyl Esters (FAMEs) with this compound
This protocol provides a framework for the analysis of FAMEs in a lipid matrix, adapted from methodologies using long-chain alkanes as internal standards.[6]
1. Preparation of Standard Solutions:
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of high-purity (≥99.8%) n-nonane. Dissolve in a 10 mL volumetric flask with high-purity hexane. Store at 4°C.
-
Analyte Stock Solution (e.g., Methyl Palmitate, 1 mg/mL): Prepare a stock solution of the target FAME analyte in the same manner.
-
Calibration Standards: Create a series of calibration standards by adding varying volumes of the analyte stock solution and a constant volume of the IS stock solution (e.g., 100 µL) to separate vials. Dilute to a final volume (e.g., 1 mL) with hexane. This should cover the expected concentration range of the samples.
2. Sample Preparation (Transesterification):
-
To a known amount of lipid sample (e.g., 50 mg of oil), add a precise volume of the this compound IS stock solution (e.g., 100 µL).
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Seal the tube and heat at 100°C for 15 minutes to saponify the lipids.
-
Cool the sample, then add 2 mL of Boron Trifluoride-Methanol solution (14% BF₃).
-
Seal and heat again at 100°C for 15 minutes to methylate the fatty acids.
-
Cool to room temperature. Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute, then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs and this compound, to a GC vial for analysis.
3. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250°C, Splitless injection (1 µL).
-
Oven Program: Initial temp 60°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977A MSD or equivalent.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic, abundant ions for each target FAME and for this compound (e.g., m/z 43, 57, 71).[8]
Decision Framework for Internal Standard Selection
The choice of an internal standard is not arbitrary; it is a critical decision based on the analytical objective, sample complexity, and available resources.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion and Recommendations
The accuracy of a quantitative GC-MS method is inextricably linked to the choice of the internal standard. While n-nonane serves as a cost-effective, chemically inert, and reliable internal standard for certain applications, its utility has clear boundaries. It is a suitable choice for the analysis of non-polar compounds (such as other hydrocarbons) in relatively simple matrices where the sample preparation is minimal.
However, for complex matrices, multi-step sample preparation procedures, or when the highest degree of accuracy and precision is non-negotiable (as is often the case in regulated drug development and clinical settings), the data overwhelmingly supports the use of stable isotope-labeled internal standards .[11][14] A SIL standard is the only tool that can reliably correct for the full spectrum of potential errors, from extraction inefficiencies to matrix-induced ion suppression.
As a Senior Application Scientist, my recommendation is to base your choice on a risk-benefit analysis. If the application is for screening or process monitoring in a simple system, the cost savings of using this compound may be justified. For any bioanalytical, clinical, forensic, or final product release testing, the investment in a stable isotope-labeled standard is essential for ensuring data integrity and defensibility. Regardless of the choice, a thorough method validation—assessing linearity, accuracy, precision, and specificity—is mandatory to prove the suitability of the internal standard for its intended purpose.[17]
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Dufková, I., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3599. Retrieved from [Link]
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Liu, R. H., Gadzala, D. E., & Liu, C. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Journal of Forensic Sciences, 40(6), 983-989. Retrieved from [Link]
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Reddit. (2023, July 8). Internal Standard Selection. r/massspectrometry. Retrieved from [Link]
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Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033-4055. Retrieved from [Link]
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Alzweiri, M., et al. (2025, August 7). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. Retrieved from [Link]
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Liu, R. H., Lin, W. F., & Gadzala, D. E. (1995). Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors. Journal of Forensic Sciences, 40(6), 990-998. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Mackenzie, L. (2018). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 17). Why Are Internal Standards Used In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2015, September 10). Which aqueous internal standards can I use in GC-MS analyses? Retrieved from [Link]
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Abdullah, S., et al. (2018). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Molecules, 23(10), 2467. Retrieved from [Link]
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A Comparative Guide to Branched vs. Straight-Chain Nonane Isomers in Fuel Studies
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For researchers and scientists in combustion and fuel development, the isomeric structure of hydrocarbon fuels is a critical determinant of performance. This guide provides an in-depth technical comparison of branched-chain versus straight-chain nonane (C9H20) isomers, focusing on their combustion characteristics. We will delve into the causality behind their differing behaviors, supported by experimental data and detailed protocols.
This compound, with its 35 structural isomers, serves as a significant component in gasoline and jet fuel surrogates.[1][2][3] Understanding the combustion disparities between its linear form (n-nonane) and its branched counterparts is paramount for developing next-generation engines and alternative fuels.[4]
The Influence of Molecular Structure on Combustion
The fundamental difference in combustion behavior between n-nonane and its branched isomers stems from their molecular architecture.[5] Straight-chain alkanes, like n-nonane, possess a linear carbon backbone, making their C-H bonds more accessible for abstraction by radicals during the initial stages of oxidation.[6] Conversely, branched isomers feature more stable tertiary and quaternary carbon atoms, which require higher energy to break.[5] This inherent stability directly impacts key combustion parameters.
Comparative Analysis of Combustion Properties
The following sections will compare the critical combustion properties of n-nonane and a representative highly branched isomer, 2,2,4,4-tetramethylpentane.
Ignition Delay Time (IDT)
Ignition delay time is the period between the creation of a combustible mixture and the onset of ignition. It is a crucial parameter for engine design, particularly in preventing knock.
Experimental studies consistently show that branched this compound isomers have significantly longer ignition delay times than n-nonane, especially in the low- to intermediate-temperature range, also known as the negative temperature coefficient (NTC) region.[4][7] This indicates lower reactivity for the branched isomers.[5] For instance, at 1.0 MPa and an equivalence ratio of 1.0, the IDT of 2,2,4,4-tetramethylpentane can be nearly an order of magnitude longer than that of n-nonane in the NTC region.[4]
| Isomer | Structure | Ignition Delay Time (IDT) Comparison |
| n-Nonane | Straight-Chain | Shorter IDT (Higher Reactivity) |
| 2,2,4,4-Tetramethylpentane | Highly Branched | Longer IDT (Lower Reactivity)[4][7] |
This table provides a qualitative comparison. Quantitative IDT values are highly dependent on experimental conditions such as temperature, pressure, and equivalence ratio.
The longer IDT of branched isomers is attributed to their molecular structure, which favors the formation of more stable radicals and inhibits the chain-branching reactions necessary for rapid ignition.[4]
Laminar Flame Speed
Laminar flame speed is the velocity at which a flame front propagates through a stationary fuel-air mixture. It is a fundamental property that influences the rate of combustion and engine performance.
Consistent with their lower reactivity, branched alkanes generally exhibit lower laminar flame speeds compared to their linear counterparts.[5] The more complex bond-breaking and rearrangement required for the combustion of branched isomers slows down the overall reaction rate, resulting in a slower-moving flame front.
| Property | n-Nonane | Branched this compound Isomers |
| Laminar Flame Speed | Higher | Lower[5] |
This is a qualitative comparison. Absolute values depend on specific experimental conditions.
Soot Formation
Soot formation is a complex process involving the production of polycyclic aromatic hydrocarbons (PAHs) as precursors. The propensity of a fuel to form soot is a critical environmental and performance consideration.
The influence of branching on soot formation is more nuanced. While the lower reactivity of branched alkanes might suggest less soot, the fragmentation of these molecules can produce precursors that readily form aromatic rings. The specific pathways to soot precursors differ based on the isomer's structure.[5] Further research under various conditions is needed to fully elucidate the relationship between this compound isomer branching and soot formation.
Experimental Methodologies for Fuel Combustion Analysis
To obtain the comparative data discussed, researchers employ specialized experimental apparatus that can simulate engine-like conditions in a controlled environment.[8]
Shock Tubes
Shock tubes are a primary tool for studying high-temperature chemical kinetics and measuring ignition delay times.[9][10] A high-pressure "driver" gas ruptures a diaphragm, generating a shock wave that travels through the low-pressure "driven" section containing the fuel-air mixture.[10] This shock wave rapidly heats and pressurizes the gas, initiating combustion.[10]
Generalized Shock Tube Protocol for IDT Measurement:
-
Mixture Preparation: A homogenous mixture of the this compound isomer, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a mixing tank.[10] For low-vapor-pressure fuels, an aerosol shock tube may be used where the fuel is atomized to form a fine mist.[11][12]
-
Shock Tube Operation: The driven section is evacuated and then filled with the test mixture to a specific initial pressure.[10] The driver section is filled with a high-pressure gas (e.g., helium).[12]
-
Ignition Event: The diaphragm is ruptured, creating a shock wave. The time between the passage of the reflected shock wave and the sharp increase in pressure and light emission (often from OH* radicals) is measured as the ignition delay time.[13]
-
Data Acquisition: Pressure transducers and optical sensors at the end of the shock tube record the pressure history and light emission to precisely determine the onset of ignition.[10][13]
Caption: Workflow for Ignition Delay Time Measurement in a Shock Tube.
Rapid Compression Machines (RCMs)
Rapid Compression Machines are used to study autoignition chemistry at low- to intermediate-temperatures, which are highly relevant to modern engine combustion strategies.[8][14] An RCM simulates a single compression stroke of an engine, rapidly compressing a fuel-air mixture to high pressures and temperatures.[8][15]
Generalized RCM Protocol for IDT Measurement:
-
Mixture Preparation: The this compound isomer and oxidizer are precisely metered and introduced into the reaction chamber. The chamber is often heated to ensure the fuel is fully vaporized and a homogenous mixture is formed.[14]
-
Compression: A pneumatically or hydraulically driven piston rapidly compresses the gas mixture.[14][15] Creviced pistons are often used to minimize boundary layer effects and maintain a homogenous core.[8][14]
-
Ignition Event: The pressure in the chamber is monitored. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.[8]
-
Data Analysis: The pressure trace is analyzed to determine the ignition delay. Optical diagnostics can also be employed to study soot formation.[14]
Caption: Workflow for Ignition Delay Time Measurement in a Rapid Compression Machine.
Conclusion
The degree of branching in this compound isomers has a profound impact on their combustion properties. Straight-chain n-nonane is generally more reactive, characterized by shorter ignition delay times and higher laminar flame speeds. In contrast, highly branched isomers exhibit greater stability, leading to longer ignition delays and slower flame propagation. These differences are a direct consequence of their molecular structures and the relative strengths of their C-H bonds.
For researchers in fuel development, these findings are crucial for formulating surrogate fuels that accurately mimic the combustion behavior of complex commercial fuels like gasoline and jet fuel. By understanding the causal links between molecular structure and combustion characteristics, scientists can better design and optimize fuels for advanced combustion engines, leading to improved efficiency and reduced emissions.
References
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Shen, H. P. S. (2008). Shock Tube Ignition Delay Studies of Hydrocarbon Components Found in Jet Fuels. DSpace@RPI. [Link]
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Nakamura, H., et al. (2019). Measurement and Numerical Simulation on the Ignition Delay Times of this compound (C9H20) Isomers. J-Stage. [Link]
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Wong, V. W., Rife, J. M., & Martin, M. K. (1978). Experiments in Stratified Combustion with a Rapid Compression Machine. SAE Technical Paper. [Link]
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Madhan, R., et al. (2019). Investigation of Ignition Delay for Low Molecular Weight Hydrocarbon Fuel by Using Shock Tube in Reflected Shock Mode. Journal of the Geological Society of India. [Link]
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Kempf, A., et al. (2022). Simulation of a rapid compression machine for evaluation of ignition chemistry and soot formation using gasoline/ethanol blends. Frontiers in Mechanical Engineering. [Link]
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Wang, Z., et al. (2020). Aerosol Shock Tube Designed for Ignition Delay Time Measurements of Low-Vapor-Pressure Fuels and Auto-Ignition Flow-Field Visualization. MDPI. [Link]
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Sung, C. J., & Curran, H. J. (Year). Using Rapid Compression Machines for Chemical Kinetics Studies. CORE. [Link]
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Wong, V. W., Rife, J. M., & Martin, M. K. (1978). Experiments in Stratified Combustion with a Rapid Compression Machine 780638. SAE Mobilus. [Link]
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Nakamura, H., et al. (2020). Measurement and Numerical Simulation on the Ignition Delay Times of this compound (C9H20) Isomers. J-Stage. [Link]
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Guo, J., et al. (2020). Comprehensive Comparison of the Combustion Behavior for Low-Temperature Combustion of n-Nonane. ResearchGate. [Link]
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Guo, J., et al. (2020). Comprehensive Comparison of the Combustion Behavior for Low-Temperature Combustion of n-Nonane. ACS Omega. [Link]
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A Researcher's Guide to the Spectroscopic Signatures of Alkanes: A Comparative Analysis of Nonane
Welcome to a detailed exploration of the spectroscopic characteristics of linear alkanes, with a specific focus on nonane (C₉H₂₀). This guide is designed for researchers, scientists, and professionals in drug development who rely on precise molecular characterization. We will move beyond textbook summaries to provide a practical, in-depth comparison of how this compound and its homologous counterparts present across several key analytical techniques: Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to elucidate the subtle yet significant spectral differences that arise from variations in alkyl chain length, providing you with the data and methodologies to confidently identify and differentiate these fundamental organic structures.
Vibrational Spectroscopy: Unraveling Alkane Structure with IR and Raman Analysis
Vibrational spectroscopy probes the energy required to induce vibrations in molecular bonds. For alkanes, these techniques are exquisitely sensitive to the ubiquitous Carbon-Hydrogen (C-H) and Carbon-Carbon (C-C) bonds. While both IR and Raman spectroscopy measure these vibrations, they operate on different principles—IR measures the absorption of light due to changes in dipole moment, while Raman measures the scattering of light due to changes in polarizability. This makes them complementary, not redundant, tools for analysis.
Infrared (IR) Spectroscopy: A Game of Ratios
The IR spectra of simple alkanes are dominated by C-H stretching and bending vibrations.[1][2] Because most organic molecules contain these bonds, the key to differentiating alkanes lies not in the presence of these peaks, but in their relative intensities and subtle shifts.
The most telling feature is the relationship between the methyl (CH₃) and methylene (CH₂) groups. All straight-chain alkanes possess exactly two terminal methyl groups.[3] The number of internal methylene groups, however, increases with chain length. This stoichiometric difference is directly reflected in the IR spectrum. The asymmetric C-H stretching peak for CH₂ groups appears around 2926 cm⁻¹, while the corresponding peak for CH₃ groups is near 2959 cm⁻¹.[3]
By comparing the intensity ratio of the CH₂ asymmetric stretch to the CH₃ asymmetric stretch, one can qualitatively and even quantitatively assess the length of the alkyl chain.[3] For a shorter alkane like hexane (CH₂/CH₃ ratio = 2), these peaks are of similar intensity. In this compound (CH₂/CH₃ ratio = 3.5), the CH₂ peak at ~2926 cm⁻¹ is significantly more intense than the CH₃ peak. This trend continues with longer chains.
Another key feature for alkanes with four or more consecutive methylene groups is the "methylene rock" vibration, which appears as a distinct peak around 720-725 cm⁻¹.[1][2][3] The presence of this peak confirms a chain of at least (CH₂)₄.
Table 1: Key IR Absorption Frequencies for Linear Alkanes
| Vibration Type | Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |
| Asymmetric C-H Stretch | -CH₃ | ~2960 | Intensity is relatively constant across linear alkanes. |
| Symmetric C-H Stretch | -CH₃ | ~2870 | |
| Asymmetric C-H Stretch | -CH₂ | ~2926 | Intensity increases with chain length. Key comparative peak. |
| Symmetric C-H Stretch | -CH₂ | ~2853 | Intensity also increases with chain length. |
| Scissoring (Bending) | -CH₂ | ~1470-1450 | Present in all alkanes with methylene groups. |
| Methyl Rock (Bending) | -CH₃ | ~1375 | Characteristic methyl group absorption. |
| Methylene Rock | -(CH₂)ₙ-, n≥4 | ~725-720 | Indicates a longer straight chain. Absent in propane, butane. |
Experimental Protocol: Acquiring a Liquid-Phase FT-IR Spectrum
This protocol outlines the standard procedure for analyzing a pure liquid alkane like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Once dry, run a background spectrum. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid alkane (e.g., this compound) directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
Spectrum Acquisition: Secure the ATR arm/press to ensure good contact. Initiate the sample scan. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. Perform a baseline correction if necessary.
-
Analysis: Label the key peaks corresponding to the C-H stretching and bending vibrations as detailed in Table 1. Compare the relative intensities of the CH₂ and CH₃ stretching peaks.
-
Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample before the next measurement.
Diagram: FT-IR Spectroscopy Workflow
Caption: Workflow for acquiring an FT-IR spectrum of a liquid alkane.
Raman Spectroscopy: A Probe of Skeletal Conformation
While IR is excellent for C-H vibrations, Raman spectroscopy provides superior information about the C-C skeletal structure of alkanes.[4] The symmetric C-C stretching modes are often strong in Raman spectra, whereas they are weak or absent in IR. Furthermore, low-frequency Raman scattering reveals information about the overall chain conformation.
A key feature in the Raman spectra of solid or conformationally ordered liquid alkanes is the Longitudinal Acoustic Mode (LAM). This is a collective, accordion-like vibration of the entire carbon backbone. The frequency of the LAM is inversely proportional to the length of the all-trans planar zigzag chain segment.[5] This makes Raman a powerful tool for studying chain length and conformational order.
In the liquid state, alkanes exist as a mixture of conformers (trans and gauche). The presence of gauche conformers disrupts the all-trans sequence, leading to a broadening of Raman bands and a more complex spectrum compared to the highly ordered solid state.[6] However, even in the liquid state, comparisons can be drawn. For this compound, the C-C stretching region (800-1200 cm⁻¹) will show characteristic bands whose relative intensities can be compared to shorter (e.g., pentane) and longer (e.g., dodecane) alkanes to infer differences in conformational populations.[4][7]
Table 2: Characteristic Raman Shifts for Linear Alkanes
| Vibration Type | Wavenumber (cm⁻¹) | Notes |
| C-H Stretching | 2800-3000 | Similar to IR, but often with different relative intensities. |
| CH₂ Twisting | ~1300 | Strong peak, often used for conformational analysis. |
| C-C Stretching | 1050-1150 | Strong bands related to the carbon skeleton. |
| C-C Stretching | 800-900 | Bands sensitive to trans/gauche conformations. |
| Longitudinal Acoustic Mode (LAM) | < 400 | Frequency is inversely proportional to chain length. Most prominent in solid state. |
Experimental Protocol: Acquiring a Raman Spectrum of a Liquid Alkane
-
Instrument Setup: Turn on the laser and spectrometer, allowing them to stabilize (typically 30 minutes). Select the appropriate laser wavelength (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred for hydrocarbons to minimize fluorescence.
-
Sample Preparation: Place a small volume of the liquid alkane (e.g., this compound) into a suitable container, such as a glass NMR tube or a cuvette.
-
Calibration: If required by the instrument, perform a calibration using a known standard (e.g., a silicon wafer).
-
Sample Focusing: Place the sample in the holder and carefully focus the laser beam into the bulk of the liquid. Avoid focusing on the container walls.
-
Parameter Optimization: Set the acquisition parameters. This involves selecting an appropriate laser power (start low to avoid sample heating), exposure time, and number of accumulations. For a clear liquid like this compound, a laser power of 50-100 mW, an exposure time of 5-10 seconds, and 5-10 accumulations is a good starting point.
-
Spectrum Acquisition: Acquire the Raman spectrum.
-
Data Processing: Perform a baseline correction to remove any background fluorescence. If necessary, use a cosmic ray removal algorithm.
-
Analysis: Identify and label the characteristic Raman bands as detailed in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Map of the Alkane Chain
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, including alkanes. It provides a precise count of chemically distinct nuclei (¹H and ¹³C) and reveals information about their local electronic environments and connectivity.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectra of linear alkanes are deceptively simple in appearance but are governed by strict physical principles. Protons in alkanes are highly shielded and thus resonate in the upfield region of the spectrum, typically between 0.7 and 1.5 ppm.[8][9]
For this compound, the spectrum is characterized by two main features:
-
Terminal Methyl (CH₃) Protons: The six protons of the two terminal methyl groups are chemically equivalent. They are adjacent to a CH₂ group (2 protons). Following the n+1 rule, their signal is split into a triplet (2+1=3). This triplet is consistently found at the most upfield position, around 0.88 ppm.[10]
-
Internal Methylene (CH₂) Protons: this compound has seven CH₂ groups. While the protons of each methylene group are technically in slightly different chemical environments, their chemical shifts are very similar. This, combined with complex spin-spin coupling between adjacent methylene groups, results in a large, overlapping multiplet that is difficult to resolve, typically centered around 1.2-1.4 ppm.[10]
The key differentiator between alkanes in ¹H NMR is the integration ratio of the methylene multiplet to the methyl triplet.
-
Hexane (C₆H₁₄): 8 CH₂ protons, 6 CH₃ protons. Ratio = 8:6 or 1.33:1.
-
This compound (C₉H₂₀): 14 CH₂ protons, 6 CH₃ protons. Ratio = 14:6 or 2.33:1.
-
Dodecane (C₁₂H₂₆): 20 CH₂ protons, 6 CH₃ protons. Ratio = 20:6 or 3.33:1.
This integration provides a direct, quantitative measure of the chain length.
Carbon-13 (¹³C) NMR Spectroscopy
While ¹H NMR signals for internal methylenes overlap, ¹³C NMR provides much better signal dispersion, often allowing for the resolution of every unique carbon atom in the chain.[11] Due to the symmetry of linear alkanes, the number of unique carbon signals is not equal to the total number of carbons. For an alkane with 'n' carbons, the number of signals is (n+1)/2 if 'n' is odd, and n/2 if 'n' is even.
-
Hexane (n=6, even): Expect 6/2 = 3 signals.
-
This compound (n=9, odd): Expect (9+1)/2 = 5 signals.
-
Decane (n=10, even): Expect 10/2 = 5 signals.
The chemical shifts are highly predictable. The terminal methyl carbon (C1) is the most upfield (~14 ppm). The other carbons (C2, C3, C4, etc.) appear progressively downfield, with the carbons in the center of the chain being the most deshielded (around 32 ppm for long chains).[10]
Table 3: Comparative ¹H and ¹³C NMR Data for Selected Alkanes
| Alkane | Formula | ¹H NMR: Methylene/Methyl Integration Ratio | ¹³C NMR: Expected Signals | ¹³C NMR Chemical Shifts (ppm, approximate) |
| Hexane | C₆H₁₄ | 1.33 : 1 | 3 | C1(~14), C2(~23), C3(~32) |
| This compound | C₉H₂₀ | 2.33 : 1 | 5 | C1(~14), C2(~23), C3(~32), C4(~30), C5(~33) [10] |
| Dodecane | C₁₂H₂₆ | 3.33 : 1 | 6 | C1(~14), C2(~23), C3(~32), C4(~30), C5(~30), C6(~33) |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the alkane (e.g., this compound) in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Insertion & Locking: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: The instrument will automatically or manually adjust the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
Set the spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8-16).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
Set a longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier Transform to both FIDs to convert them into spectra.
-
Phase the spectra to make all peaks positive and vertical.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
-
For the ¹H spectrum, integrate the signals to determine their relative areas.
-
Diagram: Logic of Alkane NMR Signal Generation
Caption: Relationship between this compound's structure and its NMR spectral features.
Conclusion: A Multi-Faceted Approach to Alkane Characterization
This guide demonstrates that while alkanes are simple in composition, they possess rich spectroscopic signatures that allow for detailed characterization. No single technique tells the whole story.
-
IR spectroscopy offers a rapid method for confirming the presence of alkyl C-H bonds and qualitatively assessing chain length through the CH₂/CH₃ intensity ratio.
-
Raman spectroscopy complements IR by providing detailed information on the C-C skeletal framework and conformational order.
-
¹H NMR spectroscopy provides a definitive quantitative measure of the methylene-to-methyl ratio via integration.
-
¹³C NMR spectroscopy offers the most resolved view of the carbon backbone, providing a distinct signal count that directly relates to molecular symmetry and chain length.
For the research scientist, a comprehensive analysis utilizing two or more of these techniques provides an irrefutable and self-validating characterization of this compound or any other alkane. By understanding the causal links between molecular structure and spectral output, we can move from simple identification to a deeper appreciation of the molecule's physical reality.
References
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Brambilla, L., & Zerbi, G. (n.d.). Local Order in Liquid n-Alkanes: Evidence from Raman Spectroscopic Study. Macromolecules. Available at: [Link]
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OpenOChem Learn. (n.d.). Alkanes. Available at: [Link]
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ChemDoodle. (2022). ChemDoodle Shorts: 1H NMR - Linear Alkanes. YouTube. Available at: [Link]
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Snyder, R. G., & Kim, Y. (n.d.). Conformation and low-frequency isotropic Raman spectra of the liquid n-alkanes C4-C9. The Journal of Physical Chemistry. Available at: [Link]
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Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online. Available at: [Link]
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ACS Publications. (n.d.). Local Order in Liquid n-Alkanes: Evidence from Raman Spectroscopic Study. Macromolecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Physical Properties of Nonane: Correlating Experimental Data with Theoretical Predictions
For researchers, scientists, and professionals in drug development, a nuanced understanding of the physical properties of organic compounds is paramount. Nonane (C₉H₂₀), a straight-chain alkane, and its numerous isomers serve as crucial components in various applications, from solvents in synthesis to components in fuel formulations. This guide provides an in-depth analysis of the physical properties of this compound, presenting a critical comparison of experimental data with theoretical predictions. We will delve into the causal relationships between molecular structure and macroscopic properties, and provide detailed, field-proven experimental protocols for their accurate measurement.
The Influence of Molecular Architecture: A Comparative Overview
This compound exists as 35 structural isomers, each with the same molecular formula but a unique arrangement of its nine carbon atoms.[1] This structural diversity gives rise to a spectrum of physical properties. The degree of branching in the carbon chain is a key determinant of the intermolecular van der Waals forces, which in turn govern properties such as boiling point, melting point, and density.[1]
Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, resulting in weaker London dispersion forces. Consequently, branched isomers tend to have lower boiling points than their straight-chain counterpart, n-nonane.[1]
Quantitative Data Comparison: n-Nonane and Its Isomers
The following table summarizes key physical properties of n-nonane and a selection of its isomers, comparing experimental values with predictions from the Peng-Robinson equation of state.
| Property | n-Nonane | 2-Methyloctane | 2,2-Dimethylheptane | 3,3-Diethylpentane |
| Molecular Weight ( g/mol ) | 128.26 | 128.26 | 128.26 | 128.26 |
| Boiling Point (°C) - Experimental | 151[2] | 143.2[2] | 132-133[2] | 146.3[2] |
| Melting Point (°C) - Experimental | -53.5[3] | - | - | - |
| Density (g/mL at 20°C) - Experimental | 0.718[3] | - | - | - |
| Viscosity (cP at 25°C) - Experimental | 0.6696[3] | - | - | - |
| Surface Tension (mN/m at 25°C) - Experimental | ~22.7 | - | - | - |
Theoretical Framework: The Peng-Robinson Equation of State
To predict the physical properties of this compound and its isomers, we can employ equations of state (EoS). The Peng-Robinson (P-R) EoS is a widely used cubic equation that provides a good balance between accuracy and computational simplicity for nonpolar substances like alkanes.[4][5]
The P-R equation is given by: P = (R * T) / (V_m - b) - a(T) / (V_m * (V_m + b) + b * (V_m - b))
Where:
-
P is the pressure
-
R is the ideal gas constant
-
T is the temperature
-
V_m is the molar volume
-
'a' is a parameter accounting for intermolecular attraction
-
'b' is a parameter accounting for molecular volume
The parameters 'a' and 'b' can be calculated from the critical properties (critical temperature, T_c, and critical pressure, P_c) and the acentric factor (ω) of the substance.[6]
Experimental Protocols: A Guide to Accurate Measurement
The trustworthiness of any comparison lies in the quality of the experimental data. The following protocols outline standard, validated methods for determining the key physical properties of this compound and its isomers.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a simple and efficient technique for determining the boiling point of a small quantity of liquid.[7] The unique design of the Thiele tube facilitates uniform heating of the oil bath through natural convection, eliminating the need for stirring.[8][9]
Step-by-Step Methodology:
-
Preparation: Fill a Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.
-
Sample Preparation: Place a few drops of the this compound isomer into a small test tube (fusion tube).
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the fusion tube containing the sample.
-
Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Determination: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to be drawn back into the capillary tube upon cooling.
Melting Point Determination (Capillary Method)
For the solid isomers of this compound, or for determining the freezing point of the liquid isomers, the capillary melting point method is standard. Purity is a critical factor; impurities will depress and broaden the melting point range.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder the solid sample.
-
Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of solid.
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm.
-
Apparatus: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Determination: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Density Measurement (Vibrating Tube Densimeter)
The ASTM D4052 standard test method provides a precise and accurate procedure for determining the density of liquids using a digital density meter.[10] This method is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.
Step-by-Step Methodology:
-
Calibration: Calibrate the instrument with two reference standards of known density (e.g., dry air and distilled water).
-
Sample Injection: Introduce the this compound isomer into the oscillating U-tube, ensuring no air bubbles are present.
-
Equilibration: Allow the sample to reach thermal equilibrium with the instrument.
-
Measurement: The instrument measures the oscillation period of the U-tube and calculates the density of the sample.
Viscosity Measurement (Capillary Viscometer)
For low-viscosity liquids like this compound, a capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is a suitable choice for determining kinematic viscosity. The method relies on measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated capillary.
Step-by-Step Methodology:
-
Viscometer Selection: Choose a viscometer with a capillary diameter appropriate for the expected viscosity of the this compound isomer.
-
Cleaning and Drying: Thoroughly clean and dry the viscometer.
-
Sample Loading: Introduce a precise volume of the sample into the viscometer.
-
Thermal Equilibration: Place the viscometer in a constant-temperature bath until the sample reaches the desired temperature.
-
Flow Time Measurement: Using suction, draw the liquid up through the capillary into the upper bulb.
-
Timing: Measure the time it takes for the liquid meniscus to pass between two calibrated marks as it flows back down.
-
Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant. Dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Surface Tension Measurement (Pendant Drop Method)
The pendant drop method is an optical technique used to determine the surface tension of a liquid. It involves analyzing the shape of a drop of liquid hanging from the tip of a needle. The shape of the drop is determined by the balance between surface tension and gravity.
Step-by-Step Methodology:
-
Apparatus Setup: A syringe with a needle is used to form a pendant drop of the this compound isomer in a temperature-controlled chamber.
-
Image Capture: A high-resolution camera captures an image of the drop.
-
Shape Analysis: The profile of the drop is analyzed using software that fits the shape to the Young-Laplace equation.
-
Calculation: The surface tension is calculated from the shape of the drop and the known density of the liquid.
Conclusion
The physical properties of this compound and its isomers are intrinsically linked to their molecular structure. While theoretical models like the Peng-Robinson equation of state provide valuable predictions, experimental verification remains the cornerstone of scientific accuracy. The protocols detailed in this guide represent robust and validated methods for obtaining high-quality experimental data. By understanding the interplay between molecular architecture, intermolecular forces, and macroscopic properties, and by employing rigorous experimental techniques, researchers can confidently utilize this compound and its isomers in their scientific endeavors.
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A Guide to Inter-laboratory Comparison of Nonane Analysis Results
This guide provides a comprehensive framework for conducting and participating in inter-laboratory comparisons (ILCs) for the analysis of nonane, a volatile organic compound (VOC) of significant environmental and industrial interest. For researchers, scientists, and professionals in drug development, ensuring the accuracy, reliability, and comparability of this compound quantification across different laboratories is paramount for robust data interpretation and informed decision-making.
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance and method validation in analytical laboratories.[1][2][3] They offer an objective means to assess the technical competence of a laboratory by comparing its results with those from other participating facilities.[3][4][5] Participation in such schemes is often a prerequisite for accreditation under standards like ISO/IEC 17025.[6] The primary goals of an ILC are to evaluate a laboratory's performance, pinpoint potential analytical discrepancies, and ultimately ensure the consistency and reliability of analytical data.[3]
Analytical Methodologies for this compound Quantification
The accurate measurement of this compound, a non-polar hydrocarbon, is predominantly achieved using gas chromatography (GC) coupled with a suitable detector. The choice of detector and specific analytical parameters can influence the sensitivity, selectivity, and overall performance of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is widely regarded as the "gold standard" for the identification and quantification of volatile organic compounds like this compound.[7] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[7][8]
Principle: In GC, a vaporized sample is transported by an inert carrier gas through a capillary column.[8] The column's stationary phase interacts differently with various compounds in the sample, leading to their separation based on properties like boiling point and polarity.[8] As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification.[9]
Advantages of GC-MS:
-
High Specificity: Provides confident identification of this compound, even in complex matrices.
-
High Sensitivity: Capable of detecting and quantifying trace levels of this compound.[7]
-
Qualitative and Quantitative Data: Delivers both the concentration of this compound and confirmation of its identity.[9]
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is another robust and widely used technique for the quantification of organic compounds.
Principle: Similar to GC-MS, GC-FID utilizes a gas chromatograph to separate the components of a sample. However, upon eluting from the column, the compounds are passed through a hydrogen-air flame. The combustion of organic compounds like this compound produces ions, which are then detected as an electrical current. This current is proportional to the amount of the analyte present.[10]
Advantages of GC-FID:
-
High Sensitivity: Particularly sensitive to hydrocarbons.
-
Wide Linear Range: Provides a broad concentration range over which the response is linear.
-
Robustness: Generally a very stable and reliable detector.
Comparison of Methodologies
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation by GC, detection by mass analysis.[7][8] | Separation by GC, detection by flame ionization.[10] |
| Selectivity | Highly selective based on retention time and mass spectrum.[7] | Less selective; relies primarily on retention time. |
| Sensitivity | Excellent, often in the parts-per-billion (ppb) or lower range.[7] | Excellent for hydrocarbons, also in the ppb range. |
| Identification | Provides structural information for positive identification.[9] | Identification is based on comparison with a known standard's retention time. |
| Matrix Effects | Can be susceptible to matrix interferences, but these can often be resolved. | Can be affected by co-eluting compounds that also ionize in the flame. |
Designing and Executing an Inter-laboratory Comparison
A successful inter-laboratory comparison for this compound analysis requires careful planning and execution, from sample preparation to statistical analysis of the results.
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines a typical workflow for this compound analysis in an ILC.
1. Sample Preparation (Air Samples):
-
Collection: Whole air samples are collected in passivated stainless steel canisters to ensure the stability of the VOCs.[11]
-
Concentration: A known volume of the air sample is drawn through a sorbent tube or a cryogenic trap to concentrate the this compound and other VOCs. Thermal desorption is then used to release the trapped analytes into the GC system.[11]
2. GC-MS Analysis:
-
Injection: The desorbed sample is injected into the GC inlet.
-
Separation: A capillary column, typically with a non-polar stationary phase, is used to separate this compound from other compounds. A temperature program is employed to optimize the separation.
-
Detection: The mass spectrometer is operated in either full scan mode to acquire a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions characteristic of this compound.
3. Data Analysis:
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
-
Reporting: Results are reported in standard units, such as µg/m³ or ppb.
Below is a diagram illustrating the general workflow for an inter-laboratory comparison study.
Workflow of an inter-laboratory comparison study.
Statistical Evaluation of Results
The performance of participating laboratories is typically assessed using statistical methods outlined in standards such as ISO 5725, "Accuracy (trueness and precision) of measurement methods and results".[6][12] A key performance indicator is the Z-score, which provides a measure of how far a laboratory's result is from the consensus value.[5][13]
The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (often the consensus mean of all participants' results).[13]
-
σ is the standard deviation for proficiency assessment.[13]
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance.[13]
-
2 < |Z| < 3: Questionable performance.
-
|Z| ≥ 3: Unsatisfactory performance.[13]
Data Presentation: An Illustrative Example
The following table presents hypothetical data from an inter-laboratory comparison for the analysis of this compound in a synthetic air sample.
| Laboratory ID | Reported Concentration (µg/m³) | Analytical Method | Z-Score |
| Lab-01 | 48.5 | GC-MS | -0.58 |
| Lab-02 | 52.1 | GC-FID | 0.84 |
| Lab-03 | 50.2 | GC-MS | 0.08 |
| Lab-04 | 47.3 | GC-MS/MS | -1.08 |
| Lab-05 | 51.5 | GC-FID | 0.60 |
| Lab-06 | 53.8 | GC-MS | 1.52 |
| Lab-07 | 49.6 | GC-MS | -0.16 |
| Lab-08 | 46.1 | GC-FID | -1.56 |
| Lab-09 | 51.9 | GC-MS | 0.76 |
| Lab-10 | 49.0 | GC-MS | -0.40 |
| Assigned Value | 50.0 | ||
| Standard Deviation for PT | 2.5 |
Note: The data in this table is for illustrative purposes only.
The decision pathway for selecting an appropriate analytical method is a critical aspect of ensuring accurate results. The following diagram illustrates key considerations in this process.
Decision pathway for selecting an analytical method.
Challenges in this compound Analysis
Several factors can contribute to variability in this compound analysis results between laboratories. Understanding and controlling for these variables is crucial for achieving comparable data.
-
Sample Collection and Handling: Contamination or loss of analyte during sample collection and transport can significantly impact results. The use of properly cleaned and passivated canisters is essential.[11]
-
Sample Preparation: The efficiency of the pre-concentration step, whether using sorbent tubes or cryogenic trapping, can vary. Inconsistent desorption efficiency can lead to inaccurate quantification.[14]
-
Instrument Calibration: Differences in the preparation and use of calibration standards are a common source of inter-laboratory variability.
-
Data Processing: Variations in integration parameters and the application of calibration models can also contribute to discrepancies in the final reported values.
Conclusion
A well-structured inter-laboratory comparison is an indispensable tool for ensuring the quality and consistency of this compound analysis. By employing robust and validated analytical methods, such as GC-MS and GC-FID, and adhering to standardized protocols for sample handling and data analysis, laboratories can confidently demonstrate their proficiency and contribute to the generation of reliable and comparable data. Regular participation in proficiency testing schemes is strongly recommended for all laboratories engaged in the analysis of this compound and other volatile organic compounds.
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ASTM D5466-21, Standard Test Method for Determination of Volatile Organic Compounds in Atmospheres (Canister Sampling, Mass Spectrometry Analysis Methodology), ASTM International, West Conshohocken, PA, 2021,
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Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption, Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA),
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VOC Testing – ASTM D2369 & EPA Method 24, Touchstone Research Laboratory,
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Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters, Qualitycheck,
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ISO 5725-2:1994, Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method, International Organization for Standardization,
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ISO/IEC 17025:2017, General requirements for the competence of testing and calibration laboratories, International Organization for Standardization,
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ISO 13528:2015, Statistical methods for use in proficiency testing by interlaboratory comparisons, International Organization for Standardization,
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Analysis of interlaboratory comparison when the measurements are not normally distributed, Archimer, [Link]
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A Comparative Guide for Drug Development Professionals: Nonane vs. Toluene as a Performance Solvent
In the landscape of pharmaceutical development and manufacturing, the selection of an appropriate solvent is a critical decision that profoundly impacts reaction kinetics, purification efficiency, product purity, and overall process safety and sustainability. For decades, toluene, an aromatic hydrocarbon, has been a workhorse solvent, prized for its strong solvating power for a wide range of non-polar to moderately polar compounds. However, increasing scrutiny of its toxicological profile and environmental impact has catalyzed a search for viable alternatives. This guide provides an in-depth, evidence-based comparison of n-nonane, a linear aliphatic hydrocarbon, with toluene, offering researchers, scientists, and drug development professionals the technical insights required to make informed solvent selection decisions.
At a Glance: Key Physicochemical and Safety Properties
A fundamental understanding of the distinct physicochemical properties of nonane and toluene is the starting point for evaluating their suitability for specific applications.
| Property | n-Nonane | Toluene | Implication for Researchers |
| Chemical Formula | C₉H₂₀[1] | C₇H₈ | This compound is a saturated alkane, while toluene is an aromatic hydrocarbon, leading to differences in reactivity and solubility. |
| Molecular Weight ( g/mol ) | 128.26[1] | 92.14[2] | The higher molecular weight of this compound contributes to its lower volatility. |
| Boiling Point (°C) | 151[1] | 110.6[2] | This compound's higher boiling point can be advantageous for reactions requiring elevated temperatures but may necessitate more energy for removal. |
| Density (g/mL at 20°C) | ~0.718[1] | ~0.867[2][3] | The lower density of this compound can be a factor in solvent handling and process design. |
| Flash Point (°C) | 31[1] | 4[2][4] | This compound has a significantly higher flash point, indicating it is less flammable than toluene. |
| Water Solubility | Insoluble[1] | Insoluble | Both are non-polar and immiscible with water. |
| Hansen Solubility Parameters (MPa⁰.⁵) | |||
| δD (Dispersion) | 15.7 | 18.0[5] | Toluene has stronger dispersion forces, suggesting better solvency for non-polar, polarizable molecules. |
| δP (Polar) | 0.0 | 1.4[5] | Toluene's slight polarity allows it to dissolve a broader range of solutes with some polar character. |
| δH (Hydrogen Bonding) | 0.0 | 2.0[5] | Toluene's weak hydrogen bonding capability further extends its solvency range compared to the non-hydrogen bonding this compound. |
| Toxicity Profile | Low short- and long-term toxicity.[6] | CNS dysfunction, developmental effects, respiratory irritation.[6] | This compound presents a significantly lower health risk to laboratory and manufacturing personnel. |
| Environmental Profile | Biodegradable component.[6] | Contributes to smog formation.[6] | This compound is considered a more environmentally benign option. |
Delving Deeper: A Performance-Based Comparison
The choice between this compound and toluene extends beyond their physical properties and into their practical performance in common laboratory and industrial applications.
Solvency Power: A Theoretical and Practical Perspective
The principle of "like dissolves like" is a cornerstone of solvent selection, and Hansen Solubility Parameters (HSP) provide a quantitative framework for this concept.[7] The HSP values clearly indicate that toluene possesses a broader solvency power due to its higher dispersion forces and slight polarity and hydrogen bonding capabilities.[5][8] This allows toluene to effectively dissolve a wider array of compounds, from non-polar hydrocarbons to substances with some degree of polarity.
This compound, being a pure alkane, exhibits solvency primarily through dispersion forces.[9] It is an excellent solvent for highly non-polar compounds such as oils, greases, and other alkanes. However, its inability to engage in polar or hydrogen bonding interactions limits its effectiveness for even moderately polar solutes.
Diagram: Solvent Selection Decision Framework
Caption: A simplified workflow for initial solvent screening based on solute polarity.
Performance in Chromatography
In normal-phase chromatography, where a polar stationary phase is used, the mobile phase is typically non-polar.[10] Both this compound and toluene can be employed in this context.
-
Elution Strength: The elution strength of a solvent in normal-phase chromatography is related to its polarity. Since toluene is slightly more polar than this compound, it will have a slightly higher elution strength. This means that for a given separation, a lower concentration of a polar modifier (like isopropanol or ethyl acetate) would be needed in a toluene-based mobile phase compared to a this compound-based one to achieve the same retention time for a polar analyte. Conversely, this compound's lower elution strength can provide better resolution for very non-polar compounds that might elute too quickly with toluene.[2][9]
-
Selectivity: The aromatic nature of toluene allows for π-π interactions with analytes that have aromatic rings.[11] This can introduce a different selectivity compared to this compound, which only interacts through weaker van der Waals forces. This unique selectivity can be advantageous for separating isomeric aromatic compounds.
Experimental Protocol: Comparative Analysis of Elution Strength in Normal-Phase HPLC
Objective: To compare the elution strength of n-nonane and toluene for a mixture of non-polar and moderately polar compounds using normal-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
n-Nonane (HPLC grade)
-
Toluene (HPLC grade)
-
Isopropanol (HPLC grade)
-
Test mixture containing:
-
Anthracene (non-polar)
-
Benzophenone (moderately polar)
-
Benzyl alcohol (polar)
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare two sets of mobile phases:
-
Set A: n-Nonane with varying percentages of isopropanol (e.g., 1%, 2%, 5% v/v).
-
Set B: Toluene with varying percentages of isopropanol (e.g., 0.5%, 1%, 2.5% v/v).
-
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
-
Analysis:
-
Inject the test mixture and run the HPLC with each of the prepared mobile phases.
-
Record the retention times for each compound.
-
-
Data Analysis:
-
Plot the retention factor (k') for each compound against the percentage of isopropanol for both the this compound and toluene mobile phases.
-
Compare the slopes of the plots to determine the relative elution strengths. A steeper slope indicates a greater change in retention for a given change in modifier concentration.
-
Expected Outcome: Toluene is expected to show a stronger elution effect (shorter retention times) at lower concentrations of the polar modifier compared to this compound due to its inherent polarity.
Application in Organic Synthesis
The choice of solvent can significantly influence the rate and outcome of a chemical reaction.
-
Reaction Kinetics: For reactions that proceed through polar transition states, such as some nucleophilic substitution (SN2) and Diels-Alder reactions, a more polar solvent can stabilize the transition state and accelerate the reaction rate.[12][13] In such cases, toluene's slight polarity may offer a kinetic advantage over the completely non-polar this compound. However, for reactions involving non-polar intermediates or transition states, the difference in reaction rates between the two solvents may be negligible.
-
Solubility of Reagents: The limited solvency of this compound for polar or ionic reagents can be a significant drawback. For example, in Grignard reactions, while toluene can be used, often in combination with a coordinating solvent like THF, this compound's poor ability to solvate the Grignard reagent could hinder its formation and reactivity.[8][14]
-
Azeotropic Water Removal: Toluene is often used to remove water from reaction mixtures through azeotropic distillation. This compound does not form an azeotrope with water, making it unsuitable for this specific application.
Diagram: Generalized Impact of Solvent on Reaction Profile
Caption: Illustrative energy profile for a reaction with a polar transition state.
Industrial Applications: Cleaning and Degreasing
Both this compound and toluene are effective solvents for cleaning oils and greases.[6][15] Toluene's aromatic nature gives it an advantage in dissolving a wider range of organic contaminants.[15] However, this compound is also a capable degreasing agent, particularly for hydrocarbon-based soils. Given its lower toxicity and higher flash point, this compound is often a preferable choice for manual cleaning operations where worker exposure is a concern.
Safety, Environmental, and Cost Considerations
-
Health and Safety: Toluene is a known hazardous air pollutant (HAP) and is associated with a range of health effects, including neurological damage and developmental issues.[6] this compound, in contrast, has a much lower toxicity profile.[6] This is a significant factor in favor of this compound, particularly in environments where engineering controls may be limited.
-
Environmental Impact: Toluene is a volatile organic compound (VOC) that contributes to the formation of ground-level ozone and smog.[6] While this compound is also a VOC, it is generally considered to be less photochemically reactive. Furthermore, some biodegradable detergents contain this compound.[6]
-
Cost-Effectiveness: The price of both solvents can fluctuate based on crude oil prices and market demand.[16][17][18] As of late 2024 and into 2025, toluene prices have been reported in the range of approximately $0.90 to $1.00 per kilogram.[14][16] Pricing for n-nonane can be more variable depending on purity and supplier, with some sources indicating a higher cost per kilogram. However, a comprehensive cost-benefit analysis should also factor in the reduced costs associated with hazardous waste disposal, personal protective equipment, and potentially lower insurance premiums when using a safer solvent like this compound.
Conclusion and Recommendations
The decision to use this compound or toluene is highly application-specific and involves a trade-off between performance, safety, and cost.
Toluene remains a superior solvent in situations where:
-
A broad solvency range for non-polar to moderately polar compounds is required.
-
Specific π-π interactions are beneficial for a separation.
-
Azeotropic water removal is necessary.
This compound emerges as a compelling alternative, particularly when:
-
The solutes are highly non-polar.
-
A lower elution strength in normal-phase chromatography is desired for better resolution of non-polar analytes.
-
Health, safety, and environmental concerns are paramount.
-
A higher flash point is a critical safety requirement.
For many applications, particularly in the early stages of drug discovery and in cleaning processes, the significantly improved safety and environmental profile of this compound may outweigh the broader solvency of toluene. In cases where the solvency of pure this compound is insufficient, it can be considered as a non-polar base for a solvent mixture, with the addition of a small amount of a more polar, and preferably green, co-solvent. As the pharmaceutical industry continues to embrace the principles of green chemistry, the adoption of safer alternatives like n-nonane is not only a responsible choice but also a strategic one.
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Alternatives To Toluene & Xylene - Solvent. (n.d.). Scribd. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Nonane for Laboratory Professionals
In the fast-paced environment of research and development, the safe management of chemical reagents is a cornerstone of both scientific integrity and operational excellence. Nonane (C₉H₂₀), a flammable liquid hydrocarbon, is a common solvent and component in various laboratory applications.[1] Its improper disposal poses significant risks, including fire hazards, environmental contamination, and potential health effects.[2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, designed for the discerning standards of researchers, scientists, and drug development professionals.
Understanding the Imperative for Proper Disposal: The Science Behind the Hazard
This compound's chemical properties necessitate a meticulous disposal protocol. It is a flammable liquid with a flash point of 31°C (87.8°F), meaning it can ignite at temperatures commonly found in a laboratory setting.[3][4] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[2][3] Furthermore, this compound is an irritant to the skin, eyes, and respiratory system, and prolonged exposure can lead to central nervous system depression.[3][5] Environmentally, it is crucial to prevent this compound from entering waterways as it is insoluble in water and can be hazardous to aquatic life.[3][5] Therefore, under no circumstances should this compound be disposed of down the drain.[6]
Immediate Safety Protocols: Your First Line of Defense
Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[7]
-
Skin Protection: Wear nitrile gloves and a flame-resistant laboratory coat to prevent skin contact.[8]
-
Respiratory Protection: All handling and disposal of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[7]
-
Emergency Readiness: Ensure an eyewash station, safety shower, and a Class B (or ABC) fire extinguisher are readily accessible.[7]
Quantitative Data Summary for this compound
For a quick reference, the following table summarizes the critical safety and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀ | [5] |
| Appearance | Colorless liquid with a gasoline-like odor | [9][10] |
| Flash Point | 31°C (87.8°F) | [3] |
| Boiling Point | 151°C (303.8°F) | [11] |
| Flammability Limits | 0.8% - 2.9% by volume in air | [11] |
| Specific Gravity | 0.718 g/mL at 25°C | [11] |
| Water Solubility | Insoluble | [4] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13] As the generator of the waste, you are responsible for its management from "cradle to grave."[6]
Phase 1: Waste Segregation and Containerization
-
Identify and Segregate: Designate a specific waste stream for this compound and other non-halogenated organic solvents.[14] Never mix this compound with incompatible chemicals, such as strong oxidizing agents.[2]
-
Select an Appropriate Container: Use a chemically compatible, sealable container, such as a high-density polyethylene (HDPE) or glass bottle, clearly designated for flammable liquid waste.[8] The container must be in good condition, with no leaks or cracks.
-
Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[7] The label must include:
Phase 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Transferring Waste: Carefully transfer the this compound waste into the labeled container within a fume hood. Use a funnel to prevent spills.[8]
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[7] This minimizes the release of flammable vapors.
-
Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][16] The SAA must be:
Phase 3: Arranging for Final Disposal
-
Requesting Pickup: Once the waste container is nearly full (do not overfill) or you are no longer generating this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[7]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
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A Researcher's Comprehensive Guide to the Safe Handling of Nonane
Navigating the complexities of laboratory research demands a profound respect for the chemical reagents we employ. Nonane, a colorless, flammable liquid with a characteristic gasoline-like odor, is a common solvent and reagent in various applications, including as a component in biodegradable detergents and for research purposes.[1] While indispensable, its inherent hazards necessitate a robust and informed approach to its handling. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific excellence.
Understanding the Inherent Risks of this compound
A thorough understanding of a chemical's properties is the bedrock of safe laboratory practice. This compound presents several hazards that must be actively managed.[1][2]
Flammability: this compound is a flammable liquid with a flashpoint of 31°C (87.8°F).[3][4] This means that above this temperature, it can form explosive vapor-air mixtures.[4] Consequently, all work with this compound must be conducted away from ignition sources such as open flames, sparks, and hot surfaces.[1][5][6] The use of explosion-proof electrical equipment and non-sparking tools is mandatory where this compound is handled or stored.[1][5]
Health Hazards: Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: Breathing in this compound vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] Higher concentrations can depress the central nervous system, causing dizziness, lightheadedness, and a lack of coordination.[1][4]
-
Skin Contact: Direct contact can cause skin irritation.[1][3] Prolonged or repeated exposure can lead to the defatting of the skin, resulting in dryness and cracking.[1]
-
Eye Contact: this compound is irritating to the eyes and can cause redness.[1][4]
-
Ingestion: Swallowing this compound can cause gastrointestinal irritation.[3] A significant danger is aspiration, where the liquid enters the lungs, which can lead to chemical pneumonitis, a serious medical condition.[4][6]
Quantitative Hazard Data for this compound
For a clear and immediate understanding of this compound's physical and hazardous properties, the following table summarizes key quantitative data.
| Property | Value | Source |
| Flash Point | 31°C (87.8°F) | [3][4] |
| Lower Flammable Limit | 0.8% by volume | [5] |
| Upper Flammable Limit | 2.9% by volume | [5] |
| Vapor Pressure | 3.7 mmHg at 20°C | |
| Boiling Point | 151°C (303.8°F) | [5] |
| ACGIH TLV-TWA | 200 ppm (8-hour) | [1][7] |
| NIOSH REL-TWA | 200 ppm (10-hour) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with handling this compound. The following is a step-by-step guide to ensure you are adequately protected.
Step 1: Risk Assessment
Before any procedure involving this compound, a thorough risk assessment must be conducted. Consider the quantity of this compound being used, the nature of the procedure (e.g., heating, pouring, mixing), and the potential for spills or splashes. This assessment will inform the level of PPE required.
Step 2: Eye and Face Protection
-
Minimum Requirement: At a minimum, safety glasses with side shields that comply with ANSI Z87.1 standards should be worn.[8]
-
Increased Risk: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated this compound, safety goggles are required.[9] A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.[10]
Step 3: Hand Protection
-
Glove Selection: Chemical-resistant gloves are mandatory.[8] Nitrile gloves are a suitable option for incidental contact.[8] For prolonged contact or immersion, gloves made of Viton or butyl rubber are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.[11]
-
Proper Technique: When removing gloves, use a technique that avoids skin contact with the contaminated outer surface.[11] Dispose of contaminated gloves as hazardous waste.[11]
Step 4: Body Protection
-
Standard Laboratory Attire: A standard laboratory coat should be worn to protect the skin and clothing from minor spills and splashes.[8]
-
Enhanced Protection: For larger-scale operations or where significant splashing is possible, a chemical-resistant apron or coveralls made of a low-permeability material should be used.[10][12]
Step 5: Respiratory Protection
-
Engineering Controls First: The primary method for controlling exposure to this compound vapors is through the use of engineering controls, such as a chemical fume hood.[1][6]
-
When Respirators are Necessary: If engineering controls are not feasible or do not reduce vapor concentrations below the occupational exposure limits, respiratory protection is required.[1][9] A NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is appropriate.[6][8] A full-face respirator will also provide eye and face protection.[12]
PPE Selection Workflow for this compound Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart illustrating the procedural steps for selecting appropriate PPE for handling this compound based on risk assessment.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and accidents.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
Ignition Sources: Eliminate all potential ignition sources from the work area.[1][5][6] This includes open flames, hot plates, and spark-producing equipment.
-
Grounding and Bonding: When transferring this compound between metal containers, ensure they are properly grounded and bonded to prevent the buildup of static electricity.[1][5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[1][6] Wash hands thoroughly with soap and water after handling this compound.[1][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][8]
Storage Procedures
-
Container Integrity: Store this compound in tightly closed, properly labeled containers.[1][5]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][8][13] The storage area should be designed for flammable liquids.[4]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents such as perchlorates, peroxides, and nitrates.[1][6] Store it separately from these materials to prevent a dangerous reaction.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and this compound-contaminated materials is essential to protect the environment and comply with regulations.
Waste Collection
-
Designated Containers: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed container.[6]
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Disposal Method
-
Hazardous Waste: this compound is considered a hazardous waste and must be disposed of accordingly.[1][14]
-
Licensed Disposal Company: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.[11]
-
Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal.[6] Contact your institution's EHS department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spills and Leaks
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Increase ventilation in the area of the spill.
-
Control Ignition Sources: Remove all ignition sources from the vicinity.[1][3]
-
Containment and Cleanup: For small spills, absorb the this compound with an inert material such as sand, earth, or vermiculite.[3][14] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[3] For large spills, dike the area to prevent spreading and contact your institution's emergency response team.[2]
First Aid Measures
-
Inhalation: Move the affected person to fresh air.[6] If breathing has stopped, begin rescue breathing.[1] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water.[1][6]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[6]
By integrating these principles and procedures into your daily laboratory workflow, you can handle this compound with the confidence that comes from a deep understanding of its properties and a commitment to safety. This proactive approach not only protects you and your colleagues but also upholds the integrity of your research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
